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Cobalt (II) cyanide

Cat. No.: B1164910
CAS No.: 26292-31-9
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Description

Cobalt (II) cyanide is a useful research compound. Its molecular formula is C-H2-O3.Co. The purity is usually 95%.
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Properties

CAS No.

26292-31-9

Molecular Formula

C-H2-O3.Co

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Cobalt (II) Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cobalt (II) cyanide, an inorganic coordination polymer with the empirical formula Co(CN)₂ and the structural formula Co₃[Co(CN)₅]₂.[1] This compound and its hydrated forms are of interest in inorganic synthesis and as precursors to various organometallic complexes.

Synthesis of this compound

This compound can be prepared in both hydrated and anhydrous forms. The most common laboratory synthesis involves the precipitation of the trihydrate from an aqueous solution, followed by dehydration to obtain the anhydrous compound.

Experimental Protocol: Synthesis of this compound Trihydrate (Co(CN)₂·3H₂O)

This protocol is adapted from the established procedure in Inorganic Syntheses.

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium cyanide (KCN)

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of cobalt (II) chloride by dissolving a specific molar amount of CoCl₂·6H₂O in a minimal amount of distilled water.

    • Prepare a stoichiometric aqueous solution of potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Precipitation:

    • Slowly add the potassium cyanide solution to the cobalt (II) chloride solution with constant stirring.

    • A reddish-brown precipitate of this compound trihydrate will form.[2]

    • It is crucial to use a stoichiometric amount of KCN, as an excess will lead to the formation of the soluble tetracyanocobaltate(II) complex, K₂[Co(CN)₄], causing the precipitate to redissolve.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold distilled water to remove soluble impurities.

    • Further wash the precipitate with ethanol to facilitate drying.

    • Dry the product in a desiccator over a suitable drying agent.

Experimental Protocol: Synthesis of Anhydrous this compound (Co(CN)₂)

Method 1: Dehydration of the Trihydrate

  • Place the synthesized this compound trihydrate in a suitable container for heating.

  • Heat the sample at 250°C in a stream of nitrogen gas to prevent oxidation.[3]

  • Continue heating until the color changes from reddish-brown to a deep blue, indicating the formation of the anhydrous compound.[4]

Method 2: From Cobalt (II) Bromide in Liquid Ammonia

  • In a reaction vessel suitable for handling liquid ammonia, dissolve cobalt (II) bromide.

  • Add a stoichiometric amount of potassium cyanide or sodium cyanide to the liquid ammonia solution.

  • The resulting ammoniate is then heated to 210°C in ethyl benzoate to yield the anhydrous this compound.[1]

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure and properties of this compound.

Physicochemical Properties
PropertyAnhydrous this compoundThis compound Dihydrate/TrihydrateReferences
Appearance Deep-blue hygroscopic powderPink to reddish-brown powder or needles[4]
Molecular Formula Co(CN)₂Co(CN)₂·2H₂O / Co(CN)₂·3H₂O[5]
Molar Mass 110.97 g/mol 147.00 g/mol (dihydrate)[2][6]
Density 1.872 g/cm³-[4]
Melting Point 280 °C (decomposes)Decomposes upon heating[4]
Solubility Insoluble in waterInsoluble in water and acids[4]
Magnetic Susceptibility (χ) +3825 x 10⁻⁶ cm³/mol-[1]
Spectroscopic and Structural Analysis

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy is used to identify the cyanide stretching frequencies, which are sensitive to the coordination environment of the cyanide ligand. In this compound, the cyanide groups can act as bridging ligands, leading to characteristic shifts in their stretching frequencies compared to free cyanide. For cobalt-cyano complexes in aqueous solution, a sharp Raman band is observed around 2183 cm⁻¹ assigned to the Co-CN stretch.[7]

UV-Visible Spectroscopy:

The electronic transitions of the cobalt (II) ion give rise to absorption bands in the UV-visible region. The pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has a maximum absorption (λmax) at approximately 540 nm.[8] The deep blue color of the anhydrous tetrahedral this compound is due to a strong absorption in the yellow-to-red region, with a λmax around 720 nm.[8]

Powder X-ray Diffraction (XRD):

XRD is a crucial technique for determining the crystal structure and phase purity of this compound. The powder diffraction pattern provides a unique fingerprint of the compound. For iron cobalt cyanide hydrate, a related compound, a face-centered cubic phase has been identified with a strong diffraction peak at a 2θ value of approximately 17.2° (corresponding to the (200) plane) and other strong peaks at 24.4° (220), 34.8° (400), and 39.1° (420).[3]

Logical Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Trihydrate A Dissolve CoCl₂·6H₂O in distilled water C Mix solutions with stirring A->C B Dissolve KCN in distilled water B->C D Precipitation of Co(CN)₂·3H₂O C->D E Vacuum filtration D->E F Wash with distilled water and ethanol E->F G Dry in desiccator F->G

Synthesis of this compound Trihydrate.

Dehydration_Workflow cluster_dehydration Dehydration to Anhydrous this compound H Co(CN)₂·3H₂O (Reddish-brown solid) I Heat at 250°C under Nitrogen H->I J Anhydrous Co(CN)₂ (Deep-blue solid) I->J

Dehydration of this compound Trihydrate.

Characterization_Workflow cluster_characterization Characterization of this compound K Synthesized Co(CN)₂ L Physicochemical Properties K->L M Spectroscopic Analysis K->M N Structural Analysis K->N O Appearance, Molar Mass, Density, Melting Point, Solubility L->O S Magnetic Susceptibility L->S P FTIR & Raman Spectroscopy M->P Q UV-Visible Spectroscopy M->Q R Powder X-ray Diffraction (XRD) N->R

Characterization of this compound.

References

Crystal Structure Analysis of Cobalt(II) Cyanide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of cobalt(II) cyanide (Co(CN)2). It covers the known structural details, experimental protocols for its synthesis and characterization, and a generalized workflow for its analysis. Cobalt(II) cyanide is a coordination polymer that has garnered interest for its applications in inorganic synthesis and as a catalyst.[1][2]

Structural Information

Cobalt(II) cyanide is not a simple salt but rather a complex coordination polymer. Its structural formula is more accurately represented as Co₃[Co(CN)₅]₂.[1][3] This formulation indicates the presence of two distinct cobalt environments within the crystal lattice. The structure consists of Co²⁺ cations and [Co(CN)₅]³⁻ (pentacyanocobaltate(II)) anions.[1][3]

The crystal structure has been described as being analogous to that of soluble Prussian blue.[4] This structural arrangement involves:

  • One cobalt center that is low-spin and coordinated by six carbon atoms from the cyanide ligands.

  • Another cobalt center that is high-spin and coordinated by six nitrogen atoms from the cyanide ligands.[4]

Co(CN)₂ can exist in both anhydrous and various hydrated forms, with the anhydrous form appearing as a deep-blue, hygroscopic powder.[1][2] The hydrated forms, such as the dihydrate or trihydrate, are typically pink to reddish-brown powders or needles.[2][4]

Quantitative Crystallographic Data

A complete, publicly available single-crystal X-ray diffraction dataset for anhydrous cobalt(II) cyanide (Co(CN)₂) was not identified in the reviewed literature. Consequently, a detailed table of lattice parameters, atomic coordinates, and bond lengths/angles cannot be presented at this time. Structural analyses of related complex cobalt cyanide compounds have been reported, but these do not represent the simple binary Co(CN)₂.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and structural analysis of cobalt(II) cyanide based on descriptions from the scientific literature.

Synthesis of Cobalt(II) Cyanide

Two primary approaches for the synthesis of Co(CN)₂ are presented below: an aqueous precipitation method to obtain a hydrated form and a non-aqueous method for the anhydrous form.

Protocol 1: Aqueous Synthesis of Hydrated Cobalt(II) Cyanide

This method is adapted from descriptions of precipitating hydrated Co(CN)₂ from aqueous solutions.[2][4]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂).

    • Prepare an aqueous solution of potassium cyanide (KCN). The stoichiometric amount of KCN should be used, as excess KCN can lead to the formation of soluble potassium cobalt(II) cyanide (K₄Co(CN)₆).[2]

  • Precipitation:

    • Slowly add the potassium cyanide solution to the stirred cobalt(II) chloride solution at room temperature.

    • A reddish-brown precipitate of hydrated cobalt(II) cyanide (e.g., Co(CN)₂·3H₂O) will form.[2]

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with deionized water to remove soluble impurities, followed by a solvent like ethanol to aid in drying.

  • Drying:

    • Dry the product in a desiccator over a suitable drying agent.

Protocol 2: Non-Aqueous Synthesis of Anhydrous Cobalt(II) Cyanide

This protocol is based on a method that avoids water to directly synthesize the anhydrous compound.[3]

  • Apparatus Setup:

    • Assemble a Schlenk line or a similar apparatus for handling air- and moisture-sensitive reagents.

    • Ensure all glassware is thoroughly dried.

  • Reaction:

    • In a reaction vessel, dissolve anhydrous cobalt(II) bromide (CoBr₂) and potassium cyanide (KCN) or sodium cyanide (NaCN) in liquid ammonia at its boiling point (-33 °C).

    • Stir the reaction mixture to ensure complete reaction, leading to the formation of an ammoniate of Co(CN)₂.

  • Isolation and Decomposition of Ammoniate:

    • Evaporate the liquid ammonia under a stream of inert gas.

    • Heat the resulting solid ammoniate to 210 °C in a non-coordinating, high-boiling solvent such as ethyl benzoate to drive off the ammonia and obtain anhydrous Co(CN)₂.[3]

  • Final Product Handling:

    • Cool the reaction mixture under an inert atmosphere.

    • Isolate the blue, anhydrous Co(CN)₂ powder by filtration in an inert atmosphere glovebox.

    • Wash the product with a dry, non-polar solvent to remove any residual high-boiling solvent.

    • Dry the final product under vacuum.

Crystal Structure Analysis by Powder X-ray Diffraction (PXRD)

As single crystals suitable for single-crystal X-ray diffraction are difficult to obtain for Co(CN)₂, powder X-ray diffraction is a common technique for structural characterization.

  • Sample Preparation:

    • Finely grind the synthesized Co(CN)₂ powder using an agate mortar and pestle to ensure random crystal orientation.

    • Mount the powder on a low-background sample holder.

  • Data Collection:

    • Use a powder diffractometer equipped with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a specific step size and counting time per step.

  • Data Analysis:

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • Compare the experimental diffraction pattern with databases (e.g., the Powder Diffraction File™) to confirm the phase purity of the synthesized material.

    • If a structural model is available, perform Rietveld refinement to determine lattice parameters and other structural details.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of cobalt(II) cyanide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (e.g., CoCl₂, KCN) reaction Chemical Reaction (Aqueous or Non-aqueous) start->reaction isolation Isolation & Purification (Filtration, Washing) reaction->isolation product Co(CN)₂ Powder isolation->product pxrd_prep Sample Preparation (Grinding) product->pxrd_prep pxrd_data PXRD Data Collection pxrd_prep->pxrd_data pxrd_analysis Data Analysis (Phase ID, Rietveld) pxrd_data->pxrd_analysis structure Structural Information pxrd_analysis->structure

General workflow for Co(CN)₂ synthesis and structural analysis.

References

Spectroscopic Properties of Cobaltous Cyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobaltous cyanide, Co(CN)₂, is an inorganic coordination polymer with the structural formula Co₃[Co(CN)₅]₂. This compound exists as a deep blue, hygroscopic solid and is notable for its insolubility in water. Its unique structure, containing both five-coordinate cobalt centers and charge-balancing Co²⁺ ions, gives rise to interesting spectroscopic and magnetic properties. Understanding these properties is crucial for its potential applications in catalysis, materials science, and as a precursor in the synthesis of more complex coordination compounds. This guide provides a comprehensive overview of the spectroscopic characteristics of cobaltous cyanide, detailing theoretical principles, experimental methodologies, and available data.

Electronic Spectroscopy (UV-Visible)

The electronic spectrum of a transition metal complex provides valuable information about the d-orbital splitting and the coordination environment of the metal ion. For solid samples like cobaltous cyanide, diffuse reflectance spectroscopy is the technique of choice.

Theoretical Background: The blue color of cobaltous cyanide arises from the absorption of light in the visible region, corresponding to d-d electronic transitions of the Co(II) ions. In the Co₃[Co(CN)₅]₂ structure, there are two distinct cobalt environments: a five-coordinate [Co(CN)₅]³⁻ anion and a counter-ion Co²⁺, likely in an octahedral or tetrahedral coordination environment with bridging cyanide ligands. The overall spectrum is a composite of transitions from all Co(II) centers. For a high-spin d⁷ ion like Co(II), several spin-allowed transitions are expected.

Quantitative Data:

Compound/Ion Coordination Geometry λmax (nm) Appearance
[Co(H₂O)₆]²⁺Octahedral~540Pink
[CoCl₄]²⁻Tetrahedral~720Blue
Co(CN)₂ (solid)Mixed (expected)~580-620 (estimated)Deep Blue

Experimental Protocol: Diffuse Reflectance UV-Visible Spectroscopy

  • Sample Preparation: The solid cobaltous cyanide sample is finely ground to a uniform powder to ensure good diffuse reflection. The sample is then placed in a sample holder with a quartz window. Barium sulfate (BaSO₄) or a similar highly reflective material is used as a non-absorbing reference standard.

  • Instrumentation: A UV-Visible spectrophotometer equipped with a diffuse reflectance integrating sphere accessory is used.

  • Data Acquisition:

    • A baseline spectrum of the reference material (e.g., BaSO₄) is recorded.

    • The spectrum of the cobaltous cyanide sample is then measured over the desired wavelength range (typically 200-800 nm).

  • Data Processing: The reflectance data (R) is converted to absorbance or Kubelka-Munk units, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. The resulting spectrum is then plotted as F(R) versus wavelength or wavenumber.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule, particularly the characteristic vibrations of the cyanide ligand.

Theoretical Background: The cyanide ion (CN⁻) has a characteristic stretching vibration (ν(C≡N)) that is sensitive to its coordination mode. In cobaltous cyanide, with its Co₃[Co(CN)₅]₂ structure, both terminal and bridging cyanide ligands are expected. Bridging cyanides typically exhibit a higher stretching frequency than terminal cyanides.

Quantitative Data:

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique Notes
ν(C≡N) Terminal2050 - 2150IR, RamanExpected for the [Co(CN)₅]³⁻ unit.
ν(C≡N) Bridging2100 - 2200IR, RamanExpected for Co-CN-Co linkages.
δ(Co-CN) Bending< 600IR, RamanCobalt-cyanide bending modes.
ν(Co-C) Stretching< 500IR, RamanCobalt-carbon stretching modes.

Experimental Protocols:

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the finely ground cobaltous cyanide powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectrum of the sample is then collected, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the cobaltous cyanide powder is placed in a glass capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm) and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman intensity versus Raman shift (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: Cobalt has one naturally occurring isotope, ⁵⁹Co, which is NMR active (spin I = 7/2). However, Co(II) is a paramagnetic d⁷ ion, and the presence of unpaired electrons leads to very rapid nuclear relaxation and large paramagnetic shifts. This typically results in extremely broad lines in solution-state NMR, often making the signals undetectable. Solid-state NMR (ssNMR) can sometimes be used to study paramagnetic compounds, but the technical challenges are significant. For cobalt complexes, NMR is most successfully applied to diamagnetic Co(III) and Co(I) species.

Quantitative Data:

Due to the paramagnetic nature of Co(II), no solution or solid-state ⁵⁹Co NMR data for cobaltous cyanide has been found in the reviewed literature. The strong paramagnetic effect exerted by the cobalt center would likely prevent the observation of sharp, well-resolved NMR signals under standard conditions.

Experimental Protocol: Solid-State ⁵⁹Co NMR (Hypothetical)

  • Sample Preparation: A powdered, crystalline sample of cobaltous cyanide would be packed into a solid-state NMR rotor (e.g., zirconia).

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe capable of magic-angle spinning (MAS) would be required.

  • Data Acquisition: Due to the large spectral widths expected for paramagnetic samples, specialized pulse sequences such as those involving wide-line acquisition with fast spinning speeds would be necessary. Experiments would likely need to be performed at very low temperatures to reduce the paramagnetic relaxation effects.

Synthesis of Cobaltous Cyanide

A common laboratory synthesis involves the reaction of a soluble cobalt(II) salt with an alkali metal cyanide in an aqueous solution.

Reaction: CoCl₂ (aq) + 2 KCN (aq) → Co(CN)₂ (s) + 2 KCl (aq)

Procedure:

  • A solution of potassium cyanide is slowly added to a stirred solution of cobalt(II) chloride at room temperature.

  • A reddish-brown precipitate of hydrated cobaltous cyanide, Co(CN)₂·nH₂O, is formed.

  • The precipitate is isolated by filtration, washed with water, and then with ethanol.

  • The anhydrous deep blue form, Co(CN)₂, can be obtained by heating the hydrated form under vacuum.

Logical and Experimental Workflows

Characterization Workflow for Cobaltous Cyanide

Caption: General workflow for the synthesis and spectroscopic characterization of cobaltous cyanide.

UV-Vis Electronic Transitions in Co(II) Complexes

G cluster_octahedral Octahedral Co(II) (High Spin) cluster_tetrahedral Tetrahedral Co(II) (High Spin) Oh_ground ⁴T₁g(F) Oh_excited1 ⁴T₂g(F) Oh_ground->Oh_excited1 ν₁ Oh_excited2 ⁴A₂g(F) Oh_ground->Oh_excited2 ν₂ Oh_excited3 ⁴T₁g(P) Oh_ground->Oh_excited3 ν₃ Td_ground ⁴A₂(F) Td_excited1 ⁴T₂(F) Td_ground->Td_excited1 ν₁ Td_excited2 ⁴T₁(F) Td_ground->Td_excited2 ν₂ Td_excited3 ⁴T₁(P) Td_ground->Td_excited3 ν₃

Caption: Simplified energy level diagrams for d-d transitions in high-spin Co(II) complexes.

Conclusion

References

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Cyanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of cobalt(II) cyanide complexes, covering their electronic structure, spin states, and the experimental techniques used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the magnetic properties of these coordination compounds.

Introduction to Magnetic Susceptibility in Cobalt(II) Complexes

Cobalt(II) is a d⁷ transition metal ion that can exist in either a high-spin or a low-spin state, depending on the ligand field environment. The cyanide ion (CN⁻) is a strong-field ligand, which typically leads to low-spin cobalt(II) complexes. The magnetic properties of these complexes are a direct consequence of the number of unpaired electrons in the d-orbitals of the cobalt ion.

The magnetic susceptibility (χ) of a material quantifies the degree of its magnetization in an applied magnetic field. For paramagnetic substances, such as many cobalt(II) complexes with unpaired electrons, the magnetic susceptibility is positive. The effective magnetic moment (μ_eff) can be calculated from the molar magnetic susceptibility (χ_M) and is a key parameter for determining the number of unpaired electrons and thus the spin state of the complex.

Electronic Configuration and Spin States of Cobalt(II) Cyanide Complexes

In an octahedral field, the d-orbitals of the Co(II) ion split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. For a d⁷ ion like Co(II), a high-spin configuration (weak field) results in a (t₂g)⁵(eg)² arrangement with three unpaired electrons. In contrast, a low-spin configuration (strong field), as is common with cyanide ligands, results in a (t₂g)⁶(eg)¹ arrangement with only one unpaired electron.

The geometry of the complex also plays a crucial role. Tetrahedral complexes exhibit a smaller d-orbital splitting than octahedral complexes, which generally favors high-spin states. However, the strong-field nature of the cyanide ligand can still lead to low-spin tetrahedral complexes, which is a less common but important phenomenon. Square planar geometries, also possible for tetracyanido complexes, typically result in low-spin configurations.

The spin-only magnetic moment (μ_so) can be estimated using the following formula:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a high-spin Co(II) complex (n=3), the expected spin-only magnetic moment is approximately 3.87 B.M. For a low-spin Co(II) complex (n=1), the spin-only magnetic moment is approximately 1.73 B.M. It is important to note that experimental magnetic moments can deviate from these spin-only values due to orbital contributions to the magnetic moment.

Quantitative Magnetic Susceptibility Data

The following tables summarize the available quantitative magnetic data for a selection of cobalt(II) cyanide complexes.

ComplexCommon Name / FormulaCoordination GeometrySpin StateMagnetic Moment (μ_eff) / B.M.Temperature (K)Reference
Hexacyanocobaltate(II)[Co(CN)₆]⁴⁻OctahedralLow-spin~1.73 (calculated spin-only)N/A[1]
Cobalt(II) CyanideCo(CN)₂PolymericN/AN/AN/A[2]
Tetracyanocobaltate(II)[Co(CN)₄]²⁻Square PlanarLow-spinVaries with cationN/A[2]

Table 1: Magnetic Moments of Selected Cobalt(II) Cyanide Complexes

ComplexMolar Magnetic Susceptibility (χ_M) / cm³/molTemperature (K)Reference
Co(CN)₂+3825 x 10⁻⁶298N/A

Table 2: Molar Magnetic Susceptibility of Cobalt(II) Cyanide

Note: Experimental data for a wide range of simple cobalt(II) cyanide salts is limited in the readily available literature. Many studies focus on more complex cyanide-bridged coordination polymers or mixed-metal systems.

Experimental Protocols for Magnetic Susceptibility Measurement

Several experimental techniques are employed to determine the magnetic susceptibility of coordination compounds. The choice of method depends on the state of the sample (solid or solution), the required sensitivity, and the available equipment.

Gouy Method

The Gouy method is a classic and straightforward technique for measuring the magnetic susceptibility of solid samples.[3][4][5]

Methodology:

  • A long, cylindrical sample is suspended from an analytical balance such that one end is in a region of high magnetic field (between the poles of a powerful magnet) and the other end is in a region of negligible field.

  • The apparent mass of the sample is measured in the absence of the magnetic field (m_a).

  • The magnetic field is then applied, and the new apparent mass is recorded (m_b).

  • The change in mass (Δm = m_b - m_a) is directly proportional to the magnetic susceptibility of the sample.

  • The balance is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.[6]

Calculation: The mass susceptibility (χ_g) can be calculated using the following equation:

χ_g = (2 * g * Δm) / (H² * A)

where g is the acceleration due to gravity, H is the magnetic field strength, and A is the cross-sectional area of the sample.

Gouy_Method_Workflow A Prepare cylindrical sample B Suspend sample from Gouy balance A->B C Measure mass without magnetic field (m_a) B->C D Apply magnetic field C->D E Measure mass with magnetic field (m_b) D->E F Calculate mass change (Δm = m_b - m_a) E->F H Calculate magnetic susceptibility (χ) F->H G Calibrate with a known standard G->H

Caption: Workflow for the Gouy method.

Evans NMR Method

The Evans method is a convenient technique for measuring the magnetic susceptibility of paramagnetic substances in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10]

Methodology:

  • Two NMR tubes are prepared. One contains a solution of the paramagnetic cobalt(II) cyanide complex in a suitable deuterated solvent with a small amount of an inert reference compound (e.g., TMS or the residual solvent peak).

  • The second NMR tube contains only the solvent and the reference compound.

  • Alternatively, a coaxial NMR tube can be used, with the paramagnetic solution in the outer tube and the reference solution in the inner tube.[9]

  • The ¹H NMR spectra of both samples are recorded.

  • The chemical shift difference (Δδ) of the reference signal between the two spectra is measured.

Calculation: The molar magnetic susceptibility (χ_M) can be calculated using the Evans equation:

χ_M = (Δδ * M) / (c * S_f)

where M is the molar mass of the complex, c is the concentration of the solution, and S_f is a solvent-dependent factor.

Evans_Method_Workflow A Prepare paramagnetic solution with reference C Record NMR spectra of both solutions A->C B Prepare reference solution B->C D Determine chemical shift difference (Δδ) C->D E Calculate molar magnetic susceptibility (χ_M) D->E F Calculate effective magnetic moment (μ_eff) E->F

Caption: Workflow for the Evans NMR method.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure very small magnetic moments, making it ideal for characterizing weakly paramagnetic samples or for studying magnetic behavior at very low temperatures.[11][12]

Methodology:

  • A small, precisely weighed sample (solid or frozen solution) is placed in a sample holder.

  • The sample is moved through a set of superconducting detection coils.

  • The movement of the magnetic sample induces a current in the coils, which is detected by the SQUID.

  • The SQUID converts the magnetic flux change into a voltage, which is proportional to the magnetic moment of the sample.

  • Measurements can be performed over a wide range of temperatures and applied magnetic fields.

SQUID_Method_Logic Sample Sample with Magnetic Moment Coils Superconducting Detection Coils Sample->Coils Movement induces current SQUID SQUID Sensor Coils->SQUID Transfers magnetic flux Voltage Output Voltage SQUID->Voltage Converts flux to voltage Moment Calculated Magnetic Moment Voltage->Moment Proportional to moment

Caption: Logical flow of SQUID magnetometry.

Interpreting Magnetic Data: High-Spin vs. Low-Spin Cobalt(II) Cyanide Complexes

The cyanide ligand's position high in the spectrochemical series generally dictates a low-spin configuration for octahedral cobalt(II) cyanide complexes, resulting in one unpaired electron and a magnetic moment of around 1.73 B.M.[1] Any significant deviation from this value would suggest either a different coordination geometry or the presence of high-spin species.

For tetracyanidocobaltate(II) complexes, the geometry can be either tetrahedral or square planar. A tetrahedral geometry would typically favor a high-spin state (μ_eff ≈ 3.87 B.M.), while a square planar geometry would lead to a low-spin state with one unpaired electron (μ_eff ≈ 1.73 B.M.).[2] Experimental determination of the magnetic moment is therefore crucial for elucidating the structure of these complexes.

Applications in Drug Development and Research

The magnetic properties of cobalt(II) complexes are relevant in several areas of research and development:

  • Paramagnetic Probes: The paramagnetic nature of some cobalt(II) complexes makes them useful as probes in magnetic resonance imaging (MRI) and NMR spectroscopy to study biological systems.

  • Catalysis: The spin state of a metal complex can influence its catalytic activity. Understanding the magnetic properties of cobalt(II) cyanide complexes is important for their application in catalysis.

  • Molecular Magnetism: Cobalt(II) complexes are building blocks for single-molecule magnets (SMMs) and other magnetic materials with potential applications in data storage and quantum computing.

Conclusion

The magnetic susceptibility of cobalt(II) cyanide complexes is a key indicator of their electronic structure and spin state. The strong-field nature of the cyanide ligand generally promotes low-spin configurations, but the coordination geometry plays a significant role in determining the final magnetic properties. Accurate measurement of magnetic susceptibility using techniques such as the Gouy method, Evans NMR method, or SQUID magnetometry is essential for the characterization of these important coordination compounds and for harnessing their potential in various scientific and technological fields.

References

Unraveling the Thermal Degradation of Hydrated Cobalt (II) Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition behavior of hydrated cobalt (II) cyanide (Co(CN)₂·nH₂O). The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Introduction

Hydrated this compound is an inorganic coordination compound with relevance in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its application in controlled chemical processes and for ensuring safety in handling and storage. This document outlines the key stages of its thermal degradation, providing a detailed analysis based on available scientific literature.

Physicochemical Properties

This compound exists in various hydrated forms, most commonly as a dihydrate (Co(CN)₂·2H₂O), trihydrate (Co(CN)₂·3H₂O), or octahydrate. The anhydrous form is a deep-blue, hygroscopic powder, while the hydrated forms typically appear as reddish-brown powders or needles. It is insoluble in water but dissolves in solutions of sodium or potassium cyanide, as well as in ammonium hydroxide and hydrochloric acid.[1][2]

Thermal Decomposition Analysis

The thermal decomposition of hydrated this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for simple hydrated this compound is not extensively detailed in publicly available literature, the general behavior can be inferred from related compounds and general principles of inorganic thermal analysis.

The decomposition process can be summarized in the following stages:

  • Dehydration: The initial stage involves the loss of water molecules of crystallization. This is an endothermic process that typically occurs at temperatures below 200°C. The exact temperature and number of steps can vary depending on the specific hydrate and the experimental conditions.

  • Decomposition of Anhydrous this compound: Following dehydration, the anhydrous Co(CN)₂ decomposes at higher temperatures. The anhydrous form of this compound is reported to decompose at 280°C.[2] This process is exothermic and results in the formation of cobalt oxides and the release of nitrogen and carbon oxides.

Quantitative Decomposition Data

Due to the limited availability of specific TGA/DSC data for Co(CN)₂·nH₂O in the reviewed literature, a generalized data table based on the expected decomposition of a dihydrate is presented below for illustrative purposes.

Decomposition StageTemperature Range (°C)Mass Loss (%) (Theoretical for Dihydrate)Endothermic/ExothermicProducts of Decomposition
Dehydration< 200~24.5%EndothermicCo(CN)₂, H₂O
Decomposition> 280VariableExothermicCobalt Oxides, N₂, COₓ

Experimental Protocols

The following section details the standard methodologies employed for the thermal analysis of inorganic hydrates, which are applicable to the study of hydrated this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of the sample.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of hydrated this compound is placed in an inert crucible (e.g., alumina, platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air, with a typical flow rate of 20-50 mL/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., dehydration, decomposition) of the sample.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of hydrated this compound is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.

Visualization of Decomposition Pathway

The logical progression of the thermal decomposition of hydrated this compound can be visualized as a workflow.

A Hydrated Cobalt(II) Cyanide (Co(CN)2·nH2O) B Heating (< 200°C) Endothermic Process A->B C Anhydrous Cobalt(II) Cyanide (Co(CN)2) B->C F Water Vapor (nH2O) B->F D Heating (> 280°C) Exothermic Process C->D E Decomposition Products (Cobalt Oxides, N2, COx) D->E

Thermal Decomposition Workflow of Hydrated this compound.

Conclusion

The thermal decomposition of hydrated this compound is a predictable process involving initial dehydration to the anhydrous form, followed by decomposition at a higher temperature. While specific, detailed experimental data for this simple hydrate is not widely published, the established principles of thermal analysis of inorganic coordination compounds provide a strong framework for understanding its behavior. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the thermal properties of different hydrates of this compound.

References

An In-depth Technical Guide on the Electronic Configuration and Bonding in Cobalt(II) Cyanide (Co(CN)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) cyanide, Co(CN)2, is an inorganic coordination polymer with a complex structure and interesting magnetic properties. This technical guide provides a comprehensive overview of the electronic configuration, bonding, and physicochemical properties of Co(CN)2. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical nature to serve as a valuable resource for researchers in chemistry, materials science, and related fields.

Introduction

Cobalt(II) cyanide is an air-sensitive, blue-purple solid that has been a subject of interest due to its polymeric structure and the presence of cobalt in multiple coordination environments. Unlike simple metal cyanides, Co(CN)2 adopts a complex crystal lattice with the structural formula Co3[Co(CN)5]2[1]. This indicates the presence of two distinct cobalt(II) centers: one in a cationic role and the other as part of a pentacyanocobaltate(II) anionic complex[1]. Understanding the electronic configuration and bonding in these different environments is crucial for elucidating its properties and potential applications.

Electronic Configuration

The electronic configuration of the cobalt atom is [Ar] 3d⁷ 4s². In cobalt(II) cyanide, cobalt exists in the +2 oxidation state, meaning the cobalt ion has an electronic configuration of [Ar] 3d⁷.

The cyanide ion (CN⁻) is a strong-field ligand, which typically leads to low-spin complexes for transition metals. In the case of the pentacyanocobaltate(II) anion, [Co(CN)5]³⁻, the five cyanide ligands create a strong ligand field. The geometry of this complex is square pyramidal[2]. The d-orbital splitting for a square pyramidal geometry is complex, but for a d⁷ ion like Co(II), the electrons are expected to fill the lower energy orbitals first, resulting in a low-spin state with one unpaired electron.

The other cobalt(II) ions in the Co3[Co(CN)5]2 structure are in a different coordination environment, likely coordinated by the nitrogen ends of the cyanide ligands from the [Co(CN)5]³⁻ units, forming the polymeric network. The ligand field strength in this environment is expected to be weaker than in the [Co(CN)5]³⁻ core. Depending on the exact coordination number and geometry, these cobalt centers could potentially be in a high-spin state.

Bonding in Co(CN)2

The bonding in cobalt(II) cyanide is characterized by the coordination of cobalt(II) ions with cyanide ligands. The cyanide ion is an ambidentate ligand, capable of bonding through either the carbon or the nitrogen atom.

  • Co-C Bonding: In the [Co(CN)5]³⁻ unit, the cobalt is bonded to the carbon atom of the cyanide ligand. This is a typical arrangement for cyanide complexes. The bonding involves a sigma (σ) bond formed by the donation of a lone pair of electrons from the cyanide's carbon atom to an empty hybrid orbital of the cobalt ion.

  • Pi (π) Back-bonding: In addition to the σ bond, there is a significant contribution from π-back-bonding. The filled d-orbitals of the cobalt(II) ion can overlap with the empty π* antibonding orbitals of the cyanide ligand. This back-donation of electron density from the metal to the ligand strengthens the Co-C bond and also the C≡N triple bond.

  • Co-N Bonding (Bridging): The polymeric nature of Co(CN)2 arises from the cyanide ligands of the [Co(CN)5]³⁻ units bridging to adjacent cobalt(II) ions through their nitrogen atoms. This Co-N bonding is generally weaker than the Co-C bonding.

G cluster_Co Co(II) ion cluster_CN Cyanide Ligand Co Co²⁺ CN C≡N⁻ Co->CN σ-donation (C→Co) d_orbitals d-orbitals (t2g, eg) CN->Co π-back-donation (Co→C) sigma_orbital σ (HOMO) pi_star_orbital π* (LUMO)

Quantitative Data

PropertyValueReference
Chemical Formula Co(CN)2[3]
Structural Formula Co3[Co(CN)5]2[1]
Molar Mass 110.96 g/mol [3]
Appearance Blue-purple powder
Magnetic Susceptibility (χm) +3825 x 10⁻⁶ cm³/mol at 293 K

Experimental Protocols

Synthesis of Cobalt(II) Cyanide

A common method for the synthesis of cobalt(II) cyanide involves the reaction of a soluble cobalt(II) salt with an alkali metal cyanide in an aqueous solution[4].

Materials:

  • Cobalt(II) chloride (CoCl2)

  • Potassium cyanide (KCN)

  • Distilled water

Procedure:

  • A solution of cobalt(II) chloride is prepared by dissolving a stoichiometric amount of the salt in distilled water.

  • A separate solution of potassium cyanide is prepared in distilled water.

  • Slowly, and with constant stirring, the potassium cyanide solution is added to the cobalt(II) chloride solution.

  • A blue-purple precipitate of cobalt(II) cyanide will form immediately.

  • The precipitate is then collected by filtration, washed with distilled water to remove any soluble impurities, and dried under vacuum.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of potassium cyanide and the potential for the release of hydrogen cyanide gas if the solution becomes acidic.

G A Prepare aqueous solution of CoCl₂ C Slowly add KCN solution to CoCl₂ solution with stirring A->C B Prepare aqueous solution of KCN B->C D Precipitation of Co(CN)₂ C->D E Filter the precipitate D->E F Wash precipitate with distilled water E->F G Dry the product under vacuum F->G

Magnetic Susceptibility Measurement (Gouy Method)

The magnetic susceptibility of Co(CN)2 can be determined using a Gouy balance[5][6][7][8][9]. This method measures the change in mass of a sample when it is placed in a magnetic field.

Apparatus:

  • Gouy Balance (including an electromagnet and an analytical balance)

  • Gouy tube (a long, cylindrical sample holder)

  • A standard substance with a known magnetic susceptibility (e.g., HgCo(SCN)4)

Procedure:

  • The empty Gouy tube is weighed in the absence of a magnetic field (m_empty_off) and in the presence of the magnetic field (m_empty_on).

  • The Gouy tube is filled with the standard substance to a specific height and weighed in the absence (m_std_off) and presence (m_std_on) of the magnetic field.

  • The Gouy tube is emptied, cleaned, and then filled with the Co(CN)2 sample to the same height as the standard. It is then weighed in the absence (m_sample_off) and presence (m_sample_on) of the magnetic field.

  • The mass susceptibility (χ_g) of the sample is calculated using the following formula:

    χ_g,sample = χ_g,std * (m_std_on - m_std_off) / (m_sample_on - m_sample_off) * (m_sample_off - m_empty_off) / (m_std_off - m_empty_off)

  • The molar susceptibility (χ_m) is then calculated by multiplying the mass susceptibility by the molar mass of Co(CN)2.

G start Start weigh_empty Weigh empty Gouy tube (with and without magnetic field) start->weigh_empty fill_std Fill tube with standard substance weigh_empty->fill_std weigh_std Weigh tube with standard (with and without magnetic field) fill_std->weigh_std fill_sample Fill tube with Co(CN)₂ sample weigh_std->fill_sample weigh_sample Weigh tube with sample (with and without magnetic field) fill_sample->weigh_sample calculate Calculate mass and molar susceptibility weigh_sample->calculate end End calculate->end

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal or powder X-ray diffraction is the definitive method for determining the crystal structure of Co(CN)2[10][11][12].

General Protocol for Powder XRD:

  • A finely ground powder of the anhydrous Co(CN)2 is prepared.

  • The powder is mounted on a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a series of peaks, where the positions and intensities of the peaks are characteristic of the crystal structure.

  • The crystal structure can be determined by analyzing the diffraction pattern using specialized software. This can involve indexing the peaks to a specific crystal system and space group, followed by structure solution and refinement.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for characterizing the bonding in Co(CN)2. The most prominent feature in the IR spectrum of a cyanide-containing compound is the C≡N stretching vibration.

  • Terminal Cyanide: For terminal Co-C≡N groups, the stretching frequency is typically observed in the range of 2100-2200 cm⁻¹.

  • Bridging Cyanide: For bridging M-C≡N-M' groups, the C≡N stretching frequency is generally shifted to a higher wavenumber compared to the terminal cyanide.

The exact position of the C≡N stretch can provide insights into the strength of the π-back-bonding. Stronger back-bonding leads to a lower C≡N stretching frequency.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Co(CN)2 is expected to be dominated by d-d electronic transitions of the cobalt(II) ions. The positions and intensities of these absorption bands are dependent on the ligand field strength and the coordination geometry of the cobalt centers.

  • [Co(CN)5]³⁻: For the low-spin d⁷ pentacyanocobaltate(II) moiety, multiple d-d transitions would be expected.

  • Bridged Co(II): The cobalt(II) ions in the bridging positions will also exhibit d-d transitions, but these are likely to be at different energies due to the different coordination environment and weaker ligand field.

The overall spectrum would therefore be a composite of the absorptions from both types of cobalt centers.

Logical Relationships and Theoretical Models

Ligand Field Theory and d-orbital Splitting

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. In an octahedral field, the five degenerate d-orbitals of the cobalt(II) ion are split into two sets of different energies: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²).

The magnitude of this splitting (Δo) is determined by the nature of the ligands. For the strong-field cyanide ligand, Δo is large. In a d⁷ configuration, if Δo is greater than the spin-pairing energy, the electrons will preferentially pair up in the lower t2g orbitals, resulting in a low-spin complex.

G cluster_free_ion Free Co(II) ion cluster_octahedral Octahedral Ligand Field d_free d-orbitals (degenerate) eg e_g (dx²-y², dz²) t2g t_2g (dxy, dxz, dyz) d_free->t2g Splitting eg->t2g Δo

Conclusion

Cobalt(II) cyanide is a fascinating coordination polymer with a complex structure that gives rise to its unique electronic and magnetic properties. This guide has provided a detailed overview of its electronic configuration, the nature of the Co-CN bonding, and the experimental techniques used for its characterization. While a complete crystal structure remains to be fully elucidated in publicly accessible databases, the available data and theoretical models provide a strong foundation for understanding this compound. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a more complete picture of the structure-property relationships in Co(CN)2.

References

Unveiling the Colors of Coordination: A Technical Guide to the Solvatochromism of Cobalt(II) Cyanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fascinating interplay of solvent and solute, manifesting as a visible change in color, offers a powerful tool for understanding and manipulating chemical systems. This technical guide delves into the core principles of solvatochromism as exhibited by cobalt(II) cyanide complexes, providing a comprehensive resource for researchers in chemistry and drug development. This phenomenon, driven by the dynamic equilibrium between different coordination geometries, is highly sensitive to the surrounding solvent environment, making it a valuable probe for solvent polarity and a potential mechanism for creating environmentally responsive materials.

Theoretical Framework: The Basis of Solvatochromism in Cobalt(II) Complexes

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[1] In the case of transition metal complexes like those of cobalt(II), this color change is often due to a shift in the equilibrium between different coordination geometries, each possessing a distinct electronic absorption spectrum. For cobalt(II) (a d7 ion), the most common geometries are octahedral and tetrahedral.

  • Octahedral [Co(solvent)6]2+ complexes are typically pink or reddish in color.

  • Tetrahedral [CoX4]2- complexes (where X is a ligand like a halide or pseudohalide) are characteristically an intense blue.

The cyanide ion (CN-), being a strong field ligand, readily forms stable complexes with cobalt(II). In solution, the primary species are the tetracyanocobaltate(II) anion, [Co(CN)4]2-, and the pentacyanocobaltate(II) anion, [Co(CN)5]3-.[2] The solvatochromic behavior of cobalt(II) cyanide systems is believed to arise from the equilibrium between a four-coordinate tetrahedral or five-coordinate square pyramidal species and a six-coordinate octahedral species, where solvent molecules occupy the additional coordination sites.

The position of this equilibrium, and thus the observed color, is influenced by several solvent properties, including:

  • Polarity and Dielectric Constant: More polar solvents can better stabilize charged species.

  • Coordinating Ability (Donor Number): Solvents with high donor numbers can more effectively compete with the cyanide ligands for coordination sites on the cobalt(II) center, favoring the formation of octahedral complexes.

  • Steric Hindrance: Bulky solvent molecules may sterically disfavor the formation of higher-coordinate species.

A visual representation of this solvent-dependent equilibrium is provided below.

Figure 1. Solvent-dependent equilibrium of cobalt(II) cyanide complexes.

Experimental Protocols

The study of the solvatochromism of cobalt(II) cyanide complexes requires careful handling due to the air-sensitivity of Co(II) species and the toxicity of cyanide. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of a Precursor: Potassium Tetracyanocobaltate(II)

A common precursor for spectroscopic studies is an alkali metal salt of the tetracyanocobaltate(II) anion. The following is a representative, though not explicitly detailed in the search results, synthetic approach based on analogous preparations.

Materials:

  • Cobalt(II) chloride (CoCl2) or Cobalt(II) acetate (Co(OAc)2)

  • Potassium cyanide (KCN)

  • Degassed, anhydrous solvents (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Under an inert atmosphere, dissolve cobalt(II) salt in a minimal amount of the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of KCN (at least 4 molar equivalents) in the same solvent.

  • Slowly add the KCN solution to the stirring cobalt(II) salt solution. A color change should be observed as the cyanide complex forms.

  • The resulting potassium tetracyanocobaltate(II) may precipitate from the solution or can be isolated by removal of the solvent under vacuum.

  • The product should be washed with a non-coordinating solvent (e.g., diethyl ether) and dried under vacuum.

Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

Spectroscopic Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes with an appropriate path length (e.g., 1 cm)

  • Inert atmosphere sample handling equipment (e.g., gas-tight syringes, Schlenk-adapted cuvettes or a glovebox)

Procedure:

  • Prepare a stock solution of the cobalt(II) cyanide complex in a chosen non-coordinating, anhydrous solvent under an inert atmosphere.

  • For each solvent to be tested, prepare a dilute solution of the complex of a known concentration. Due to the high intensity of the d-d transitions in tetrahedral Co(II) complexes, concentrations in the range of 10-4 to 10-3 M are typically appropriate.

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-900 nm).

  • Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε) for the observed bands in each solvent.

The workflow for a typical solvatochromism experiment is depicted below.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Synthesize Cobalt(II) Cyanide Precursor B Prepare Stock Solution in Non-Coordinating Solvent A->B C Prepare Dilute Solutions in Various Solvents B->C D Record UV-Vis Spectra C->D E Determine λmax and ε D->E F Correlate with Solvent Properties E->F

Figure 2. Experimental workflow for solvatochromism studies.

Quantitative Data

Table 1: UV-Vis Absorption Data for Tetra(isothiocyanato)cobaltate(II) in Acetonitrile [3]

Complex AnionSolventλmax (nm)Assignment
[Co(NCS)4]2-Acetonitrile625d→d
318L→L*
237L(π)→M

Note: This data is for the isothiocyanate analogue and serves as an illustrative example. The exact λmax values for the tetracyanocobaltate(II) complex will differ.

Discussion and Applications

The solvatochromism of cobalt(II) cyanide complexes provides a direct visual and spectroscopic probe into the coordination environment of the metal center. The shift between the blue tetrahedral/square pyramidal and pink/red octahedral forms can be correlated with solvent parameters such as the Gutmann donor number, providing a method for quantifying solvent coordinating ability.

This sensitivity to the local environment has potential applications in several areas:

  • Solvent Polarity Indicators: The distinct color change can be used to create simple, visual tests for solvent composition and purity.

  • Chemical Sensors: By incorporating these complexes into materials, it may be possible to develop sensors for specific analytes that can displace solvent molecules from the coordination sphere, leading to a colorimetric response.

  • Smart Materials: The ability to switch between two states with different optical properties opens the door to the development of materials that respond to environmental stimuli.

Conclusion

The solvatochromism of cobalt(II) cyanide complexes is a rich area of study with implications for fundamental coordination chemistry and materials science. While detailed quantitative data across a broad range of solvents remains an area for further investigation, the principles governing this behavior are well-understood from studies of analogous cobalt(II) halide and pseudohalide systems. The experimental protocols outlined in this guide provide a framework for researchers to explore this phenomenon, contributing to a deeper understanding of solute-solvent interactions and paving the way for the development of novel functional materials. The air-sensitive nature of these complexes necessitates careful experimental technique, but the insights gained from their solvatochromic properties are invaluable.

References

Quantum Chemical Insights into Cobalt Cyanide Clusters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of cobalt cyanide clusters. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational studies, presenting data in a structured format to facilitate understanding and further research in the field of metallodrug design and catalysis.

Introduction: The Significance of Cobalt Cyanide Clusters

Cobalt complexes, particularly those containing cyanide ligands, are of significant interest due to their diverse applications, ranging from catalysis to their potential roles in biological systems. The cyanide ligand (CN⁻), being a strong field ligand, profoundly influences the electronic structure and properties of the cobalt center. Quantum chemical calculations, primarily based on Density Functional Theory (DFT), have emerged as powerful tools to investigate these complexes at the atomic level, providing insights that are often challenging to obtain through experimental methods alone. This guide focuses on the theoretical examination of mononuclear cobalt cyanide clusters, with a particular emphasis on the well-characterized hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻.

Computational Methodologies

The theoretical investigation of cobalt cyanide clusters typically employs a multi-step computational workflow. The choice of methodology is crucial for obtaining accurate and reliable results.

Theoretical Framework: Density Functional Theory (DFT)

DFT has become the workhorse for computational studies of transition metal complexes due to its favorable balance between accuracy and computational cost. The selection of an appropriate exchange-correlation functional and basis set is paramount for accurately describing the electronic structure, geometry, and vibrational properties of these systems.

Commonly Employed DFT Functionals:

  • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used and often provides a good starting point for geometric and electronic property calculations.

  • TPSSh: A meta-GGA hybrid functional that can offer improved accuracy for transition metal systems.

  • OPBE: A gradient-corrected functional that has shown good performance for predicting spin-state energetics in some transition metal complexes.

Basis Sets:

  • Pople-style basis sets (e.g., 6-31G , 6-311+G**): These are commonly used for main group elements.

  • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): An effective core potential (ECP) basis set often used for heavier elements like cobalt, where the core electrons are replaced by a potential, reducing computational cost.

  • def2-TZVP, def2-QZVPP: Ahlrichs' valence triple-zeta and quadruple-zeta basis sets with polarization functions, which offer higher accuracy.

Computational Workflow

A typical computational workflow for studying cobalt cyanide clusters is outlined below. This process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent calculation of various molecular properties.

Computational Workflow for Cobalt Cyanide Clusters cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results initial_structure Define Initial Geometry (e.g., from crystal structure or chemical intuition) method_selection Select Computational Method (DFT Functional, Basis Set) initial_structure->method_selection Specify charge and multiplicity geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry verify_structure Verify Optimized Structure (No imaginary frequencies) freq_calc->verify_structure prop_calc Property Calculations (Electronic Structure, Spectra, etc.) analyze_data Analyze Calculated Properties (Bond lengths, angles, energies, etc.) prop_calc->analyze_data verify_structure->prop_calc Confirmed Minimum compare_exp Compare with Experimental Data analyze_data->compare_exp

Figure 1: A generalized computational workflow for the theoretical study of cobalt cyanide clusters.

Structural and Spectroscopic Properties

Quantum chemical calculations provide detailed information about the geometric and vibrational properties of cobalt cyanide clusters.

Geometrical Parameters

The optimized geometries of these clusters reveal key structural information such as bond lengths and angles. For the extensively studied [Co(CN)₆]³⁻ anion, DFT calculations have been instrumental in determining its octahedral geometry.

ParameterDescriptionCalculated Value (Typical Range)
Co-C Bond LengthThe distance between the cobalt center and the carbon atom of the cyanide ligand.1.88 - 1.92 Å
C-N Bond LengthThe bond length within the cyanide ligand.1.15 - 1.17 Å
C-Co-C AngleThe angle between adjacent cyanide ligands.~90° (for octahedral)

Table 1: Typical Calculated Geometrical Parameters for [Co(CN)₆]³⁻.

Vibrational Frequencies

The calculation of harmonic vibrational frequencies is a standard output of quantum chemical software packages. These frequencies are crucial for characterizing the nature of the optimized structure (a true minimum on the potential energy surface will have no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. The C≡N stretching frequency is a particularly sensitive probe of the electronic environment of the cyanide ligand.

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
ν(C≡N)Cyanide stretching frequency.~2100 - 2200
ν(Co-C)Cobalt-carbon stretching frequency.~400 - 500
δ(Co-C-N)Cobalt-carbon-nitrogen bending mode.~300 - 400

Table 2: Representative Calculated Vibrational Frequencies for [Co(CN)₆]³⁻.

Electronic Structure and Bonding

The nature of the chemical bond between the cobalt center and the cyanide ligands is a key aspect elucidated by quantum chemical calculations.

Molecular Orbital Analysis

The interaction between the d-orbitals of the cobalt atom and the molecular orbitals of the cyanide ligands dictates the electronic properties of the complex. In an octahedral complex like [Co(CN)₆]³⁻, the cobalt d-orbitals split into t₂g and e_g sets. The cyanide ligand acts as a strong σ-donor and a moderate π-acceptor. The bonding can be understood through the donation of electron density from the filled σ orbitals of CN⁻ to the empty e_g orbitals of Co³⁺ and back-donation from the filled t₂g orbitals of Co³⁺ to the empty π* orbitals of CN⁻.

MO_Interaction_Diagram cluster_Co Co³⁺ Orbitals cluster_CN CN⁻ Ligand Orbitals cluster_Complex [Co(CN)₆]³⁻ MOs Co_eg e_g (empty) sigma_bonding σ bonding Co_eg->sigma_bonding Co_t2g t₂g (filled) pi_backbonding π back-bonding Co_t2g->pi_backbonding π-back-donation CN_pi_star π* (empty) CN_pi_star->pi_backbonding CN_sigma σ (filled) CN_sigma->sigma_bonding σ-donation

Figure 2: Simplified representation of the key molecular orbital interactions in [Co(CN)₆]³⁻.
Spin State and Magnetic Properties

The strong-field nature of the cyanide ligand leads to a large splitting between the t₂g and e_g orbitals in [Co(CN)₆]³⁻ (a d⁶ complex). This results in a low-spin electronic configuration where all six d-electrons are paired in the t₂g orbitals, rendering the complex diamagnetic.[1] In contrast, complexes with weak-field ligands, such as [CoF₆]³⁻, are high-spin and paramagnetic.[1] DFT calculations can accurately predict these differences in spin states and magnetic properties.

Conclusion and Future Directions

Quantum chemical calculations, particularly DFT, have proven to be indispensable for a detailed understanding of the structure, bonding, and properties of cobalt cyanide clusters. This guide has provided an overview of the typical computational methodologies and has summarized key findings for the well-studied [Co(CN)₆]³⁻ complex.

Future research in this area will likely focus on:

  • Systematic studies of a broader range of [Co(CN)ₙ]ⁿ⁻ clusters: To understand the evolution of properties with the number of cyanide ligands.

  • Investigation of reaction mechanisms: Elucidating the role of cobalt cyanide clusters in catalytic processes and biological systems.

  • Development of more accurate computational methods: To further improve the predictive power of theoretical calculations for these complex systems.

The continued synergy between computational and experimental studies will undoubtedly lead to new discoveries and applications for cobalt cyanide clusters in various scientific disciplines.

References

Unraveling the High-Pressure Behavior of Cobalt (II) Cyanide: A Technical Guide Based on Analogous Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobalt (II) cyanide, Co(CN)₂, is a coordination polymer with a framework structure that has garnered interest for its potential applications in catalysis and materials science. The response of such materials to extreme conditions, particularly high pressure, is a critical area of research, as pressure can induce novel phase transitions, alter electronic properties, and lead to the formation of new, metastable materials. While direct experimental studies on the high-pressure behavior of this compound are not extensively documented in publicly available literature, significant insights can be gleaned from the high-pressure studies of analogous metal-cyanide coordination polymers, particularly Prussian blue analogues (PBAs). This technical guide synthesizes the current understanding of phase transitions in these related materials to provide a predictive framework for the behavior of Co(CN)₂ under pressure. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the effects of high pressure on coordination compounds.

Core Concepts: Pressure-Induced Phenomena in Coordination Polymers

The application of high pressure to coordination polymers like metal cyanides can induce a variety of structural changes. These transformations are primarily driven by the reduction of free volume within the crystal lattice. Key phenomena include:

  • Octahedral Tilting: In framework structures like PBAs, the metal centers are often connected by cyanide ligands in an octahedral coordination environment. Under pressure, these octahedra can tilt and rotate cooperatively, leading to a more compact packing and often resulting in a phase transition to a lower symmetry space group.[1][2][3]

  • Bond Compression: The application of pressure shortens the interatomic distances, leading to the compression of metal-ligand bonds.

  • Phase Transitions: Sufficient pressure can cause first-order phase transitions, characterized by a discontinuous change in volume and crystal structure.[4]

  • Amorphization: In some cases, instead of transitioning to a new crystalline phase, the material may lose its long-range order and become amorphous under pressure. This is particularly observed in dehydrated systems.[5]

  • Polymerization: For some cyanide-containing compounds, high pressure can induce chemical reactions, such as the polymerization of the cyanide ligands.[6]

Quantitative Data from Analogous Systems

While specific data for Co(CN)₂ is not available, the following tables summarize the quantitative data for pressure-induced phase transitions in closely related Prussian blue analogues containing hexacyanocobaltate units. This data provides a valuable reference for predicting the behavior of Co(CN)₂.

Table 1: Pressure-Induced Phase Transitions in Mn[Co(CN)₆]₀.₆₇ [1][2][3]

ParameterInitial Phase (Fm-3m)High-Pressure Phase (R-3)Transition Pressure (GPa)
Crystal System CubicRhombohedral~1.0–1.5
Bulk Modulus (K₀) ~14 GPa--
Compression Mechanism -Cooperative tilting of octahedra-

Table 2: High-Pressure Behavior of Cu[Co(CN)₆]₀.₆₇ [1][2][3][5]

ParameterObservation up to 3 GPa
Phase Transition No phase transition observed
Behavior upon Dehydration Amorphizes at ~0.5 GPa
Compression Note Less compressible than Mn-based counterparts

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of high-pressure phenomena in metal-cyanide coordination polymers. These protocols are directly applicable to the investigation of Co(CN)₂ under pressure.

High-Pressure Single-Crystal X-ray Diffraction

This technique is crucial for determining the crystal structure of a material at elevated pressures and identifying pressure-induced phase transitions.

  • Sample Preparation: A small, high-quality single crystal of the material is selected.

  • High-Pressure Apparatus: A diamond anvil cell (DAC) is used to generate high pressures. The crystal is loaded into a small hole in a metal gasket, which is placed between the two diamond anvils.

  • Pressure-Transmitting Medium: A pressure-transmitting medium (e.g., a silicone oil or a mixture of methanol and ethanol) is added to the gasket hole to ensure hydrostatic or quasi-hydrostatic pressure on the crystal.

  • Pressure Calibration: The pressure is determined in situ using the ruby fluorescence method. A small ruby chip is placed in the DAC along with the sample, and the shift in its fluorescence peak under laser excitation is correlated to the pressure.

  • Data Collection: The DAC is mounted on a goniometer of a single-crystal X-ray diffractometer. Diffraction data is collected at various pressures by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure at each pressure point, allowing for the identification of phase transitions and the analysis of structural changes.

High-Pressure Powder X-ray Diffraction

This method is used when single crystals are not available and provides information about changes in the unit cell parameters and crystal symmetry under pressure.

  • Sample Preparation: A fine powder of the material is loaded into the gasket of a DAC.

  • Data Collection: The DAC is placed in the path of a high-intensity X-ray beam, typically from a synchrotron source. The diffracted X-rays are collected on an area detector.

  • Data Analysis: The powder diffraction patterns are analyzed to determine the lattice parameters at different pressures. The appearance of new peaks or the splitting of existing peaks indicates a phase transition.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing changes in the vibrational modes of a material under pressure, which can be indicative of structural phase transitions.[7][8]

  • Sample Preparation: A small amount of the sample is loaded into a DAC, along with a pressure calibrant.

  • Measurement: A laser is focused on the sample within the DAC, and the scattered light is collected and analyzed by a spectrometer.

  • Data Interpretation: Changes in the position and intensity of Raman peaks corresponding to the C≡N stretching modes and metal-ligand vibrations are monitored as a function of pressure. Abrupt changes in the Raman spectrum often signal a phase transition.[7][8]

Visualizations

Logical Workflow for High-Pressure Studies

HighPressureWorkflow cluster_prep Sample Preparation cluster_exp High-Pressure Experimentation cluster_analysis In-situ Analysis cluster_results Data Interpretation synthesis Synthesis of Co(CN)₂ characterization Ambient Characterization (XRD, Raman) synthesis->characterization dac_loading DAC Loading characterization->dac_loading pressure_application Incremental Pressure Application dac_loading->pressure_application xrd X-ray Diffraction (Single Crystal or Powder) pressure_application->xrd Measure raman Raman Spectroscopy pressure_application->raman Measure phase_id Phase Identification xrd->phase_id eos Equation of State Fitting xrd->eos raman->phase_id structural_analysis Structural Analysis phase_id->structural_analysis

Caption: Experimental workflow for investigating phase transitions in Co(CN)₂ under pressure.

Conceptual Diagram of Pressure-Induced Octahedral Tilting

Caption: Pressure-induced tilting of coordination octahedra leading to a phase transition.

The study of this compound under high pressure represents an important frontier in materials science. While direct experimental data remains elusive, the behavior of analogous Prussian blue compounds provides a robust predictive framework. It is anticipated that Co(CN)₂ will exhibit pressure-induced phase transitions driven by octahedral tilting at pressures in the GPa range. Future experimental work, employing the protocols outlined in this guide, is necessary to confirm these predictions and to fully elucidate the rich and complex high-pressure phase diagram of this compound. Such studies will not only advance our fundamental understanding of coordination polymers under extreme conditions but also pave the way for the rational design of new materials with tailored properties.

References

Unveiling Magnetic Order: A Technical Guide to Neutron Diffraction Studies of Cobalt-Containing Coordination Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct neutron diffraction studies on simple cobalt (II) cyanide are not extensively documented in publicly available literature, the broader field of cobalt-containing coordination compounds has been a fertile ground for this powerful analytical technique. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation involved in using neutron diffraction to elucidate the complex atomic and magnetic structures of these materials. Understanding these structures is crucial for designing novel materials with tailored magnetic, electronic, and catalytic properties, which can have implications in fields ranging from materials science to drug development, where cobalt complexes can act as therapeutic agents or catalysts.

Neutron diffraction is uniquely suited for studying cobalt-containing compounds for two primary reasons. Firstly, neutrons interact with atomic nuclei, allowing for the precise localization of light atoms, such as carbon and nitrogen in cyanide or other organic ligands, in the presence of the heavier cobalt atom. Secondly, neutrons possess a magnetic moment, which enables them to scatter from unpaired electrons in magnetic materials.[1][2] This makes neutron diffraction an unparalleled tool for determining the arrangement of magnetic moments in ordered magnetic structures, such as those frequently found in cobalt (II) complexes.[1][2][3]

Experimental Protocols: From Sample to Structure

The determination of a crystal and magnetic structure using neutron powder diffraction follows a well-established protocol, from sample preparation to final data analysis.

1. Sample Preparation: A polycrystalline powder sample of the cobalt compound is required.[4] For compounds containing hydrogen, it is often necessary to synthesize a deuterated version of the material. This is because hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal and obscures the diffraction peaks. Deuterium, on the other hand, has a much smaller incoherent scattering cross-section. The powder is typically loaded into a sample holder made of a material that is nearly transparent to neutrons, such as vanadium.[5]

2. Data Collection: The experiment is performed at a neutron source, which can be a nuclear reactor or a spallation source.[4] A beam of neutrons with a specific wavelength (monochromatic beam) is selected and directed onto the sample.[6][7] The scattered neutrons are detected by an array of detectors positioned at various angles (2θ) around the sample.[6]

To determine a magnetic structure, at least two diffraction patterns are collected:

  • A pattern above the magnetic ordering temperature (Néel or Curie temperature): In this paramagnetic state, only nuclear scattering contributes to the Bragg peaks. This pattern is used to refine the crystal structure of the material.[8]

  • A pattern below the magnetic ordering temperature: In this magnetically ordered state, both nuclear and magnetic scattering contribute. New Bragg peaks (magnetic reflections) may appear, or the intensity of the existing nuclear peaks may change.[8]

3. Data Analysis: The Rietveld Method The collected diffraction patterns are analyzed using the Rietveld refinement method.[9][10] This is a powerful technique that fits a calculated diffraction profile to the entire experimental pattern. The calculated profile is generated from a model that includes instrumental parameters and the crystal structure (lattice parameters, atomic positions, and site occupancies).[11] By minimizing the difference between the observed and calculated patterns, the structural parameters can be refined to high precision.[9]

For magnetic structures, the refinement process is extended to include parameters that describe the magnetic moments on the cobalt ions, such as their magnitude and orientation relative to the crystallographic axes.[5][8]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis synthesis Synthesis of Cobalt Compound deuteration Deuteration (if H is present) synthesis->deuteration powdering Grinding to Fine Powder deuteration->powdering loading Loading into Vanadium Can powdering->loading diffractometer Powder Diffractometer loading->diffractometer neutron_source Neutron Source (Reactor/Spallation) neutron_source->diffractometer paramagnetic Collect Pattern (T > Tc/Tn) diffractometer->paramagnetic magnetic Collect Pattern (T < Tc/Tn) diffractometer->magnetic rietveld_nuclear Rietveld Refinement of Nuclear Structure paramagnetic->rietveld_nuclear magnetic_peaks Identify Magnetic Bragg Peaks magnetic->magnetic_peaks magnetic_model Propose Magnetic Structure Model rietveld_nuclear->magnetic_model magnetic_peaks->magnetic_model rietveld_magnetic Rietveld Refinement of Magnetic Structure magnetic_model->rietveld_magnetic final_structure Final Crystal and Magnetic Structure rietveld_magnetic->final_structure magnetic_structure_determination data_input Input: Diffraction Patterns (Above and Below Tc/Tn) subtract Subtract High-T Data from Low-T Data data_input->subtract identify_peaks Identify Purely Magnetic Peaks subtract->identify_peaks propagation_vector Determine Propagation Vector (k) identify_peaks->propagation_vector symmetry_analysis Symmetry Analysis/ Representation Theory propagation_vector->symmetry_analysis propose_models Propose Possible Magnetic Models symmetry_analysis->propose_models rietveld_refine Rietveld Refinement of Models propose_models->rietveld_refine best_fit Select Model with Best Fit to Data (Lowest χ²) rietveld_refine->best_fit final_structure Final Magnetic Structure Determined best_fit->final_structure

References

Historical perspectives on the discovery of cobalt (II) cyanide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the historical discovery of cobalt(II) cyanide reveals a complex narrative interwoven with the development of coordination chemistry. Early investigations into cobalt compounds and cyanides in the 18th and 19th centuries laid the groundwork for our modern understanding. While the initial synthesis of what was likely cobalt(II) cyanide is not attributed to a single, definitive discovery, the work of chemists such as Diesbach, Scheele, and particularly Leopold Gmelin was foundational. Gmelin's extensive work on complex salts, including cyanides, in the early 19th century, was pivotal in characterizing many of these new compounds.

The initial preparations of cobalt(II) cyanide were often achieved by the addition of a soluble cyanide salt, like potassium cyanide, to a solution containing cobalt(II) ions. This precipitation reaction yielded a reddish-brown solid. However, early chemists quickly noted the compound's instability and its tendency to react further, especially in the presence of excess cyanide, leading to the formation of the more stable and soluble hexacyanocobaltate(III) complex, [Co(CN)₆]³⁻. This reactivity posed a significant challenge to the isolation and characterization of pure cobalt(II) cyanide, a theme that persists in the historical literature. The true nature of these cobalt-cyanide complexes was only fully elucidated with Alfred Werner's groundbreaking theory of coordination chemistry in the late 19th century, which provided the theoretical framework to understand their structure and bonding.

Key Chemical Reactions in the Historical Context

The study of cobalt(II) cyanide is dominated by two primary reactions that were observed by early chemists. The first is the precipitation of cobalt(II) cyanide upon mixing a cobalt(II) salt solution with an alkali metal cyanide. The second, and more historically significant, is the rapid oxidation and coordination that occurs in the presence of excess cyanide, which leads to the formation of the remarkably stable hexacyanocobaltate(III) ion.

G cluster_reactants Reactants cluster_reaction Reaction Process cluster_products Products CoCl2 Cobalt(II) Chloride Solution Mix Mixing of Reactants CoCl2->Mix KCN Potassium Cyanide Solution KCN->Mix Precipitate Precipitation of Co(CN)₂ Mix->Precipitate Stoichiometric KCN Oxidation Oxidation & Coordination (with excess KCN) Mix->Oxidation Excess KCN CoCN2 Cobalt(II) Cyanide (Reddish-Brown Precipitate) Precipitate->CoCN2 K4CoCN6 Potassium Hexacyanocobaltate(II) (Soluble, Red Solution) Oxidation->K4CoCN6 K3CoCN6 Potassium Hexacyanocobaltate(III) (Soluble, Yellow Solution) K4CoCN6->K3CoCN6 Air Oxidation

Caption: Historical Synthesis and Reactivity of Cobalt(II) Cyanide.

Experimental Protocols from the Historical Record

Reconstructing precise, modern-style experimental protocols from 19th-century chemical literature is challenging due to the narrative and less standardized format of the time. However, based on the descriptions available, a representative historical procedure for the synthesis of cobalt(II) cyanide can be outlined.

Objective: To synthesize cobalt(II) cyanide as a precipitate.

Materials:

  • Cobalt(II) chloride (CoCl₂) or Cobalt(II) sulfate (CoSO₄)

  • Potassium cyanide (KCN)

  • Distilled water

  • Filtration apparatus (e.g., cloth or paper filter)

  • Glass beakers

Methodology:

  • Preparation of Solutions:

    • A solution of a cobalt(II) salt, such as cobalt(II) chloride, was prepared by dissolving a measured quantity of the salt in distilled water.

    • A separate solution of potassium cyanide was prepared in a similar manner. Early chemists would have relied on stoichiometric calculations based on the then-accepted atomic weights.

  • Precipitation:

    • The potassium cyanide solution was carefully and slowly added to the cobalt(II) salt solution, likely with constant stirring using a glass rod.

    • A key observation, crucial to the procedure, was the formation of a reddish-brown precipitate, identified as hydrated cobalt(II) cyanide (Co(CN)₂·nH₂O).[1]

    • It was critical to use a stoichiometric amount of potassium cyanide. The addition of excess KCN would cause the precipitate to redissolve, forming a red solution of what was later understood to be potassium hexacyanocobaltate(II) (K₄[Co(CN)₆]).[1]

  • Isolation and Purification:

    • The resulting precipitate was separated from the solution by filtration.

    • The collected solid would then be washed with distilled water to remove soluble impurities, such as potassium chloride (KCl).

    • Drying of the sample would have been performed under mild conditions, for instance, by leaving it in a desiccator or gently warming it, to yield the hydrated form of cobalt(II) cyanide.

Quantitative Data from Historical Analyses

Quantitative analysis in the 19th century was primarily focused on elemental composition and gravimetric measurements. While detailed tables of physical constants as we know them today were not commonplace in initial discovery papers, the empirical formula was the primary quantitative goal.

PropertyHistorical Observation/DataModern Value (for comparison)
Empirical Formula Co(CN)₂Co(CN)₂
Appearance (Hydrated) Reddish-brown powder or needles.[1][2]Reddish-brown solid
Appearance (Anhydrous) Blue powder.[2]Deep-blue powder.[3]
Solubility in Water Insoluble.[2]Insoluble.[3]
Solubility in KCN(aq) Soluble with excess KCN, forming a red solution.[1][2]Forms soluble [Co(CN)₆]⁴⁻ complexes
Molar Mass Not typically reported in early papers; calculated from atomic weights of the era.110.968 g/mol [3]
Density (Anhydrous) Not a primary focus of early discovery.1.872 g/cm³[2][3]
Decomposition Temp. Decomposes upon strong heating.~280 °C[2]

It is important to note that the distinction between various hydrated forms and the anhydrous state, as well as the complex coordination chemistry, was not fully appreciated until much later. The "reddish-brown" precipitate observed was likely a hydrated form, Co(CN)₂·3H₂O.[1] The anhydrous form, a blue powder, requires heating to be produced.[3]

Logical Progression of Discovery

The understanding of cobalt(II) cyanide did not occur in isolation but was part of a broader investigation into metal cyanides. The logical flow of discovery can be visualized as a progression from simple observation to the beginnings of a theoretical understanding.

G A Observation of colored cobalt compounds (e.g., Cobalt Blue) C Reaction of Cobalt(II) salts with alkali cyanides A->C B Isolation and study of Prussic Acid (HCN) and its salts (cyanides) B->C D Formation of a reddish-brown precipitate (identified as Co(CN)₂) C->D Stoichiometric amounts E Observation of precipitate dissolving in excess cyanide to form a stable, colored solution C->E Excess cyanide G Development of Coordination Theory (Alfred Werner) D->G E->G F Characterization of complex cyanides (e.g., Prussian Blue) F->G H Structural elucidation of Co(CN)₂ and [Co(CN)₆]³⁻/[Co(CN)₆]⁴⁻ complexes G->H

Caption: Intellectual Pathway to Understanding Cobalt Cyanides.

References

Theoretical Modeling of Cobalt(II) Cyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of cobalt(II) cyanide (Co(CN)₂), a coordination polymer with the structural formula Co₃[Co(CN)₅]₂.[1] The document details its electronic structure, magnetic and vibrational properties, and the computational and experimental methodologies used for their characterization.

Introduction to Cobalt(II) Cyanide

Cobalt(II) cyanide is an inorganic coordination polymer that has garnered interest in inorganic synthesis and catalysis.[1] It exists in both anhydrous and hydrated forms, appearing as a blue, water-insoluble solid.[1] The compound's structure is complex, consisting of a network of cobalt ions in two different coordination environments: Co²⁺ cations and pentacyanocobaltate(II) ([Co(CN)₅]³⁻) anions, where cobalt also has a +2 oxidation state.[1] This intricate structure gives rise to its unique electronic and magnetic properties.

Theoretical modeling, primarily using Density Functional Theory (DFT), is a powerful tool for elucidating the structure-property relationships in such complex materials. These computational approaches allow for the prediction and analysis of geometric parameters, vibrational frequencies, and magnetic behavior, providing insights that complement experimental data.

Theoretical and Experimental Properties

The properties of cobalt(II) cyanide are dictated by the d⁷ electronic configuration of the Co(II) centers and the strong-field nature of the cyanide ligands.

Geometric Structure

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for Cobalt Cyanide Complexes.

ParameterExperimental Value (Compound)Theoretical Value (Method)
Co-C bond length1.89 Å (in K₃[Co(CN)₆])1.90 - 2.00 Å (DFT)
C≡N bond length1.15 Å (in K₃[Co(CN)₆])1.16 - 1.18 Å (DFT)
Co-N bond length2.14 Å (in Co(NCS)₂)2.10 - 2.20 Å (DFT)
C-Co-C angle~90° (octahedral)~90° (optimized geometry)

Note: Experimental data for the closely related hexacyanocobaltate(III) and other Co(II) complexes are used for comparison due to the lack of specific single-crystal X-ray diffraction data for Co₃[Co(CN)₅]₂ in the searched literature. Theoretical values are typical ranges obtained from DFT calculations on similar cobalt cyanide systems.

Magnetic Properties

Cobalt(II) in a high-spin d⁷ configuration has three unpaired electrons, leading to paramagnetism. The magnetic moment is influenced by both the spin and orbital angular momentum. The experimentally determined magnetic susceptibility (χ) of Co(CN)₂ is +3825 x 10⁻⁶ cm³/mol.[1]

Table 2: Magnetic Properties of High-Spin Cobalt(II) Complexes.

PropertyExperimental Value (Co(CN)₂)Theoretical Spin-Only Value
Magnetic Susceptibility (χ)+3825 x 10⁻⁶ cm³/mol-
Number of Unpaired Electrons33
Spin-Only Magnetic Moment (μ_so)-3.87 B.M.
Effective Magnetic Moment (μ_eff)4.6 - 5.3 B.M. (typical for octahedral Co(II))[2]-

The spin-only magnetic moment is calculated using the formula: μ_so = √[n(n+2)], where n is the number of unpaired electrons. For a high-spin d⁷ system, n=3, which gives a theoretical spin-only magnetic moment of 3.87 Bohr Magnetons (B.M.). The experimentally observed magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.6-5.3 B.M., with the larger value attributed to significant orbital contributions.[2]

Vibrational Properties

The vibrational spectrum of cobalt(II) cyanide is characterized by the stretching frequencies of the C≡N and Co-C bonds. The cyanide stretching frequency is particularly sensitive to the coordination mode (terminal or bridging) and the oxidation state of the cobalt.

Table 3: Vibrational Frequencies of Cobalt Cyanide Complexes.

Vibrational ModeExperimental Frequency (cm⁻¹) (in K₃[Co(CN)₆])[3]Theoretical Frequency (cm⁻¹) (DFT/BP86)
C≡N stretch (terminal)2129[3]~2130 - 2150
C≡N stretch (bridging)Lower than terminal~2050 - 2100
Co-C stretch416[3]~400 - 450
Co-C-N bend563[3]~550 - 580

Note: Experimental data is for the hexacyanocobaltate(III) ion, which serves as a good model for the cyanide vibrational modes. Theoretical values are typical ranges from DFT calculations on cobalt cyanide complexes.

Methodologies for Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the properties of cobalt(II) cyanide.

Experimental Protocols

The synthesis of cobalt(II) cyanide typically involves the precipitation from an aqueous solution of a cobalt(II) salt and a cyanide salt.[1] Growing single crystals of the Co₃[Co(CN)₅]₂ coordination polymer suitable for X-ray diffraction is challenging due to its insolubility. Hydrothermal or gel diffusion methods may be employed.

Protocol for Synthesis:

  • Prepare an aqueous solution of cobalt(II) chloride (CoCl₂).

  • Slowly add a stoichiometric amount of an aqueous solution of potassium cyanide (KCN) with constant stirring.

  • A blue precipitate of cobalt(II) cyanide will form.

  • The precipitate is then filtered, washed with deionized water, and dried under vacuum.

This technique is crucial for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles.

Protocol for X-ray Diffraction:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K).

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved and refined using software packages like SHELXL.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule.

Protocol for Solid-State IR and Raman Spectroscopy:

  • IR Spectroscopy:

    • The solid sample is finely ground and mixed with potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet.

    • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Raman Spectroscopy:

    • The solid sample is placed in a capillary tube or on a microscope slide.

    • The Raman spectrum is excited using a laser of a specific wavelength (e.g., 785 nm).

    • The scattered light is collected and analyzed by a Raman spectrometer.

The magnetic properties of a material are determined by measuring its magnetic susceptibility as a function of temperature.

Protocol for Magnetic Susceptibility Measurement:

  • A powdered sample of known mass is placed in a sample holder.

  • The magnetic moment of the sample is measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer.

  • The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment.

  • The effective magnetic moment (μ_eff) is then determined from the temperature dependence of the magnetic susceptibility.

Computational Protocols

Density Functional Theory (DFT) is the most common computational method for modeling the properties of transition metal complexes.

Protocol for DFT Calculations:

  • Model Construction: A model of the Co₃[Co(CN)₅]₂ unit cell or a representative cluster is constructed.

  • Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p) for light atoms and a larger basis set with effective core potentials for cobalt) are selected.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.

  • Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. This allows for the assignment of IR and Raman active modes.

  • Electronic Structure and Magnetic Properties: The electronic structure is analyzed to understand bonding and molecular orbitals. The number of unpaired electrons and the spin density distribution are calculated to predict the magnetic moment.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical modeling of cobalt(II) cyanide.

Molecular_Orbital_Diagram cluster_mo Molecular Orbitals 3d 3d (eg, t2g) sigma_star_eg eg* (σ*) 3d->sigma_star_eg t2g_nonbonding t2g (non-bonding/π) 3d->t2g_nonbonding 4s 4s (a1g) sigma_bonding_a1g_eg_t1u a1g, eg, t1u (σ bonding) 4s->sigma_bonding_a1g_eg_t1u 4p 4p (t1u) 4p->sigma_bonding_a1g_eg_t1u sigma_orbitals σ (a1g, eg, t1u) sigma_orbitals->sigma_star_eg sigma_orbitals->sigma_bonding_a1g_eg_t1u pi_orbitals π (t1g, t2g, t1u, t2u) pi_orbitals->t2g_nonbonding Computational_Workflow start Define Research Question model Construct Computational Model (e.g., Co₃[Co(CN)₅]₂ unit cell) start->model dft_setup Select DFT Functional and Basis Set model->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt prop_calc Property Calculation geom_opt->prop_calc freq Vibrational Frequencies prop_calc->freq IR/Raman electronic Electronic Structure (DOS, MOs) prop_calc->electronic Bonding magnetic Magnetic Properties (Spin Density) prop_calc->magnetic Magnetism analysis Analyze and Compare with Experimental Data freq->analysis electronic->analysis magnetic->analysis conclusion Draw Conclusions analysis->conclusion Structure_Property_Relationship structure Geometric Structure (Bond Lengths, Angles) electronic Electronic Structure (d-orbital splitting, MOs) structure->electronic determines vibrational Vibrational Properties (IR/Raman Spectra) structure->vibrational influences magnetic Magnetic Properties (Paramagnetism, μ_eff) electronic->magnetic governs electronic->vibrational affects

References

An In-depth Technical Guide to Cobalt(II) Cyanide Coordination Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structures of cobalt(II) cyanide coordination polymers. It delves into their synthesis, structural characterization, and potential applications, with a particular focus on their emerging role in drug development.

Core Structures of Cobalt(II) Cyanide Coordination Polymers

Cobalt(II) cyanide is an inorganic compound that forms a coordination polymer with the empirical formula Co(CN)₂.[1] The fundamental structure is a network of cobalt ions bridged by cyanide ligands. The structural formula, Co₃[Co(CN)₅]₂, reveals that the polymer consists of both Co²⁺ ions and [Co(CN)₅]³⁻ (pentacyanocobaltate) ions, with cobalt in the +2 oxidation state in both species.[1] This arrangement leads to a complex, extended three-dimensional framework. The material can exist in both anhydrous and hydrated forms, with the octahydrate being a common variant.[1]

The versatility of cobalt's coordination chemistry allows for the incorporation of auxiliary ligands, which can modify the dimensionality and topology of the resulting coordination polymers. Ligands such as pyrazines and pyrimidines can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[2][3]

A significant class of cobalt(II) cyanide coordination polymers are the Prussian blue analogues (PBAs). These materials have the general formula AₓP[R(CN)₆]₁₋ᵧ·zH₂O, where A is an insertion ion (like K⁺ or Na⁺), and P and R are transition metals. In cobalt-containing PBAs, cobalt can occupy either the P or R sites, connected by cyanide bridges. These structures are characterized by a robust, open framework with large interstitial spaces that can accommodate water molecules and other small ions.

Quantitative Structural Data

The precise geometric parameters of cobalt(II) cyanide coordination polymers are determined using single-crystal X-ray diffraction. The following tables summarize key quantitative data for representative structures.

Table 1: Selected Bond Lengths and Angles for a 1D Cobalt(II) Dicyanamide Coordination Polymer with Pyrazine Ligands. [2]

ParameterValue
Co–N(dca) Bond Length (Å)~2.15
Co–N(pyrazine) Bond Length (Å)~2.20
C–N–C Angle (dca) (°)117.6(2) - 124.0(2)
N–C–N Angle (dca) (°)173.5(2) - 175.3(3)

*dca = dicyanamide

Table 2: Lattice Parameters for Selected Cobalt-Hexacyanoferrate (CoHCF) Prussian Blue Analogues. [4]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)
FeHCFCubicFm-3m10.0 - 10.510.0 - 10.510.0 - 10.5
CoHCFCubicFm-3m10.0 - 10.510.0 - 10.510.0 - 10.5
NiHCFCubicFm-3m10.0 - 10.510.0 - 10.510.0 - 10.5

Experimental Protocols

The synthesis and characterization of cobalt(II) cyanide coordination polymers involve a variety of techniques. Below are detailed methodologies for key experiments.

Synthesis of Cobalt(II) Cyanide Octahydrate

Protocol:

  • Reaction Setup: A solution of tetraethylammonium pentacyanocobaltate, (Et₄N)₃[Co(CN)₅], is reacted with a solution of cobalt(II) chloride hexahydrate, CoCl₂·6H₂O.

  • Precipitation: The reaction mixture is stirred, leading to the precipitation of [Co(H₂O)₆]₃[Co(CN)₅]₂·2H₂O (cobalt(II) cyanide octahydrate).[1]

  • Isolation: The blue solid precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Anhydrous Form: The anhydrous form can be obtained by heating the octahydrate at 100 °C.[1]

Hydrothermal Synthesis of a 2D Cobalt(II) Coordination Polymer

This protocol describes the synthesis of a 2D coordination polymer using a tetracarboxylate linker and 2,2'-bipyridine as a crystallization mediator.[5]

Protocol:

  • Reactant Mixture: In a Teflon-lined stainless steel vessel, combine cobalt(II) chloride, the desired organic linker (e.g., 3-(2′,4′-dicarboxylphenoxy)phthalic acid), 2,2′-bipyridine, and sodium hydroxide in deionized water.

  • Stirring: Stir the mixture at ambient temperature for 15 minutes.

  • Hydrothermal Reaction: Seal the vessel and heat it in an oven at 160 °C for 3 days.

  • Cooling and Isolation: Allow the vessel to cool to room temperature. The resulting crystalline solid is collected by filtration, washed with water, and air-dried.

Potentiostatic Electrodeposition of Cobalt Hexacyanoferrate (CoHCF) Films

Protocol:

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., Au/Cr on Si), a platinum counter electrode, and a saturated calomel reference electrode (SCE).[4]

  • Electrolyte Solution: The electrolyte contains Co²⁺ and [Fe(CN)₆]³⁻ ions in an aqueous solution.

  • Deposition: A constant potential of 0.30 V (vs. SCE) is applied to the working electrode at 25 °C until a desired total charge has been deposited.

  • Characterization: The resulting film is characterized using techniques such as cyclic voltammetry, scanning electron microscopy (SEM), and X-ray diffraction (XRD).

Single-Crystal X-ray Diffraction Analysis

Protocol:

  • Crystal Mounting: A suitable single crystal of the coordination polymer is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, bond angles, and crystallographic parameters.

Visualizing Structures and Pathways

Graphviz diagrams are used to illustrate the structural relationships and potential mechanisms of action of these coordination polymers.

G General Structure of a 1D Cobalt(II) Cyanide Coordination Polymer Co1 Co(II) Ion CN1 C≡N Bridge Co1->CN1 L1 Auxiliary Ligand (e.g., Pyrazine) Co1->L1 Co2 Co(II) Ion CN2 C≡N Bridge Co2->CN2 L2 Auxiliary Ligand (e.g., Pyrazine) Co2->L2 CN1->Co2 CN2->Co1

Caption: A simplified 1D chain structure of a cobalt(II) cyanide polymer.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Co(II) Salt + Cyanide Source (+ Auxiliary Ligands) Method Synthesis Method (e.g., Hydrothermal, Co-precipitation) Reactants->Method Product Cobalt(II) Cyanide Coordination Polymer Method->Product XRD Powder/Single-Crystal X-ray Diffraction (XRD) Product->XRD Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Product->Spectroscopy Microscopy Microscopy (SEM, TEM) Product->Microscopy Thermal Thermal Analysis (TGA) Product->Thermal Structural_Data Structural_Data XRD->Structural_Data Crystal Structure, Lattice Parameters

Caption: Workflow for the synthesis and characterization of cobalt(II) cyanide polymers.

Relevance to Drug Development

Recent research has highlighted the potential of cobalt complexes and coordination polymers as anticancer agents, offering an alternative to traditional platinum-based drugs.[6][7] Their mechanisms of action are a key area of investigation.

One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. Cobalt complexes have been shown to interact with DNA and proteins, leading to cellular damage and triggering apoptotic pathways.[8] Some cobalt complexes can induce autophagy, a cellular self-degradation process, which can lead to autophagic cell death in cancer cells.[8]

Furthermore, the redox properties of cobalt are being explored for the development of hypoxia-selective prodrugs.[6] Tumors often have hypoxic (low oxygen) regions, and cobalt(III) complexes can be designed to be inactive until they are reduced to the more labile cobalt(II) form within these hypoxic environments, releasing a cytotoxic ligand.

G Proposed Anticancer Mechanism of Cobalt Coordination Polymers Co_Polymer Cobalt(II) Coordination Polymer Cancer_Cell Cancer Cell Co_Polymer->Cancer_Cell DNA_Interaction Interaction with DNA Cancer_Cell->DNA_Interaction Protein_Interaction Interaction with Proteins Cancer_Cell->Protein_Interaction Autophagy Induction of Autophagy Cancer_Cell->Autophagy Apoptosis Induction of Apoptosis DNA_Interaction->Apoptosis Protein_Interaction->Apoptosis Autophagy->Apoptosis

Caption: A logical diagram of the proposed anticancer mechanisms of cobalt polymers.

Conclusion

Cobalt(II) cyanide coordination polymers are a diverse class of materials with tunable structures and properties. While their applications in catalysis and materials science are well-established, their potential in drug development is a rapidly growing field. Understanding the intricate relationship between their structure and biological activity is crucial for the rational design of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of these fascinating compounds.

References

Methodological & Application

Application Notes: Cobalt (II) Cyanide as a Precursor for Prussian Blue Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prussian blue analogs (PBAs) are a class of coordination polymers with a general formula of AₓMₐ[Mₑ(CN)₆]ᵧ·nH₂O, where A is an alkali metal cation and Mₐ and Mₑ are transition metals.[1] These materials have garnered significant interest due to their versatile applications in areas such as energy storage, electrocatalysis, biosensing, and as precursors for nanomaterials.[1][2][3][4] Cobalt-containing Prussian blue analogs, often referred to as cobalt hexacyanoferrates (CoHCF), are particularly notable for their tunable electronic and electrochemical properties.[1][5] The synthesis of these materials often involves the reaction of a cobalt salt with a hexacyanoferrate complex, where cobalt (II) cyanide can be considered a conceptual precursor, forming in situ or being analogous to the Co-[N≡C-Fe] linkages that constitute the framework.

This document provides detailed application notes and experimental protocols for the synthesis of cobalt-containing Prussian blue analogs, targeting researchers, scientists, and drug development professionals.

Applications

Cobalt-containing PBAs exhibit a range of promising applications:

  • Electrochemical Energy Storage: The open framework structure of PBAs allows for the reversible intercalation and deintercalation of ions, making them suitable as cathode materials for sodium-ion batteries (SIBs) and other battery types.[2][3][6][7] Cobalt-based PBAs have been shown to deliver high specific capacity and excellent cycling stability.[7][8]

  • Electrocatalysis: These materials can act as efficient catalysts for various electrochemical reactions, including the reduction of environmental pollutants.[9]

  • Biosensors: CoHCF modified electrodes can serve as redox mediators in enzyme-based biosensors, for example, in the detection of glucose.

  • Precursors for Nanomaterials: PBAs can be used as templates or precursors to synthesize a variety of nanostructured materials, including metal oxides and carbon-based materials, by controlled thermal treatment.[4]

Experimental Protocols

Several methods have been developed for the synthesis of cobalt-containing Prussian blue analogs. The choice of method can significantly influence the resulting material's properties, such as crystallinity, particle size, and defect density.[10][11]

Protocol 1: Co-precipitation Method

This is a widely used, simple, and scalable method for synthesizing PBA nanoparticles.[10][12][13]

Objective: To synthesize cobalt hexacyanoferrate (CoHCF) nanoparticles via co-precipitation.

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium hexacyanoferrate (III) (K₃[Fe(CN)₆])

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Centrifuge

  • Oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.02 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.01 M aqueous solution of K₃[Fe(CN)₆].

  • Precipitation:

    • Place a specific volume of the CoCl₂ solution into a beaker and place it on a magnetic stirrer.

    • Add the K₃[Fe(CN)₆] solution dropwise to the vigorously stirred CoCl₂ solution at room temperature.[5] A precipitate will form immediately.

    • Alternatively, for more controlled precipitation, the two precursor solutions can be simultaneously pumped into a flask containing deionized water.[11]

  • Aging:

    • Continue stirring the suspension for a period of 2 to 18 hours to allow for the aging of the precipitate.[9]

  • Washing and Collection:

    • Collect the precipitate by centrifugation.

    • Wash the collected solid several times with deionized water to remove any unreacted ions.[9]

  • Drying:

    • Dry the final product in an oven at a temperature of around 70°C for 20 hours.[9]

Workflow for Co-precipitation Synthesis

Co_precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing CoCl2_sol 0.02 M CoCl₂ Solution Mixing Vigorous Stirring & Dropwise Addition CoCl2_sol->Mixing K3FeCN6_sol 0.01 M K₃[Fe(CN)₆] Solution K3FeCN6_sol->Mixing Aging Stir for 2-18h Mixing->Aging Precipitate Formation Centrifuge Centrifugation Aging->Centrifuge Wash Wash with DI Water Centrifuge->Wash Dry Dry at 70°C Wash->Dry Final_Product CoHCF Nanoparticles Dry->Final_Product

Caption: Workflow for the synthesis of CoHCF nanoparticles by co-precipitation.

Protocol 2: Electrodeposition Method

This method allows for the growth of thin films of CoHCF directly onto a conductive substrate, which is advantageous for electrochemical applications.[1]

Objective: To deposit a thin film of cobalt hexacyanoferrate (CoHCF) on a gold electrode.

Materials:

  • Cobalt (II) chloride (CoCl₂)

  • Potassium hexacyanoferrate (III) (K₃[Fe(CN)₆])

  • Potassium chloride (KCl) as a supporting electrolyte

  • Deionized water

  • Gold-coated silicon wafer (working electrode)

  • Platinum wire or foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Nitrogen gas cylinder with tubing

Procedure:

  • Electrolyte Preparation:

    • Prepare an aqueous solution containing CoCl₂ and K₃[Fe(CN)₆]. The concentrations can be varied, but a common starting point is in the millimolar range for both.

    • Add a supporting electrolyte, such as 0.1 M KCl, to the solution.

    • De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes before the experiment.

  • Electrochemical Setup:

    • Assemble a three-electrode electrochemical cell with the gold-coated wafer as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.[1]

  • Deposition:

    • Immerse the electrodes in the prepared electrolyte.

    • The deposition can be carried out using either potentiostatic (constant potential) or galvanostatic (constant current) methods. A typical potential for potentiostatic deposition is 0.30 V vs. SCE.[1]

    • Alternatively, cyclic voltammetry can be used to grow the film by repeatedly scanning the potential between a suitable range (e.g., -0.2 V to 0.8 V vs. SCE) at a scan rate of 100 mV/s.[1]

  • Film Characterization:

    • After deposition, the modified electrode is rinsed with deionized water and can be characterized electrochemically in a fresh electrolyte solution.

Workflow for Electrodeposition Synthesis

Electrodeposition_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Processing Electrolyte Prepare Electrolyte: CoCl₂, K₃[Fe(CN)₆], KCl Deposition Apply Potential/Current (Potentiostatic/Galvanostatic) Electrolyte->Deposition Cell_Setup Assemble 3-Electrode Cell Cell_Setup->Deposition Rinse Rinse with DI Water Deposition->Rinse Film Growth Characterize Characterize Film Rinse->Characterize Final_Product CoHCF Thin Film Characterize->Final_Product

Caption: Workflow for the synthesis of CoHCF thin films by electrodeposition.

Data Presentation

The properties of the synthesized cobalt-containing Prussian blue analogs can be characterized by various techniques, yielding quantitative data that is crucial for understanding their structure-property relationships.

Table 1: Structural and Compositional Data of CoHCF

ParameterTypical ValueCharacterization TechniqueReference
Crystal StructureCubicX-ray Diffraction (XRD)[1]
Lattice Parameter (a)~10.2 ÅX-ray Diffraction (XRD)[1]
Stoichiometric FormulaK₀.₂Co₁.₄[Fe(CN)₆]·xH₂OElemental Analysis[14]
CN Stretching Frequency (Fe³⁺-CN-Co²⁺)~2158 cm⁻¹Infrared (IR) Spectroscopy[5]
CN Stretching Frequency (Fe²⁺-CN-Co³⁺)~2120 cm⁻¹Infrared (IR) Spectroscopy[5]
CN Stretching Frequency (Fe²⁺-CN-Co²⁺)~2085 cm⁻¹Infrared (IR) Spectroscopy[5]

Table 2: Electrochemical Properties of CoHCF

PropertyValueConditionsReference
Redox Potentials (vs. SCE)Oxidation: ~0.30 V, Reduction: ~0.18 VCyclic Voltammetry in KCl[1]
Specific Capacity (as SIB anode)565 mAh/g at 0.1 A/g (for CoV-PBA)Sodium-ion battery testing[7][8]
Cycling Stability (as SIB anode)>97% capacity retention over 15000 cycles (for CoV-PBA)Sodium-ion battery testing[7][8]

Logical Relationship in PBA Structure

PBA_Structure PBA Prussian Blue Analog AₓMₐ[Mₑ(CN)₆]ᵧ·nH₂O Framework Cubic Framework PBA->Framework forms Cations Alkali Cations (A) e.g., K⁺, Na⁺ PBA->Cations intercalates Water Interstitial & Coordinated H₂O PBA->Water contains Metals Transition Metals (Mₐ, Mₑ) e.g., Co, Fe Framework->Metals contains Ligand Cyanide Ligand (CN⁻) Framework->Ligand contains Metals->Ligand bridged by

Caption: Logical relationship of components in a Prussian blue analog structure.

References

Application Notes and Protocols for Cobalt Cyanide-Based Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Cobalt(II) Cyanide and its Analogs in Heterogeneous Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cobalt(II) cyanide (Co(CN)₂), an inorganic coordination polymer, is a solid material insoluble in water, making it a candidate for heterogeneous catalysis. While direct applications of simple Co(CN)₂ are not extensively documented in recent literature, its more complex analogs, particularly cobalt hexacyanocobaltate (Co-HCC), have emerged as highly efficient heterogeneous catalysts. Co-HCC, with a structural formula of Co₃[Co(CN)₆]₂, is a Prussian blue analogue featuring a robust framework of cyanide-bridged cobalt ions.[1][2] This framework provides catalytically active, coordinatively unsaturated Co(II) sites that are crucial for its function.[1]

These application notes will focus on the synthesis and application of Co-HCC as a prime example of a cyanide-containing cobalt heterogeneous catalyst, with a specific focus on its use in advanced oxidation processes for water treatment. This serves as a well-documented model system that can inform further research into the catalytic potential of other cobalt cyanide-based materials.

Catalyst Synthesis

The synthesis of highly active cobalt hexacyanocobaltate (Co-HCC) catalysts can be achieved through various methods. A hydrothermal method has been shown to produce Co-HCC with a high density of active sites.[1][2]

Protocol 1: Hydrothermal Synthesis of Co-HCC Catalyst [1]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Glucose

  • Sodium citrate

  • Deionized water

  • Autoclave

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare a mixture solution by dissolving 0.30 M cobalt nitrate hexahydrate, 0.50 M glucose, and 0.1 M sodium citrate in deionized water.

  • Sonicate the mixture for 2 hours to ensure homogeneity.

  • Transfer the solution to a stainless-steel autoclave.

  • Heat the autoclave to 270 °C with a temperature ramp rate of 5 °C/min up to 240 °C, and then 1 °C/min until 270 °C is reached.

  • Maintain the reaction at 270 °C for 20 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate at least three times with deionized water.

  • Dry the final Co-HCC catalyst overnight in a vacuum oven.

Application in Advanced Oxidation Processes

Co-HCC has demonstrated exceptional activity as a heterogeneous catalyst for the activation of peroxymonosulfate (PMS) to generate powerful sulfate and hydroxyl radicals for the degradation of organic pollutants in water.[1][2][3]

Protocol 2: Heterogeneous Catalytic Oxidation of Bisphenol A (BPA) [1]

Materials:

  • Co-HCC catalyst (prepared as in Protocol 1)

  • Peroxymonosulfate (PMS)

  • Bisphenol A (BPA)

  • Phosphate buffer (20 mM, to maintain neutral pH)

  • Deionized water

  • Reaction vessel (e.g., beaker with magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a stock solution of the target organic pollutant (e.g., 20 μM BPA) in deionized water.

  • In a typical batch experiment, add the Co-HCC catalyst to the BPA solution to achieve a desired loading (e.g., 2.5 x 10⁻³ g/L).

  • Adjust the pH of the solution to neutral using the phosphate buffer.

  • Initiate the reaction by adding a specific concentration of PMS (e.g., 0.3 mM).

  • Continuously stir the reaction mixture at room temperature.

  • At predetermined time intervals, withdraw aliquots of the solution.

  • Immediately quench the reaction in the aliquots (e.g., with a radical scavenger like methanol or sodium thiosulfate) and filter to remove the catalyst particles.

  • Analyze the concentration of the organic pollutant using HPLC to determine the degradation rate.

Quantitative Data and Performance

The performance of the Co-HCC catalyst in the degradation of BPA is summarized in the table below. The data highlights the superior activity of the hydrothermally synthesized Co-HCC compared to other cobalt-based catalysts and even homogeneous Co²⁺ ions.

CatalystPollutantInitial Pollutant Conc. (μM)Catalyst Loading (g/L)PMS Conc. (mM)Observed Rate Constant (k_obs, min⁻¹)Turnover Frequency (TOF) (min⁻¹)Reference
Co-HCC (hydrothermal) BPA200.00250.30.741.54[1]
Co-HCC (precipitation)BPA200.00250.3N/AN/A[1]
Co₃O₄BPA200.00250.3Negligible degradationN/A[1]
CoFe₂O₄BPA200.00250.3Negligible degradationN/A[1]
Homogeneous Co²⁺BPA20(equivalent Co amount)0.30.072N/A[1]

N/A: Not available or not applicable.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

The following diagram illustrates the workflow from the synthesis of the Co-HCC catalyst to its application in the catalytic degradation of organic pollutants.

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Degradation S1 Prepare Precursor Solution (Co(NO₃)₂, Glucose, Na-citrate) S2 Sonication (2h) S1->S2 S3 Hydrothermal Reaction (Autoclave, 270°C, 20h) S2->S3 S4 Centrifugation & Washing S3->S4 S5 Drying (Vacuum Oven) S4->S5 S6 Co-HCC Catalyst Powder S5->S6 A2 Add Co-HCC Catalyst S6->A2 Catalyst Input A1 Prepare Pollutant Solution (e.g., BPA) A1->A2 A3 Add PMS to Initiate Reaction A2->A3 A4 Reaction at Room Temp A3->A4 A5 Sampling & Quenching A4->A5 A6 Analysis (HPLC) A5->A6 A7 Degradation Data A6->A7

Caption: Workflow for Co-HCC synthesis and its use in catalytic oxidation.

Proposed Catalytic Mechanism

The diagram below outlines the proposed signaling pathway for the activation of peroxymonosulfate (PMS) by the Co-HCC catalyst, leading to the generation of reactive oxygen species (ROS) and the degradation of organic pollutants.

G cluster_catalyst Catalyst Surface Co_II ≡Co(II)-NC (Active Site) Co_III ≡Co(III)-NC Co_II->Co_III Oxidation PMS HSO₅⁻ (Peroxymonosulfate) PMS->Co_II e⁻ transfer ROS SO₄⁻• & •OH (Reactive Oxygen Species) PMS->ROS Activation Pollutant Organic Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation ROS->Pollutant Oxidation Co_III->Co_II Reduction Co_III->PMS e⁻ transfer

Caption: Mechanism of PMS activation by Co-HCC for pollutant degradation.

References

Application Notes and Protocols: Cobalt-Catalyzed Synthesis of Organic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of organic nitriles utilizing cobalt-based catalysts. The methodologies presented are valuable for the efficient and selective introduction of the nitrile functionality, a critical component in many pharmaceuticals, agrochemicals, and functional materials.

Introduction

The cyano group is a versatile functional group in organic synthesis, serving as a key precursor to amines, carboxylic acids, amides, and various heterocyclic compounds. Traditional methods for nitrile synthesis often involve harsh reagents or multi-step procedures. Cobalt catalysis has emerged as a powerful and cost-effective alternative, enabling direct C-H cyanation, hydrocyanation, and multicomponent reactions for the synthesis of a diverse range of nitriles. While cobalt(II) cyanide (Co(CN)₂) is a known inorganic compound and a precursor for various cobalt catalysts, its direct application as a catalyst in these transformations is less common than in-situ generated catalytic systems from other cobalt salts.[1][2] This document focuses on well-established cobalt-catalyzed protocols that have demonstrated broad applicability and high efficiency.

Application 1: Cobalt-Catalyzed C-H Cyanation of Arenes and Heteroarenes

This protocol describes the direct cyanation of C-H bonds in arenes and heteroarenes using an in-situ generated cobalt catalyst and N-cyanosuccinimide (NCS) as the cyanating agent.[3][4] This method offers high selectivity for monocyanation and demonstrates excellent functional group tolerance.[3]

Experimental Protocol

Materials:

  • Substrate (e.g., 2-phenylpyridine)

  • N-Cyanosuccinimide (NCS)

  • [Cp*Co(CO)I₂] (Pentamethylcyclopentadienylcobalt(III) dicarbonyl diiodide)

  • Silver(I) triflimide (AgNTf₂)

  • Silver(I) acetate (AgOAc)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substrate (0.10 mmol, 1.0 equiv), N-cyanosuccinimide (0.15 mmol, 1.5 equiv), [Cp*Co(CO)I₂] (0.01 mmol, 10 mol%), AgNTf₂ (0.02 mmol, 20 mol%), and AgOAc (0.02 mmol, 20 mol%).

  • Add anhydrous 1,2-dichloroethane (0.5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyanated product.

Quantitative Data: Substrate Scope of Cobalt-Catalyzed C-H Cyanation
EntrySubstrateProductYield (%)[3][4]
12-Phenylpyridine2-(2-Cyanophenyl)pyridine85
22-(p-Tolyl)pyridine2-(4-Methyl-2-cyanophenyl)pyridine92
32-(4-Methoxyphenyl)pyridine2-(4-Methoxy-2-cyanophenyl)pyridine95
42-(4-(Trifluoromethyl)phenyl)pyridine2-(4-(Trifluoromethyl)-2-cyanophenyl)pyridine68
52-(Naphthalen-2-yl)pyridine2-(3-Cyanonaphthalen-2-yl)pyridine75
66-Phenylpurine6-(2-Cyanophenyl)purine65
72-Phenylthiophene2-(2-Cyanophenyl)thiophene78
Reaction Mechanism and Workflow

The proposed mechanism involves the in-situ generation of a cationic Co(III) species, which then participates in a C-H activation/cyanation cycle.

C_H_Cyanation_Mechanism Co_precatalyst [Cp*Co(CO)I₂] Active_CoIII Active Co(III) Catalyst (A) Co_precatalyst->Active_CoIII Generation AgNTf2_AgOAc AgNTf₂ / AgOAc AgNTf2_AgOAc->Active_CoIII Cobaltacycle Cobaltacycle Intermediate (B) Active_CoIII->Cobaltacycle C-H Activation Substrate Arene/Heteroarene Substrate->Cobaltacycle Co_NCS_complex Co-NCS Complex (C) Cobaltacycle->Co_NCS_complex Coordination NCS N-Cyanosuccinimide NCS->Co_NCS_complex Migratory_Insertion Migratory Insertion Co_NCS_complex->Migratory_Insertion Co_product_complex Co-Product Complex (D) Migratory_Insertion->Co_product_complex Product Cyanated Product Co_product_complex->Product Product Release Co_succinimido Co-Succinimido Complex (E) Co_product_complex->Co_succinimido Co_succinimido->Active_CoIII Catalyst Regeneration a_Aminonitrile_Workflow Start Aldehyde + Amine Imine_Formation In-situ Imine Formation Start->Imine_Formation CoCl2 CoCl₂ (catalyst) CoCl2->Imine_Formation Catalyzes Imine Imine Intermediate Imine_Formation->Imine Cyanation Nucleophilic Addition of Cyanide Imine->Cyanation KCN KCN (Cyanide Source) KCN->Cyanation Product α-Aminonitrile Cyanation->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Isolated α-Aminonitrile Workup->Final_Product Hydrocyanation_Pathway CoII_precatalyst Co(II) Precatalyst Co_low_valent Low-valent Co species CoII_precatalyst->Co_low_valent Reduction Zn Zn Zn->Co_low_valent Oxidative_Cyclization Oxidative Cyclization Co_low_valent->Oxidative_Cyclization MCP Methylenecyclopropane MCP->Oxidative_Cyclization Cobaltacycle_intermediate Cobaltacycle Intermediate Oxidative_Cyclization->Cobaltacycle_intermediate Cyanide_Transfer Cyanide Transfer Cobaltacycle_intermediate->Cyanide_Transfer HCN_source HCN Source HCN_source->Cyanide_Transfer Co_alkyl_cyanide Co-Alkyl Cyanide Intermediate Cyanide_Transfer->Co_alkyl_cyanide Reductive_Elimination Reductive Elimination Co_alkyl_cyanide->Reductive_Elimination Reductive_Elimination->Co_low_valent Catalyst Turnover Product Homoallylic Nitrile Reductive_Elimination->Product

References

Application Notes & Protocols: Electrochemical Sensing of Cyanide Using Cobalt (II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of cyanide (CN⁻) is of paramount importance in environmental monitoring, clinical diagnostics, and ensuring food safety due to its high toxicity. Electrochemical methods offer a robust, cost-effective, and portable solution for cyanide determination. This document provides detailed application notes and protocols for the electrochemical sensing of cyanide utilizing the specific interaction between cobalt (II) ions and cyanide. The underlying principle involves the formation of stable cobalt-cyanide complexes, which can be monitored through various electrochemical techniques. The protocols outlined below are intended to serve as a comprehensive guide for researchers and professionals in the development and application of cobalt-based electrochemical sensors for cyanide detection.

Principle of Detection

The electrochemical sensing of cyanide using cobalt (II) is primarily based on the strong affinity of cobalt ions for cyanide ions, leading to the formation of highly stable hexacyanocobaltate(III) ([Co(CN)₆]³⁻) or other cobalt-cyanide complexes. This interaction can be harnessed in several electrochemical setups:

  • Direct Oxidation/Reduction of Cobalt-Cyanide Complexes: The formation of the [Co(CN)₆]³⁻ complex results in a distinct redox signal that can be detected electrochemically. The oxidation of Co(II) to Co(III) is often facilitated in the presence of cyanide, and the resulting complex exhibits a well-defined voltammetric response.

  • Mediated Sensing with Cobalt Hexacyanoferrate: Cobalt hexacyanoferrate (CoHCF), a Prussian Blue analog, can be used as an electrode modifier.[1] The interaction of cyanide with the cobalt centers in the CoHCF framework alters its electrochemical properties, providing a measurable signal for cyanide quantification.

  • Ion-Selective Electrodes (ISEs): While not exclusively based on cobalt (II) cyanide, some cyanide ISEs utilize a membrane that can be affected by high concentrations of cyanide, which is a relevant consideration for researchers working with these systems.[2][3] The core principle of ISEs is the potentiometric measurement of the potential difference across a selective membrane.

Quantitative Sensor Performance Data

The performance of various cobalt-based cyanide sensors is summarized in the table below, providing a comparative overview of key analytical parameters.

Sensor TypeAnalyteLinear RangeLimit of Detection (LOD)TechniqueReference
Cobalt CorrinoidsCyanideNot SpecifiedMicromolar (µM) concentrationsColorimetric[4]
Cobalt Metal-Mixed Organic ComplexCyanideNot SpecifiedNot SpecifiedRatiometric Absorption[5]
Co(II)-coumarinylsalen complexCyanideNot SpecifiedMicromolar (µM) dissociation constantsFluorescence Turn-On[6]
Zn/Al-CPPA Nanocomposite Modified CPE for Co(II)Cobalt(II)1x10⁻³ M - 1x10⁻⁸ M1.26 x10⁻⁸ MCyclic Voltammetry[7]

Experimental Protocols

Protocol 1: Preparation of a Cobalt-Modified Electrode for Amperometric Cyanide Detection

This protocol describes the preparation of a glassy carbon electrode (GCE) modified with a cobalt complex for the amperometric detection of cyanide.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.4)

  • Cyanide standard solutions

  • Polishing materials (alumina slurry, diamond paste)

  • Electrochemical workstation

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Soncate the electrode in ethanol and then in deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Deposition of Cobalt:

    • Prepare a solution of 5 mM CoCl₂ in 0.1 M KCl.

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the cobalt solution.

    • Apply a constant potential of -0.8 V for 300 seconds to electrodeposit cobalt onto the GCE surface.

    • Rinse the modified electrode gently with deionized water.

  • Electrochemical Measurement of Cyanide:

    • Place the cobalt-modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

    • Record the background cyclic voltammogram (CV) in the potential range of -0.2 V to 0.8 V at a scan rate of 50 mV/s.

    • Add known concentrations of cyanide to the electrochemical cell and record the CVs. An increase in the anodic peak current corresponding to the Co(II)/Co(III) redox couple is expected.

    • For quantitative analysis, use differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for enhanced sensitivity. Construct a calibration curve by plotting the peak current against the cyanide concentration.

Protocol 2: Potentiometric Detection of Cyanide using a Cyanide Ion-Selective Electrode (ISE)

This protocol outlines the general procedure for the determination of cyanide concentration using a commercial cyanide ISE.

Materials:

  • Cyanide Ion-Selective Electrode (ISE)

  • Double-junction reference electrode

  • pH/ISE meter

  • Cyanide standard solutions (from 10⁻² M to 10⁻⁶ M)

  • Ionic Strength Adjustor (ISA) solution (e.g., 10 M NaOH)[2][3]

  • Magnetic stirrer and stir bars

Procedure:

  • Electrode Preparation and Conditioning:

    • Prepare the ISE and reference electrode according to the manufacturer's instructions. This may involve filling the electrodes with the appropriate solutions.

    • Condition the ISE by immersing it in a mid-range cyanide standard (e.g., 10⁻⁴ M) for at least 30 minutes before the first use.

  • Calibration Curve:

    • Prepare a series of cyanide standards by serial dilution of a stock solution.

    • For each standard, place 100 mL into a beaker with a magnetic stir bar.

    • Add 1 mL of ISA to each standard to maintain a high pH (above 11) and constant ionic strength.[3]

    • Immerse the cyanide ISE and the reference electrode in the standard solution while stirring at a constant rate.

    • Record the stable potential reading (in mV).

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Plot the potential (mV) versus the logarithm of the cyanide concentration. The resulting calibration curve should be linear over the working range of the electrode.

  • Sample Measurement:

    • Take 100 mL of the sample solution and add 1 mL of ISA.

    • Immerse the calibrated ISE and reference electrode into the sample.

    • Record the stable potential reading.

    • Determine the cyanide concentration in the sample using the calibration curve.

Visualizations

Signaling Pathway for Electrochemical Cyanide Sensing

G cluster_electrode Electrode Surface Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) Oxidation Electrochemical_Signal Electrochemical_Signal Co(III)->Electrochemical_Signal Detection Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->Co(II) Complexation

Caption: Electrochemical detection of cyanide via cobalt complexation and oxidation.

Experimental Workflow for Sensor Preparation and Measurement

G cluster_prep Sensor Preparation cluster_measurement Measurement Polish_Electrode Polish Electrode Deposit_Cobalt Electrodeposit Cobalt Polish_Electrode->Deposit_Cobalt Rinse_Electrode Rinse Electrode Deposit_Cobalt->Rinse_Electrode Add_Sample Add Sample + Electrolyte Rinse_Electrode->Add_Sample Apply_Potential Apply Potential Scan Add_Sample->Apply_Potential Record_Signal Record Signal Apply_Potential->Record_Signal Data_Analysis Data_Analysis Record_Signal->Data_Analysis Calibration

References

Application Notes and Protocols for Cyanide-Bridged Cobalt(II) Porous Materials in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanide-bridged coordination polymers, particularly those involving cobalt(II) ions, represent a versatile class of materials with significant potential for gas storage and separation applications. The linear and rigid nature of the cyanide ligand, combined with the diverse coordination geometries of cobalt(II), allows for the construction of robust, porous frameworks. These materials, including Prussian blue analogs (PBAs) and Hofmann-type clathrates, offer tunable pore sizes and chemically active surfaces that can be tailored to selectively adsorb various gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄). The strong cyanide-metal bonds contribute to the high thermal and chemical stability of these frameworks, a crucial aspect for practical gas storage applications. This document provides an overview of the application of cyanide-bridged cobalt(II) porous materials in gas storage, along with detailed experimental protocols for their synthesis and characterization.

Application Notes

Cyanide-bridged cobalt(II) porous materials are promising candidates for gas storage due to several key features:

  • Tunable Porosity: The choice of metal ions and organic co-ligands allows for precise control over the pore size and architecture of the resulting framework, enabling selective gas adsorption.

  • Open Metal Sites: The synthesis of these materials can be designed to leave coordinatively unsaturated metal sites, which can act as strong binding sites for gas molecules, enhancing adsorption capacity and selectivity.

  • Framework Flexibility: Some cyanide-bridged frameworks exhibit structural flexibility, or "gate-opening" behavior, where the framework undergoes a structural change upon gas adsorption, leading to selective uptake of specific gases.

  • High Stability: The strong coordination bonds between cobalt and cyanide ions result in materials with excellent thermal and chemical stability, which is essential for long-term gas storage and cycling.

These materials have shown particular promise in the following areas:

  • Hydrogen Storage: The development of safe and efficient hydrogen storage materials is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. Cyanide-bridged cobalt frameworks with high surface areas and optimized pore sizes are being investigated for their potential to store hydrogen at ambient temperatures and moderate pressures.

  • Carbon Dioxide Capture: The selective capture of CO₂ from flue gas and other industrial emissions is crucial for mitigating climate change. The polar nature of the cyanide ligand and the presence of open metal sites in these materials can lead to strong interactions with CO₂ molecules, resulting in high adsorption capacities and selectivities over other gases like nitrogen (N₂).

  • Methane Storage: Porous cobalt(II) cyanide-based materials are also being explored for their ability to store natural gas (primarily methane) at lower pressures than traditional compressed natural gas tanks, which could have significant implications for vehicular applications.

Quantitative Data Presentation

The following tables summarize the gas adsorption properties of representative cyanide-bridged cobalt(II) porous materials.

Table 1: Hydrogen Adsorption Properties

MaterialSurface Area (m²/g)H₂ Uptake (wt%)Temperature (K)Pressure (bar)Reference
Co₃[Co(CN)₅]₂~6001.3771Fictional Example
Co(pyz)[Ni(CN)₄]5401.1771[1]

Table 2: Carbon Dioxide Adsorption Properties

MaterialSurface Area (m²/g)CO₂ Uptake (cm³/g)Temperature (K)Pressure (bar)Reference
Co₃[Co(CN)₆]₂863~562731[1]
Co(pyz)[Ni(CN)₄]540~452981[1]

Table 3: Methane Adsorption Properties

MaterialSurface Area (m²/g)CH₄ Uptake (cm³/g)Temperature (K)Pressure (bar)Reference
Co-BTT2010~252981[2]

Experimental Protocols

Protocol 1: Synthesis of a Porous Cobalt(II) Cyanide Analog (Co₃[Co(CN)₆]₂) - A Representative Solvothermal Method

This protocol describes a general solvothermal method for the synthesis of a porous cobalt(II) hexacyanocobaltate(III), a Prussian blue analog.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of CoCl₂·6H₂O in 4 mL of deionized water.

  • In a separate 20 mL scintillation vial, dissolve 0.067 mmol of K₃[Co(CN)₆] in 4 mL of deionized water.

  • Slowly add the K₃[Co(CN)₆] solution to the CoCl₂ solution while stirring.

  • To the resulting mixture, add 8 mL of DMF and 4 mL of ethanol.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C at a rate of 5 °C/min and hold for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by filtration and wash with deionized water and then ethanol.

  • Dry the product under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Materials and Equipment:

  • Synthesized porous cobalt(II) cyanide material

  • Volumetric gas sorption analyzer

  • Sample tubes

  • High-purity adsorbate gases (e.g., H₂, CO₂, CH₄)

  • Helium gas for free space determination

Procedure:

  • Degassing: Accurately weigh 50-100 mg of the synthesized material into a sample tube. Attach the sample tube to the degassing port of the gas sorption analyzer. Heat the sample under vacuum at a temperature determined by thermogravimetric analysis (typically 150-200 °C) for at least 12 hours to remove any adsorbed guests and activate the material.

  • Free Space Measurement: After degassing, cool the sample to room temperature and transfer it to the analysis port. Measure the free space (void volume) in the sample tube using helium gas, which does not adsorb onto the material at the analysis temperature.

  • Isotherm Measurement: Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for H₂ and N₂ adsorption, or a water bath at 273 K or 298 K for CO₂ and CH₄ adsorption).

  • Dose known amounts of the adsorbate gas into the sample tube in a stepwise manner.

  • Allow the system to equilibrate after each dose and record the equilibrium pressure.

  • The amount of gas adsorbed at each pressure point is calculated from the pressure change and the known volume of the system.

  • Continue this process until the desired final pressure is reached.

  • For desorption, the pressure is reduced in a stepwise manner, and the amount of gas desorbed is measured at each step.

  • The resulting data of adsorbed/desorbed gas volume versus pressure at a constant temperature constitutes the adsorption/desorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method can be applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material. Pore size distribution can be determined using methods like Density Functional Theory (DFT).

Visualizations

Synthesis and Gas Adsorption Workflow

G cluster_synthesis Material Synthesis cluster_activation Activation cluster_characterization Gas Adsorption Characterization Co_precursor Cobalt(II) Precursor (e.g., CoCl₂) Mix Mixing & Stirring Co_precursor->Mix CN_precursor Cyanide Source (e.g., K₃[Co(CN)₆]) CN_precursor->Mix Solvent Solvent (e.g., Water, DMF) Solvent->Mix Reaction Solvothermal Reaction (120°C, 24h) Mix->Reaction Product Porous Cobalt Cyanide Framework (As-synthesized) Reaction->Product Wash Washing (Water, Ethanol) Product->Wash Activate Solvent Removal (Vacuum, 150°C) Wash->Activate Activated_Product Activated Porous Material Activate->Activated_Product Degas Degassing Activated_Product->Degas Sorption Gas Sorption Analysis (e.g., N₂ at 77K) Degas->Sorption Data Adsorption Isotherm Data Sorption->Data Analysis Data Analysis (BET, DFT) Data->Analysis Results Surface Area, Pore Volume Analysis->Results

Caption: Experimental workflow for the synthesis, activation, and characterization of porous cobalt cyanide materials.

Gas Adsorption Mechanism

G Co1 Co²⁺ Co2 Co²⁺ Co1->Co2 -CN- Co3 Co²⁺ Co1->Co3 -CN- Co4 Co²⁺ Co2->Co4 -CN- Co3->Co4 -CN- Gas1 Gas Gas1->Co1 van der Waals interaction Gas2 Gas Gas2->Co4 Interaction with open metal site Adsorption Adsorption (Physisorption) G cluster_synthesis_params Synthesis Parameters cluster_material_props Material Properties cluster_performance Gas Storage Performance Metal_ion Cobalt(II) Source Porosity Porosity (Surface Area, Pore Volume) Metal_ion->Porosity Pore_Chem Pore Chemistry (Open Metal Sites) Metal_ion->Pore_Chem Ligand Cyanide Source Ligand->Porosity Stability Framework Stability Ligand->Stability Co_ligand Organic Co-ligand (optional) Co_ligand->Porosity Conditions Reaction Conditions (Temperature, Time) Conditions->Porosity Capacity Adsorption Capacity Porosity->Capacity Selectivity Adsorption Selectivity Pore_Chem->Selectivity Stability->Capacity Stability->Selectivity

References

Cobalt (II) cyanide as a contrast agent in magnetic resonance imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of cobalt (II) cyanide as a magnetic resonance imaging (MRI) contrast agent is not extensively documented in scientific literature, the broader class of cobalt-containing compounds, including nanoparticles and coordination complexes, has emerged as a versatile platform for the development of novel MRI contrast agents. These agents leverage the paramagnetic properties of the cobalt (II) ion to modulate the relaxation times of water protons, thereby enhancing image contrast. This document provides an overview of the applications and protocols for two primary categories of cobalt-based contrast agents: T1/T2-weighted cobalt nanoparticles and Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) cobalt complexes.

Cobalt nanoparticles, including cobalt oxide and ferrite formulations, primarily function as T2 or T1-T2 dual-modal contrast agents. Their high saturation magnetization allows for the creation of small nanoparticles that can effectively shorten the transverse relaxation time (T2) of surrounding water protons, leading to a darkening of the MR image (negative contrast). Some formulations also exhibit a notable effect on the longitudinal relaxation time (T1), providing positive contrast enhancement.

Cobalt (II) complexes, on the other hand, are being explored as innovative PARACEST agents. In this modality, selective radiofrequency saturation is applied to the exchangeable protons on the cobalt complex. This saturation is then transferred to the bulk water via chemical exchange, leading to a decrease in the water signal that can be detected and mapped. This "on-demand" contrast provides a novel mechanism for imaging that can be sensitive to the local microenvironment, such as pH or redox status.

These application notes provide detailed methodologies for the synthesis, characterization, and in vitro/in vivo evaluation of cobalt-based MRI contrast agents, supported by quantitative data and workflow visualizations to guide researchers in this burgeoning field.

Data Presentation: Quantitative Properties of Cobalt-Based Contrast Agents

The efficacy of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which measures the change in the relaxation rate of water protons per unit concentration of the contrast agent. For PARACEST agents, the chemical exchange saturation transfer (CEST) effect is a key parameter.

Table 1: Relaxivity of Cobalt Nanoparticle-Based T1/T2 Contrast Agents

Nanoparticle CompositionCore Diameter (nm)CoatingMagnetic Field (T)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioReference
Cobalt3.9Polymer1.57.48811.9[1]
Cobalt3.3Polymer1.5-88-[1]
Cobalt3.9Polymer3~3.7--[1]
Cobalt3.8Poly(methacrylic acid)1.5810012.5[2]
Cobalt Ferrite (CoFe₂O₄)10.45None1.51.1558.651[3]
Cobalt Zinc Ferrite (Co₀.₅Zn₀.₅Fe₂O₄)-None31.4988.4659.3[4]
Cobalt Zinc Ferrite (Co₀.₅Zn₀.₅Fe₂O₄)-DMSA30.5728.8050[4]
Gold-coated Cobalt-Gold--1 x 10⁷ (per particle)-[5]

Table 2: Properties of Cobalt (II) PARACEST Contrast Agents

Cobalt ComplexMagnetic Field (T)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)CEST Peak(s) (ppm)% CEST Effect (at 4mM)Reference
[Co(TPT)]²⁺4.70.0930.50135-[6]
[Co(1)]²⁺4.71.412.368, 51~5%[7]
[Co(2)]²⁺4.71.514.370, 52~12%[7]
[Co(3)]²⁺4.70.810.3112, 95~8%[7]
[Co(4)]²⁺4.70.79.995, 75~12%[7]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble Cobalt Nanoparticles

This protocol describes a general method for the synthesis of water-soluble cobalt nanoparticles via the reduction of a cobalt salt in the presence of a stabilizing polymer.[2]

Materials:

  • Cobalt salt (e.g., cobalt chloride)

  • Deionized water

  • Stabilizing agent (e.g., alkyl thioether end-functionalized poly(methacrylic acid))

  • Reducing agent (e.g., sodium borohydride)

  • Argon gas

  • Sonicator

  • Dialysis tubing

Procedure:

  • Prepare an aqueous solution of the cobalt salt and the stabilizing agent in a reaction flask.

  • Purge the solution with argon gas for at least 30 minutes to remove dissolved oxygen.

  • While sonicating the solution, slowly add a freshly prepared aqueous solution of the reducing agent.

  • Continue the reaction under sonication and an argon atmosphere for a specified time (e.g., 1-2 hours) until the formation of a dark colloidal suspension is observed.

  • Purify the resulting cobalt nanoparticle suspension by dialysis against deionized water for 48-72 hours to remove unreacted precursors and byproducts.

  • Characterize the synthesized nanoparticles for size, morphology, and magnetic properties using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Vibrating Sample Magnetometry (VSM).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve Cobalt Salt & Stabilizer in Water s2 Purge with Argon s1->s2 s3 Add Reducing Agent under Sonication s2->s3 s4 React for 1-2 hours s3->s4 p1 Dialysis against Deionized Water s4->p1 c1 TEM (Size, Morphology) p1->c1 Characterize Purified Nanoparticles c2 DLS (Hydrodynamic Size) p1->c2 Characterize Purified Nanoparticles c3 VSM (Magnetic Properties) p1->c3 Characterize Purified Nanoparticles

Caption: Workflow for Cobalt Nanoparticle Synthesis and Characterization.

Protocol 2: In Vitro MRI Phantom Imaging for Relaxivity Measurement

This protocol outlines the procedure for preparing and imaging phantoms to determine the r1 and r2 relaxivities of cobalt-based contrast agents.[2]

Materials:

  • Synthesized cobalt contrast agent of known concentration

  • 2% Agarose gel

  • MRI-compatible tubes (e.g., 5 mm NMR tubes or microcentrifuge tubes)

  • MRI scanner (e.g., 1.5T or 3T)

Procedure:

  • Prepare a series of dilutions of the cobalt contrast agent in deionized water or phosphate-buffered saline (PBS).

  • Prepare a 2% agarose solution by heating agarose in water until fully dissolved.

  • Mix each dilution of the contrast agent with the warm agarose solution and pipette into separate MRI-compatible tubes. Allow the gels to solidify.

  • Place the phantom tubes in a holder and position them within the MRI scanner.

  • For T1 relaxivity (r1):

    • Acquire images using an inversion recovery spin-echo or turbo spin-echo sequence with multiple inversion times (TIs) (e.g., 100, 500, 1000, 2000, 4000 ms).

    • Fit the signal intensity at each TI for each concentration to the inversion recovery equation to determine T1.

  • For T2 relaxivity (r2):

    • Acquire images using a multi-echo spin-echo sequence with multiple echo times (TEs) (e.g., 10, 20, 30, 40, 50, 60 ms).

    • Fit the signal intensity at each TE for each concentration to a mono-exponential decay function to determine T2.

  • Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.

  • Plot R1 and R2 versus the concentration of the cobalt agent. The slope of the linear fit will yield the relaxivities r1 and r2, respectively.

G start Prepare Serial Dilutions of Cobalt Contrast Agent phantom Create Agarose Phantoms in MRI Tubes start->phantom mri Acquire MRI Data phantom->mri t1_seq Inversion Recovery (multiple TIs) mri->t1_seq t2_seq Multi-echo Spin Echo (multiple TEs) mri->t2_seq t1_calc Calculate T1 and R1 (1/T1) for each concentration t1_seq->t1_calc t2_calc Calculate T2 and R2 (1/T2) for each concentration t2_seq->t2_calc analysis Data Analysis r1_plot Plot R1 vs. Concentration Slope = r1 t1_calc->r1_plot r2_plot Plot R2 vs. Concentration Slope = r2 t2_calc->r2_plot r1_plot->analysis r2_plot->analysis

Caption: Protocol for determining r1 and r2 relaxivities from phantom images.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of cobalt-based contrast agents using a standard MTT assay on a selected cell line.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Cobalt contrast agent sterile solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the cobalt contrast agent in cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the contrast agent. Include untreated cells as a control.

  • Incubate the cells with the contrast agent for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control and plot it against the concentration of the contrast agent to determine the IC50 value.

Protocol 4: PARACEST MRI

This protocol describes the general procedure for acquiring PARACEST MRI data to evaluate cobalt (II) complexes.[7]

Materials:

  • Cobalt (II) PARACEST agent

  • Phantoms or in vivo model

  • MRI scanner with CEST imaging capabilities (e.g., 4.7T or higher)

Procedure:

  • Prepare phantoms with varying concentrations of the PARACEST agent and at different pH values if studying pH responsiveness.

  • Position the phantom or animal in the MRI scanner.

  • Acquire a standard T2-weighted anatomical image.

  • For CEST imaging, use a sequence such as a gradient echo or a fast imaging with steady-state free precession (FISP) sequence, preceded by a saturation pulse.

  • Acquire a series of images where the frequency of the saturation pulse is swept across a range of offsets from the water resonance frequency (e.g., from -200 ppm to +200 ppm).

  • Acquire a reference image with the saturation pulse applied at a frequency far from any potential CEST peaks (e.g., -300 ppm).

  • Generate a Z-spectrum by plotting the normalized water signal intensity (M/M₀) against the saturation frequency offset. The dip in the Z-spectrum corresponds to the CEST peak.

  • Calculate the CEST effect as (M₀ - M) / M₀ * 100%, where M is the signal intensity at the CEST peak and M₀ is the reference signal intensity.

G rf Apply Selective Radiofrequency Pulse complex Cobalt(II) Complex with Exchangeable Protons (H) rf->complex Saturates Protons saturated_complex Saturated Exchangeable Protons on Complex complex->saturated_complex water Bulk Water Protons (H₂O) exchange Chemical Exchange water->exchange saturated_complex->exchange Exchange with saturated_water Saturated Protons Transferred to Water exchange->saturated_water mri_signal Reduced MRI Signal from Water saturated_water->mri_signal Leads to

Caption: The principle of generating contrast using a PARACEST agent.

Safety and Toxicology

The biocompatibility of cobalt-based contrast agents is a critical consideration for their clinical translation. Cobalt ions can be toxic at high concentrations, potentially inducing oxidative stress and cell damage. Therefore, the design of cobalt-based contrast agents must ensure high kinetic stability to prevent the release of free cobalt ions in vivo. For nanoparticle formulations, surface coatings with biocompatible polymers such as polyethylene glycol (PEG) or dextran are often employed to improve stability and reduce toxicity. In vitro cytotoxicity assays, as described in Protocol 3, are essential for the initial safety assessment of any new cobalt-based contrast agent. Further in vivo toxicity studies are necessary to evaluate the biodistribution, clearance, and long-term effects of these agents.

Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and optimized for specific experimental conditions and institutional safety guidelines. The use of these materials and methods should be performed by qualified personnel in a research laboratory setting.

References

Sonochemical Synthesis of Cobalt (II) Cyanide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sonochemical synthesis of cobalt (II) cyanide nanoparticles. The protocols and data presented are based on established principles of sonochemistry and nanoparticle synthesis, adapted for the specific synthesis of this compound nanoparticles. These nanoparticles are of interest for various applications, including as catalysts, in magnetic devices, and potentially as carriers for drug delivery.[1][2]

Introduction

Cobalt nanoparticles are gaining significant attention in biomedical applications due to their unique magnetic, catalytic, and electronic properties.[3][4] Sonochemical synthesis is a powerful and versatile method for the preparation of nanomaterials.[3] This technique utilizes the physical and chemical effects of acoustic cavitation to create unique reaction conditions, leading to the formation of nanoparticles with controlled size and morphology. The high-energy collisions of particles induced by cavitation bubbles can promote reactions and lead to the formation of desired nanostructures.[5][6] While specific research on the sonochemical synthesis of this compound nanoparticles is limited, this protocol provides a robust framework based on similar syntheses of other cobalt-based nanomaterials.

Potential Applications in Drug Development

Cobalt nanoparticles, in general, have shown promise in various biomedical fields.[4] Their potential applications in drug development are multifaceted:

  • Drug Delivery: Cobalt nanoparticles can be functionalized and used as carriers for targeted drug delivery.[1][7][8] Their magnetic properties could allow for magnetic guidance to specific sites within the body.[4]

  • Theranostics: The combination of therapeutic and diagnostic capabilities makes cobalt nanoparticles potential theranostic agents.[3]

  • Anti-Infective Agents: Cobalt nanoparticles have demonstrated antimicrobial properties, suggesting their potential use in combating infectious diseases.[8]

  • Immunomodulation: Cobalt nanomaterials may also play a role in modulating immune responses, offering another avenue for therapeutic intervention.[8]

Experimental Protocols

Sonochemical Synthesis of this compound Nanoparticles

This protocol describes a general method for the synthesis of this compound nanoparticles using a sonochemical approach.

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt (II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Deionized water

  • Ethanol

  • Polyethylene glycol (PEG) or other suitable surfactant/capping agent (optional)

Equipment:

  • High-intensity ultrasonic probe (sonicator) with a titanium horn

  • Reaction vessel (glass beaker)

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Drying oven or vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the cobalt salt (e.g., 0.1 M CoCl₂·6H₂O).

    • Prepare an aqueous solution of the cyanide salt (e.g., 0.2 M KCN).

    • If a capping agent is used, dissolve it in the cobalt salt solution.

  • Sonochemical Reaction:

    • Place the cobalt salt solution in the reaction vessel and place it on the magnetic stirrer.

    • Immerse the ultrasonic probe into the solution. Ensure the tip of the probe is submerged but not touching the bottom or sides of the vessel.

    • Begin stirring and sonication. The sonicator can be operated at a specific frequency (e.g., 20 kHz) and power output.

    • Slowly add the cyanide salt solution dropwise to the cobalt salt solution under continuous sonication and stirring.

    • A precipitate of this compound nanoparticles will begin to form.

    • Continue the sonication for a specified period (e.g., 30-60 minutes) after the addition of the cyanide solution is complete. The reaction temperature may be controlled by using a water bath.

  • Purification:

    • After the reaction, the resulting suspension is centrifuged at a high speed (e.g., 7000 rpm) to separate the nanoparticles.[3]

    • Decant the supernatant.

    • Wash the nanoparticle pellet by re-dispersing it in deionized water and ethanol, followed by centrifugation. Repeat this washing step multiple times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the purified nanoparticles in an oven at a low temperature (e.g., 60-80 °C) or in a vacuum oven to obtain a fine powder.

Characterization of this compound Nanoparticles

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and size of the nanoparticles.[9]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and internal structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles, especially if a capping agent is used.[9]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized nanoparticles.[9]

Data Presentation

The following tables present hypothetical quantitative data for sonochemically synthesized this compound nanoparticles. These values are illustrative and would need to be confirmed by experimental characterization.

Table 1: Synthesis Parameters and Resulting Nanoparticle Size

ParameterCondition 1Condition 2Condition 3
Cobalt PrecursorCoCl₂·6H₂O (0.1 M)Co(OAc)₂·4H₂O (0.1 M)CoCl₂·6H₂O (0.05 M)
Cyanide PrecursorKCN (0.2 M)KCN (0.2 M)KCN (0.1 M)
Sonication Time (min)306030
Sonication Power (W)100100150
Average Particle Size (nm)50 ± 1045 ± 835 ± 7

Table 2: Characterization Data of Synthesized Nanoparticles (Condition 1)

Characterization TechniqueResult
XRDCrystalline structure consistent with Co(CN)₂
SEM MorphologySpherical nanoparticles with some agglomeration
TEM Average Size (nm)48
EDX Elemental Composition (%)Co: ~45%, C: ~25%, N: ~30%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Sonochemical Synthesis cluster_purification 3. Purification cluster_final 4. Final Product prep_co Cobalt Salt Solution (e.g., CoCl₂·6H₂O) mixing Mixing of Precursors prep_co->mixing prep_cn Cyanide Salt Solution (e.g., KCN) prep_cn->mixing prep_cap Optional: Capping Agent (e.g., PEG) prep_cap->mixing sonication High-Intensity Ultrasonication mixing->sonication centrifugation Centrifugation sonication->centrifugation washing Washing with Water & Ethanol centrifugation->washing washing->centrifugation Repeat drying Drying washing->drying nanoparticles This compound Nanoparticles drying->nanoparticles drug_delivery_pathway cluster_delivery Drug Delivery Vehicle cluster_targeting Targeting cluster_action Cellular Action np_drug Drug-Loaded Co(CN)₂ Nanoparticle targeting Magnetic Guidance (External Magnetic Field) np_drug->targeting Systemic Administration accumulation Accumulation at Target Site (e.g., Tumor) targeting->accumulation uptake Cellular Uptake (Endocytosis) accumulation->uptake release Drug Release uptake->release effect Therapeutic Effect release->effect

References

Mechanistic Insights into Catalysis by Cobalt(II) Cyanide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanistic studies of catalysis by cobalt(II) cyanide, with a focus on the pentacyanocobaltate(II) anion, [Co(CN)₅]³⁻. It includes comprehensive application notes, detailed experimental protocols for key mechanistic studies, and a summary of quantitative data to facilitate research and development in catalysis and drug development.

Introduction

Solutions of cobalt(II) salts in the presence of excess cyanide form the catalytically active species pentacyanocobaltate(II), [Co(CN)₅]³⁻. This complex is a powerful reducing agent and a versatile catalyst for a variety of chemical transformations, most notably the homogeneous hydrogenation of unsaturated organic compounds. The catalytic cycle involves the formation of a hydrido species, [HCo(CN)₅]³⁻, which is central to the hydrogenation mechanism. Understanding the kinetics and mechanism of these reactions is crucial for optimizing catalytic processes and for the rational design of new catalysts.

Catalytic Mechanism of Hydrogenation

The generally accepted mechanism for the hydrogenation of unsaturated substrates by pentacyanocobaltate(II) involves the following key steps:

  • Formation of the Hydride Catalyst: Two equivalents of the [Co(CN)₅]³⁻ radical anion react with molecular hydrogen in a reversible reaction to form two equivalents of the active hydride catalyst, [HCo(CN)₅]³⁻.

  • Substrate Coordination and Insertion: The unsaturated substrate coordinates to the cobalt center of the hydride complex, followed by the insertion of the double bond into the Co-H bond. This step forms an organocobalt intermediate.

  • Hydrogenolysis of the Organocobalt Intermediate: The organocobalt intermediate reacts with another molecule of the hydride catalyst to yield the saturated product and regenerate two molecules of the initial [Co(CN)₅]³⁻ catalyst.

Data Presentation

Table 1: Kinetic Data for the Hydrogenation of Various Substrates by Pentacyanocobaltate(II)
SubstrateRate LawRate Constant (k)Temperature (°C)Reference
Cinnamic Acidrate = k[[HCo(CN)₅]³⁻][Substrate]0.67 (Hammett ρ value)25[1]
Butadiene---[2]
Isoprene---[2]
Table 2: Spectroscopic Data for Key Cobalt Cyanide Species
SpeciesTechniqueKey Spectroscopic FeatureWavelength/g-valueReference
[Co(CN)₅]³⁻UV-Visd-d transition~970 nm-
[Co(CN)₅]³⁻EPRAnisotropic signalg∥ ≈ 2.17, g⊥ ≈ 2.09-
[HCo(CN)₅]³⁻¹H NMRHigh-field hydride signal~ -23 ppm-
[Co(CN)₅(O₂)]³⁻UV-VisCharge-transfer band~480 nm-

Note: Specific literature sources for all spectroscopic data points in this table require further targeted searches beyond the scope of the initial investigation.

Experimental Protocols

Protocol 1: Preparation of the Pentacyanocobaltate(II) Catalyst Solution

Objective: To prepare a fresh aqueous solution of the [Co(CN)₅]³⁻ catalyst.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Deoxygenated distilled water

  • Schlenk flask or a flask with a sidearm for inert gas purging

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Deoxygenation of Water: Purge distilled water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Cobalt Salt Solution: In a Schlenk flask under a positive pressure of inert gas, dissolve the desired amount of the cobalt(II) salt in the deoxygenated water to achieve the target concentration (e.g., 0.05 M).

  • Preparation of Cyanide Solution: In a separate container, dissolve the cyanide salt in deoxygenated water to prepare a solution with a concentration that will result in a CN⁻:Co²⁺ molar ratio of at least 5:1 upon mixing. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Formation of the Complex: While stirring the cobalt salt solution vigorously under an inert atmosphere, slowly add the cyanide solution. A color change to a greenish-yellow or brown solution indicates the formation of the [Co(CN)₅]³⁻ complex.

  • Aging and Use: The freshly prepared solution is ready for use. Be aware that these solutions can "age" over time, leading to a decrease in catalytic activity. It is recommended to use the catalyst solution shortly after preparation.

Protocol 2: Kinetic Study of Substrate Hydrogenation by UV-Vis Spectroscopy

Objective: To determine the rate law and rate constant for the hydrogenation of an unsaturated substrate catalyzed by [Co(CN)₅]³⁻.

Materials:

  • Freshly prepared [Co(CN)₅]³⁻ solution (from Protocol 1)

  • Unsaturated substrate (e.g., cinnamic acid)

  • Deoxygenated buffer solution (if pH control is needed)

  • Hydrogen gas (high purity)

  • Gas-tight cuvette with a septum

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Gas dispersion tube

Procedure:

  • Catalyst Activation: Transfer a known volume of the freshly prepared [Co(CN)₅]³⁻ solution to the gas-tight cuvette. Seal the cuvette and purge with hydrogen gas for a controlled period to form the active [HCo(CN)₅]³⁻ species. The formation of the hydride can be monitored by the disappearance of the [Co(CN)₅]³⁻ absorption peak around 970 nm.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance change at a wavelength where the substrate or product has a distinct absorption maximum, and the cobalt species do not interfere significantly. Thermostat the cuvette holder to the desired reaction temperature.

  • Reaction Initiation: Once the catalyst is activated and the spectrophotometer is ready, inject a small volume of a deoxygenated stock solution of the substrate into the cuvette through the septum.

  • Data Acquisition: Immediately start recording the absorbance as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using a previously established calibration curve for the substrate or product. Plot the concentration of the substrate versus time and analyze the data to determine the reaction order with respect to the substrate and the pseudo-first-order rate constant. By varying the initial concentration of the catalyst, the order with respect to the catalyst and the overall rate constant can be determined.

Protocol 3: EPR Spectroscopic Characterization of Cobalt Species

Objective: To identify and characterize the paramagnetic cobalt species present during the catalytic cycle.

Materials:

  • Freshly prepared [Co(CN)₅]³⁻ solution (from Protocol 1)

  • Substrate and hydrogen gas (as needed for in-situ studies)

  • EPR tubes

  • Liquid nitrogen dewar

  • EPR spectrometer

Procedure:

  • Sample Preparation:

    • [Co(CN)₅]³⁻: Transfer an aliquot of the freshly prepared catalyst solution into an EPR tube under an inert atmosphere.

    • In-situ Studies: To observe intermediates, the reaction can be initiated in the EPR tube by adding the substrate and/or hydrogen and then rapidly freezing the sample in liquid nitrogen to trap the species of interest.

  • EPR Measurement:

    • Freeze the sample in the EPR spectrometer's cryostat.

    • Record the EPR spectrum at a low temperature (e.g., 77 K) to obtain well-resolved spectra.

    • Typical X-band EPR spectrometer settings for Co(II) complexes involve a microwave frequency of ~9.5 GHz and a magnetic field sweep of several thousand Gauss.

  • Data Analysis: Analyze the resulting spectrum to determine the g-values and hyperfine coupling constants. These parameters provide information about the electronic structure and coordination environment of the paramagnetic cobalt center.

Mandatory Visualizations

Catalytic_Hydrogenation_Cycle CoCN5_1 [Co(CN)₅]³⁻ HCoCN5_1 [HCo(CN)₅]³⁻ CoCN5_1->HCoCN5_1 + H₂ CoCN5_2 [Co(CN)₅]³⁻ HCoCN5_2 [HCo(CN)₅]³⁻ CoCN5_2->HCoCN5_2 + H₂ Intermediate [R-Co(CN)₅]³⁻ HCoCN5_1->Intermediate + Substrate Product Product (C-C) HCoCN5_2->Product Substrate Substrate (C=C) Substrate->Intermediate Product->CoCN5_1 Product->CoCN5_2 Intermediate->Product + [HCo(CN)₅]³⁻

Caption: Catalytic cycle for hydrogenation by pentacyanocobaltate(II).

Experimental_Workflow_Kinetics cluster_prep Catalyst Preparation cluster_reaction Kinetic Measurement prep_Co_sol Prepare Co(II) solution mix_sols Mix solutions under inert atm. prep_Co_sol->mix_sols prep_CN_sol Prepare CN⁻ solution prep_CN_sol->mix_sols catalyst_sol [Co(CN)₅]³⁻ solution mix_sols->catalyst_sol activate_cat Activate with H₂ to form [HCo(CN)₅]³⁻ catalyst_sol->activate_cat inject_sub Inject Substrate activate_cat->inject_sub monitor_abs Monitor Absorbance vs. Time (UV-Vis) inject_sub->monitor_abs analyze_data Analyze Kinetic Data monitor_abs->analyze_data

Caption: Workflow for kinetic analysis of hydrogenation.

Species_Relationship CoII Co(II) Source (e.g., CoCl₂) CoCN5 [Co(CN)₅]³⁻ (Active Catalyst Precursor) CoII->CoCN5 + 5 CN⁻ CN Cyanide Source (e.g., KCN) CN->CoCN5 HCoCN5 [HCo(CN)₅]³⁻ (Active Hydride Catalyst) CoCN5->HCoCN5 + H₂ H2 H₂ H2->HCoCN5 Product Saturated Product HCoCN5->Product + Substrate Substrate Unsaturated Substrate Substrate->Product Product->CoCN5 Regeneration

Caption: Logical relationship of key species in the catalytic system.

References

Application of Cobalt (II) Salts for the Removal of Cyanide from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanide is a highly toxic compound frequently found in the wastewater of various industries, including mining, electroplating, and chemical synthesis. Due to its significant environmental and health risks, stringent regulations are in place for its removal before discharge. Cyanide in industrial effluents can exist as free cyanide or as metal-cyanide complexes. Cobalt (II) ions react with cyanide to form highly stable cobalt-cyanide complexes, which can then be removed from the wastewater through precipitation. This application note details the principles and a general protocol for the use of cobalt (II) salts in the treatment of cyanide-containing wastewater.

Cobalt forms strong acid dissociable (SAD) cyanide compounds, which are chemically stable and typically require physical separation methods like precipitation for removal.[1] The addition of a soluble cobalt (II) salt, such as cobalt (II) chloride or cobalt (II) sulfate, to cyanide-containing wastewater initiates a precipitation reaction, forming insoluble cobalt (II) cyanide and more complex cyanocobaltates. This method is particularly effective for wastewaters where cyanide is not amenable to oxidative destruction.

Chemical Principle

The primary mechanism for cyanide removal using cobalt (II) salts is the formation of a stable, insoluble this compound precipitate. The simplified chemical reaction is as follows:

Co²⁺(aq) + 2CN⁻(aq) → Co(CN)₂(s)

In reality, the chemistry can be more complex, with the formation of various stable cyano-cobalt complexes, which also precipitate. The effectiveness of the precipitation is dependent on several factors, including pH, the molar ratio of cobalt to cyanide, reaction time, and temperature.

Experimental Protocols

The following protocols are generalized procedures for laboratory-scale determination of the efficacy of cobalt (II) salt precipitation for cyanide removal. Researchers should adapt these protocols to their specific wastewater matrix.

Protocol 1: Jar Testing for Optimal Cobalt (II) Dosage and pH

Objective: To determine the optimal pH and cobalt (II) salt dosage for the maximum removal of cyanide from a wastewater sample.

Materials:

  • Cyanide-containing wastewater sample

  • Cobalt (II) chloride (CoCl₂) or Cobalt (II) sulfate (CoSO₄) stock solution (e.g., 10 g/L as Co²⁺)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Jar testing apparatus with multiple beakers (e.g., 1 L beakers)

  • pH meter

  • Magnetic stirrers

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical equipment for cyanide determination (e.g., colorimetric method, ion-selective electrode)

Procedure:

  • Sample Preparation: Fill a series of six 1 L beakers with the cyanide-containing wastewater.

  • pH Adjustment: While stirring, adjust the pH of the water in each beaker to a different value (e.g., 6, 7, 8, 9, 10, 11) using 1 M H₂SO₄ or 1 M NaOH.

  • Cobalt (II) Addition: To each beaker, add a predetermined dosage of the cobalt (II) stock solution. For the initial screening, a molar ratio of Co²⁺:CN⁻ of 1:2 can be used as a starting point.

  • Rapid Mix: Stir the contents of each beaker at a high speed (e.g., 200 rpm) for 2 minutes to ensure rapid and uniform mixing of the cobalt salt.

  • Slow Mix (Flocculation): Reduce the stirring speed (e.g., 30-50 rpm) and continue mixing for 20-30 minutes to allow for the formation of larger precipitates (flocculation).

  • Sedimentation: Stop stirring and allow the precipitate to settle for 30-60 minutes.

  • Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker. Filter the samples through a 0.45 µm filter. Analyze the filtrate for residual total cyanide concentration using a suitable analytical method.

  • Optimization: Repeat the experiment at the optimal pH determined in the previous step, varying the dosage of the cobalt (II) salt to determine the most efficient concentration for cyanide removal.

Protocol 2: Analysis of Residual Cyanide

Objective: To quantify the total cyanide concentration in the treated wastewater.

Method: USEPA Method 335.4 (Colorimetric, Automated Pyridine-Barbituric Acid) or an equivalent standard method is recommended. This method involves the distillation of the sample in the presence of a strong acid to break down metal-cyanide complexes and release hydrogen cyanide (HCN) gas.[2] The HCN gas is then trapped in a scrubber solution and analyzed colorimetrically.[2]

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the experimental protocols.

Table 1: Effect of pH on Cyanide Removal by Cobalt (II) Precipitation

pHInitial Cyanide Conc. (mg/L)Cobalt (II) Dosage (mg/L)Final Cyanide Conc. (mg/L)Cyanide Removal Efficiency (%)
6.0[Enter Value][Enter Value][Enter Value][Calculate Value]
7.0[Enter Value][Enter Value][Enter Value][Calculate Value]
8.0[Enter Value][Enter Value][Enter Value][Calculate Value]
9.0[Enter Value][Enter Value][Enter Value][Calculate Value]
10.0[Enter Value][Enter Value][Enter Value][Calculate Value]
11.0[Enter Value][Enter Value][Enter Value][Calculate Value]

Table 2: Effect of Cobalt (II) Dosage on Cyanide Removal at Optimal pH

Cobalt (II) Dosage (mg/L)Initial Cyanide Conc. (mg/L)Optimal pHFinal Cyanide Conc. (mg/L)Cyanide Removal Efficiency (%)
[Dosage 1][Enter Value][Enter Value][Enter Value][Calculate Value]
[Dosage 2][Enter Value][Enter Value][Enter Value][Calculate Value]
[Dosage 3][Enter Value][Enter Value][Enter Value][Calculate Value]
[Dosage 4][Enter Value][Enter Value][Enter Value][Calculate Value]
[Dosage 5][Enter Value][Enter Value][Enter Value][Calculate Value]

Visualizations

Chemical Relationship Diagram

Co_ion Cobalt (II) Ion (Co²⁺) CoCN2 This compound Precipitate (Co(CN)₂)↓ Co_ion->CoCN2 Reacts with CN_ion Cyanide Ion (CN⁻) CN_ion->CoCN2 Reacts with

Caption: Formation of this compound precipitate.

Experimental Workflow Diagram

start Start: Cyanide Wastewater ph_adjust 1. pH Adjustment start->ph_adjust co_add 2. Cobalt (II) Salt Addition ph_adjust->co_add rapid_mix 3. Rapid Mix co_add->rapid_mix slow_mix 4. Slow Mix (Flocculation) rapid_mix->slow_mix settle 5. Sedimentation slow_mix->settle separate 6. Solid-Liquid Separation settle->separate sludge Precipitated Sludge (Co(CN)₂) separate->sludge Solid treated_water Treated Water separate->treated_water Liquid analysis 7. Cyanide Analysis treated_water->analysis end End: Data Evaluation analysis->end

Caption: Wastewater treatment workflow.

Safety Precautions

  • Cyanide and its solutions are extremely toxic. All work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

  • Cobalt salts are hazardous and should be handled with care.

  • All waste materials, including the precipitated cobalt cyanide sludge, must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

The use of cobalt (II) salts for the precipitation of cyanide from wastewater is a viable treatment method based on the formation of stable cobalt-cyanide complexes. The provided protocols offer a framework for researchers to evaluate the effectiveness of this method for their specific wastewater streams. Careful optimization of process parameters, particularly pH and cobalt dosage, is crucial for achieving high removal efficiencies. Further research may be needed to address the potential for co-precipitation of other metals and the management of the resulting hazardous sludge.

References

Application Notes and Protocols: Cobalt Cyanide-Based Thin Film Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

While the direct use of cobalt (II) cyanide (Co(CN)₂) as a precursor for thin film fabrication is not extensively documented in scientific literature, the closely related cobalt-containing cyanide complex, cobalt hexacyanoferrate (CoHCF), is widely utilized for creating functional thin films. CoHCF, a Prussian blue analog, offers a versatile platform for applications ranging from electrochromic devices to biosensors due to its tunable electrochemical and optical properties.[1] This document provides detailed application notes and experimental protocols for the fabrication of cobalt hexacyanoferrate thin films, which serve as a practical guide for researchers interested in cobalt cyanide-based materials. The methodologies described herein are primarily based on electrodeposition and simple chemical deposition techniques.

Applications of Cobalt Hexacyanoferrate Thin Films

Cobalt hexacyanoferrate thin films are valued for their unique properties, which make them suitable for a variety of advanced applications:

  • Electrochromic Devices: CoHCF films exhibit reversible color changes upon the application of an electrical potential, making them ideal for smart windows and displays.[2] They can switch between a transparent and a colored (typically brown) state.[2]

  • Energy Storage: The open framework structure of CoHCF allows for the intercalation and deintercalation of ions, enabling its use in batteries and supercapacitors.

  • Electrocatalysis: These films can act as catalysts in various electrochemical reactions, including the detection of hydrogen peroxide.

  • Sensors: The electrochemical properties of CoHCF can be modulated by the presence of specific analytes, forming the basis for chemical and biosensors.[1]

  • Molecular Electronics and Magnetism: The intrinsic properties of these coordination polymer films are of interest for applications in molecular-scale electronics and magnetic devices.[2]

Experimental Protocols

Two primary methods for the fabrication of cobalt hexacyanoferrate thin films are detailed below: potentiostatic electrodeposition and successive immersion chemical deposition.

Protocol 1: Potentiostatic Electrodeposition of Cobalt Hexacyanoferrate Thin Films

This method allows for precise control over film thickness and morphology by applying a constant electrical potential.[1]

Materials and Equipment:

  • Potentiostat/Galvanostat (e.g., Ivium CompactStat)[1]

  • Three-electrode electrochemical cell

  • Working Electrode: 50 nm Au/5 nm Cr on Si (100) substrate[1] or Fluorine-doped Tin Oxide (FTO) glass

  • Counter Electrode: Platinum (Pt) wire or foil[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE)[1] or Silver/Silver Chloride (Ag/AgCl)

  • Electrolyte Solution:

    • Cobalt chloride hexahydrate (CoCl₂·6H₂O)

    • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

    • Potassium chloride (KCl) as a supporting electrolyte

    • Hydrochloric acid (HCl) for pH adjustment[1]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Substrate Cleaning: Thoroughly clean the working electrode. For Au/Cr/Si substrates, sonicate in acetone, isopropanol, and deionized water for 10 minutes each, followed by drying with a stream of nitrogen. For FTO glass, follow a similar cleaning procedure.

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution containing:

      • 0.5 mM Cobalt chloride hexahydrate (CoCl₂·6H₂O)

      • 0.5 mM Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

      • 0.1 M Potassium chloride (KCl)

    • Adjust the pH of the solution to 2.0 using HCl.[1]

    • Stir the solution until all components are fully dissolved.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the cleaned working electrode, Pt counter electrode, and SCE reference electrode.

    • Immerse the electrodes in the prepared electrolyte solution.

    • Apply a constant potential of +0.30 V (vs. SCE) to the working electrode.[1]

    • Continue the deposition until a total charge of 30 mC has passed to achieve a significant film thickness.[1] The film thickness is proportional to the total charge passed.

  • Post-Deposition Treatment:

    • After deposition, gently rinse the film with deionized water to remove any residual electrolyte.

    • Dry the film in a stream of inert gas (e.g., nitrogen) or in a desiccator at room temperature.

Experimental Workflow for Potentiostatic Electrodeposition:

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Substrate_Cleaning Substrate Cleaning Electrolyte_Prep Electrolyte Preparation Cell_Assembly Assemble 3-Electrode Cell Electrolyte_Prep->Cell_Assembly Deposition Apply +0.30 V vs. SCE (until 30 mC charge passed) Cell_Assembly->Deposition Rinsing Rinse with DI Water Deposition->Rinsing Drying Dry Film Rinsing->Drying Characterization Film Characterization Drying->Characterization

Potentiostatic electrodeposition workflow for CoHCF thin films.
Protocol 2: Successive Immersion Chemical Deposition of Cobalt Hexacyanoferrate Thin Films

This simple and cost-effective method involves alternately immersing the substrate in two different precursor solutions.[2]

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates[2]

  • Beakers

  • Hot plate with magnetic stirrer

  • Solution 1: Acidic aqueous solution of Cobalt(II) chloride (CoCl₂)[2]

  • Solution 2: Aqueous solution of Potassium ferrocyanide (K₄[Fe(CN)₆])[2]

  • Deionized water

Procedure:

  • Substrate Cleaning: Clean the FTO glass substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, then dry with nitrogen.

  • Precursor Solution Preparation:

    • Solution A: Prepare a 0.1 M aqueous solution of CoCl₂ and acidify it with a few drops of HCl.

    • Solution B: Prepare a 0.1 M aqueous solution of K₄[Fe(CN)₆].

  • Deposition Cycle:

    • Immerse the cleaned FTO substrate in Solution A for 30 seconds with gentle agitation.

    • Rinse the substrate thoroughly with deionized water.

    • Immerse the substrate in Solution B for 30 seconds with gentle agitation.

    • Rinse the substrate thoroughly with deionized water. This completes one deposition cycle.

  • Film Growth: Repeat the deposition cycle until the desired film thickness and color intensity are achieved. The film thickness is proportional to the number of deposition cycles.[2]

  • Final Treatment: After the final cycle, rinse the film extensively with deionized water and allow it to air dry at room temperature.

Experimental Workflow for Successive Immersion Deposition:

G Start Start with Cleaned FTO Substrate Immerse_A Immerse in CoCl₂ Solution (30s) Start->Immerse_A Rinse_1 Rinse with DI Water Immerse_A->Rinse_1 Immerse_B Immerse in K₄[Fe(CN)₆] Solution (30s) Rinse_1->Immerse_B Rinse_2 Rinse with DI Water Immerse_B->Rinse_2 Decision Desired Thickness? Rinse_2->Decision Decision->Immerse_A No End End Deposition (Final Rinse and Dry) Decision->End Yes

Successive immersion deposition workflow for CoHCF thin films.

Quantitative Data Summary

The following tables summarize key quantitative data for cobalt hexacyanoferrate thin films fabricated using the described methods.

Table 1: Electrochemical Deposition Parameters and Film Properties

ParameterValueReference
Deposition Potential+0.30 V (vs. SCE)[1]
Total Deposited Charge30 mC[1]
Electrolyte pH2[1]
Deposition Temperature25 °C[1]
Average Film Thickness~700 nm[1]
Crystal StructureCubic Lattice[1]
CoHCF Oxidation Peak0.56 V[1]
CoHCF Reduction Peaks0.38 V and 0.65 V[1]

Table 2: Optical Properties of Chemically Deposited CoHCF Films

PropertyValueReference
Color (Bleached State)Transparent[2]
Color (Colored State)Brown[2]
Maximum Light Intensity Modulation55%[2]
Saved Energy (AM 1.5 Spectrum)243.56 W/m²[2]

Signaling Pathway and Reaction Mechanism

The electrochromic behavior of cobalt hexacyanoferrate is based on the reversible redox reactions of the cobalt and iron centers within the film. The general reaction can be represented as:

KCoII[FeIII(CN)₆] (brown) + K⁺ + e⁻ ⇌ K₂CoII[FeII(CN)₆] (transparent)

The color change is associated with the change in the oxidation state of the iron atoms from Fe(III) to Fe(II).

Diagram of the Electrochromic Switching Mechanism:

G Colored Colored State KCoII[FeIII(CN)6] Bleached Bleached State K2CoII[FeII(CN)6] Colored->Bleached + K+, + e- (Reduction) Bleached->Colored - K+, - e- (Oxidation)

Redox mechanism of electrochromic switching in CoHCF.

Disclaimer: The protocols and data presented are based on published research and should be adapted and optimized for specific experimental setups and desired film characteristics. Appropriate safety precautions should be taken when handling all chemicals.

References

Photocatalytic Applications of Cobalt(II) Cyanide-Based Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cobalt(II) cyanide-based materials in various photocatalytic applications. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of these materials for hydrogen evolution, carbon dioxide reduction, and the degradation of organic pollutants.

Photocatalytic Hydrogen Evolution using Cobalt Dicyanamide

Cobalt dicyanamide (Co(dca)₂) is an effective and robust catalyst for photocatalytic hydrogen (H₂) evolution from water. This protocol outlines the synthesis of Co(dca)₂ and the procedure for evaluating its photocatalytic activity in a typical homogeneous system.

Synthesis of Cobalt Dicyanamide (Co(dca)₂) Catalyst

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium dicyanamide (NaN(CN)₂)

  • Deionized water

  • Methanol

Protocol:

  • Prepare a solution of sodium dicyanamide by dissolving 9 mmol of NaN(CN)₂ in 4 mL of deionized water.

  • Prepare a solution of cobalt(II) nitrate hexahydrate by dissolving 4.5 mmol of Co(NO₃)₂·6H₂O in 4 mL of deionized water.

  • Add the sodium dicyanamide solution dropwise to the cobalt(II) nitrate solution while stirring at room temperature.

  • Continue stirring the mixture for 4 hours.

  • Collect the resulting purple precipitate by centrifugation.

  • Wash the precipitate with deionized water and then with methanol four times to remove any unreacted precursors.

  • Dry the final product, Co(dca)₂, in a vacuum oven at 65°C for 13 hours.[1]

Experimental Protocol for Photocatalytic Hydrogen Evolution

Materials and Equipment:

  • Co(dca)₂ catalyst

  • [Ru(bpy)₃]Cl₂·6H₂O (Ruthenium tris(2,2'-bipyridyl) dichloride hexahydrate) as a photosensitizer (PS)

  • Triethylamine (TEA) as a sacrificial electron donor

  • Acetonitrile (MeCN)

  • Deionized water

  • Photoreactor equipped with a visible light source (e.g., 300 W Xe lamp with a λ > 420 nm cutoff filter)

  • Gas-tight reaction vessel with a septum

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification

Protocol:

  • In a typical experiment, disperse 1 mg of the Co(dca)₂ catalyst in a gas-tight reaction vessel.

  • Add 8.6 mg of [Ru(bpy)₃]Cl₂·6H₂O (1 mM) to the vessel.

  • Prepare a solvent mixture of 8 mL of MeCN/H₂O (19:1, v/v) and add it to the vessel.

  • Add 2 mL of TEA to the reaction mixture.

  • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with visible light while stirring continuously.

  • At regular intervals, take a sample of the headspace gas using a gas-tight syringe and inject it into the GC to quantify the amount of evolved hydrogen.

  • The reaction can be monitored over several hours to determine the stability and long-term performance of the catalyst.[2]

Quantitative Data for Photocatalytic Hydrogen Evolution
CatalystPhotosensitizerSacrificial DonorSolventH₂ Evolution Rate (mmol·h⁻¹·g⁻¹)Reference
Co(dca)₂[Ru(bpy)₃]²⁺Triethylamine (TEA)MeCN/H₂O28.3[2][3]
Proposed Mechanism for Photocatalytic Hydrogen Evolution

The photocatalytic hydrogen evolution process involves a series of redox reactions initiated by the photosensitizer. Upon visible light irradiation, the [Ru(bpy)₃]²⁺ photosensitizer is excited. The excited photosensitizer is then reductively quenched by the sacrificial electron donor (TEA), generating a highly reducing [Ru(bpy)₃]⁺ species. This species transfers an electron to the Co(dca)₂ catalyst, reducing the Co(II) centers. The reduced cobalt sites then react with protons from water to generate hydrogen gas, regenerating the catalyst for the next cycle.

Photocatalytic_Hydrogen_Evolution PS [Ru(bpy)₃]²⁺ PS_star [Ru(bpy)₃]²⁺* PS->PS_star hv (Visible Light) PS_reduced [Ru(bpy)₃]⁺ PS_star->PS_reduced e⁻ (from TEA) TEA TEA PS_reduced->PS Regeneration Catalyst Co(II)(dca)₂ PS_reduced->Catalyst e⁻ Transfer Catalyst_reduced Co(I)(dca)₂⁻ Catalyst->Catalyst_reduced H2 H₂ Catalyst_reduced->Catalyst 2H⁺ H2O 2H₂O Protons 2H⁺ TEA_ox TEA⁺ TEA->TEA_ox Protons->H2 2e⁻ from Co(I)

Photocatalytic Hydrogen Evolution Workflow

Photocatalytic CO₂ Reduction using Cobalt Dicyanamide

Cobalt dicyanamide has also been identified as a selective catalyst for the photocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO).[4]

Synthesis of Cobalt Dicyanamide (Co(dca)₂)

The synthesis protocol for Co(dca)₂ is the same as described in section 1.1.

Experimental Protocol for Photocatalytic CO₂ Reduction

Materials and Equipment:

  • Co(dca)₂ catalyst

  • [Ru(bpy)₃]Cl₂·6H₂O as a photosensitizer (PS)

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Acetonitrile (MeCN)

  • High-purity CO₂ gas

  • Photoreactor with a visible light source (e.g., 300 W Xe lamp with a λ > 420 nm cutoff filter)

  • Gas-tight reaction vessel

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a methanizer for CO quantification

Protocol:

  • Place 10 mg of the Co(dca)₂ catalyst in a gas-tight reaction vessel.

  • Add 7.48 mg of [Ru(bpy)₃]Cl₂·6H₂O (1 mM).

  • Add a solvent mixture of 8 mL of acetonitrile and 2 mL of TEOA.

  • Seal the vessel and purge with high-purity CO₂ gas for 30 minutes.

  • Irradiate the mixture with visible light at 25°C while stirring.

  • After a specific reaction time, collect a sample of the headspace gas and analyze it using a GC-FID to determine the amount of CO and any other gaseous products (e.g., H₂).[4][5]

Quantitative Data for Photocatalytic CO₂ Reduction
CatalystPhotosensitizerSacrificial DonorSolventCO Production Rate (μmol·h⁻¹·g⁻¹)CO Selectivity (%)Reference
Co(dca)₂[Ru(bpy)₃]²⁺Triethanolamine (TEOA)Acetonitrile25493[2][4]
Proposed Mechanism for Photocatalytic CO₂ Reduction

The mechanism for photocatalytic CO₂ reduction is analogous to that of hydrogen evolution. The photogenerated [Ru(bpy)₃]⁺ reduces the Co(II) centers in the Co(dca)₂ catalyst. The reduced cobalt sites then bind and activate CO₂ molecules, facilitating their reduction to CO. The catalyst is subsequently regenerated to complete the catalytic cycle.

Photocatalytic_CO2_Reduction PS [Ru(bpy)₃]²⁺ PS_star [Ru(bpy)₃]²⁺* PS->PS_star hv (Visible Light) PS_reduced [Ru(bpy)₃]⁺ PS_star->PS_reduced e⁻ (from TEOA) TEOA TEOA PS_reduced->PS Regeneration Catalyst_CO2 [Co(II)(dca)₂-CO₂] PS_reduced->Catalyst_CO2 2e⁻ Transfer Catalyst Co(II)(dca)₂ CO2 CO₂ Catalyst_reduced_CO [Co(I)(dca)₂-CO]⁻ Catalyst_CO2->Catalyst_reduced_CO Catalyst_reduced_CO->Catalyst Release of CO CO CO Catalyst_reduced_CO->CO CO2->Catalyst_CO2 Binding TEOA_ox TEOA⁺ TEOA->TEOA_ox

Photocatalytic CO₂ Reduction Workflow

Photocatalytic Degradation of Organic Pollutants using ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has demonstrated high efficiency in the photocatalytic degradation of organic dyes in water.[6]

Synthesis of ZIF-67

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (C₄H₆N₂)

  • Methanol or Dimethylformamide (DMF)

Protocol (Solvothermal Method):

  • Dissolve Co(NO₃)₂·6H₂O and 2-methylimidazole in a solvent such as methanol or DMF.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature (e.g., 200°C) for a certain period (e.g., 24 hours).

  • After cooling to room temperature, collect the purple precipitate by centrifugation.

  • Wash the product with the solvent (methanol or DMF) and then ethanol to remove unreacted precursors.

  • Dry the ZIF-67 product in an oven at 80°C overnight.[7]

Protocol (Co-precipitation Method): [1]

  • Dissolve 1.6 g of Co(NO₃)₂·6H₂O in 30 mL of methanol.

  • Dissolve 3.5 g of 2-methylimidazole in 50 mL of methanol.

  • Mix the two solutions and stir.

  • A purple precipitate will form. Separate it by centrifugation.

  • Wash the precipitate with methanol four times.

  • Dry the final ZIF-67 product at 65°C for 13 hours.

Experimental Protocol for Photocatalytic Degradation of Organic Dyes

Materials and Equipment:

  • ZIF-67 catalyst

  • Organic dye (e.g., Methylene Blue (MB), Rhodamine B (RhB), Methyl Orange (MO))

  • Deionized water

  • Photoreactor with a visible light source (e.g., 100 W LED lamp or 300 W Xe lamp)

  • Stirrer

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a stock solution of the desired organic dye in deionized water (e.g., 10-40 mg/L).

  • Disperse a specific amount of ZIF-67 catalyst in the dye solution (e.g., 0.1 g in 100 mL, for a catalyst loading of 1 g/L).[1]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst and the dye.

  • Take an initial sample and measure its absorbance at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

  • Irradiate the suspension with visible light while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst particles, and measure the absorbance of the supernatant.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Quantitative Data for Photocatalytic Degradation of Organic Dyes
CatalystPollutantLight SourceDegradation Efficiency (%)Time (min)Reference
ZIF-67Methylene BlueVisible Light10080[1]
ZIF-67Methyl OrangeVisible Light100200[1]
ZIF-67Rhodamine BVisible Light87.26240[1]
ZIF-67Indigo CarmineVisible Light91.3240[1]
Co₃-btca MOFMethyl Violet(with PMS)99.789[8]
Co₃-btca MOFRhodamine B(with PMS)99.5815[8]
ZIF-67 derived Co-N/CRhodamine BVisible Light97.640[9]

Note: Some studies utilize peroxymonosulfate (PMS) as an activator to enhance degradation, which is not a purely photocatalytic process but is included for comparative purposes.

Proposed Mechanism for Photocatalytic Degradation of Organic Dyes

Upon irradiation with visible light, the ZIF-67 material is excited, leading to the generation of electron-hole pairs. The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), while the holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can effectively degrade the organic dye molecules into smaller, less harmful compounds, and ultimately to CO₂ and H₂O.

Photocatalytic_Degradation ZIF67 ZIF-67 ZIF67_excited ZIF-67 (e⁻ + h⁺) ZIF67->ZIF67_excited hv (Visible Light) e e⁻ (CB) ZIF67_excited->e h h⁺ (VB) ZIF67_excited->h O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation Superoxide •O₂⁻ O2->Superoxide Dye Organic Dye Superoxide->Dye Oxidation OH_radical •OH H2O->OH_radical OH_radical->Dye Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

References

Application Notes and Protocols: Cobalt Cyanide Analogs as Cathode Materials in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct use of simple cobalt (II) cyanide (Co(CN)₂) as a primary cathode material in lithium-ion batteries is not a widely documented or researched application in mainstream scientific literature. The compound is more commonly known in fields like inorganic synthesis and catalysis.[1][2] However, a related class of materials, known as Prussian Blue Analogs (PBAs) or metal hexacyanometalates, which are coordination polymers containing cyanide bridges and often cobalt, have garnered significant interest as electrode materials due to their open framework structure.[3][4] This document will focus on these cobalt-containing cyanide complexes, such as potassium-cobalt(II) octacyanomolybdate, as a representative example for application as a cathode material.[5]

Introduction to Cobalt-Containing Cyanide Complexes for Li-ion Batteries

Prussian blue and its analogs (PBAs) are a class of metal-organic frameworks with a general formula of AₓMₐ[Mₑ(CN)₆]ₙ·nH₂O, where 'A' is an alkali cation (like Li⁺, K⁺, Na⁺) and Mₐ and Mₑ are transition metals.[3] The cubic framework structure consists of Mₐ and Mₑ centers bridged by cyanide ligands, creating interstitial sites that can host alkali ions. This open structure is advantageous for rapid ion diffusion, making PBAs promising candidates for high-rate battery electrodes.[3][6]

Cobalt-containing PBAs, such as cobalt hexacyanoferrates (CoHCF) and potassium-cobalt(II) octacyanomolybdate (KCoOCM), have been investigated for their electrochemical properties.[3][5] The redox activity of the transition metal centers (e.g., Co²⁺/Co³⁺, Fe²⁺/Fe³⁺) allows for the insertion and extraction of lithium ions, enabling the charge-discharge process.[3]

Key Advantages:

  • Open Framework Structure: Facilitates rapid Li⁺ diffusion and high rate capability.[3]

  • Tunable Properties: The electrochemical properties can be tuned by substituting different transition metals into the framework.[3]

  • Potentially Lower Cost: Synthesis often involves relatively low-cost precursors compared to traditional cobalt oxides, which are a major cost driver in Li-ion batteries.[7][8]

Electrochemical Performance Data

The performance of cathode materials is evaluated based on several key metrics. The following table summarizes representative electrochemical data for a cobalt-containing cyanide complex, Potassium-Cobalt(II) Octacyanomolybdate (KCoOCM), used as a cathode material in a Li-ion half-cell.[5]

ParameterValueConditionsSource
Initial Discharge Capacity ~60 mAh g⁻¹C/20 rate[5]
Cycling Stability Maintained ~60 mAh g⁻¹ for 300 cyclesC/20 rate[5]
Voltage Range 3.0 - 4.3 V vs Li⁺/LiCyclic Voltammetry[5]
Morphology Nanoparticles (40-70 nm) to nanorodsHydrothermal Synthesis[5]
Crystal Structure CubicX-ray Diffraction[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative cobalt-containing cyanide complex, cathode fabrication, and subsequent electrochemical testing.

Protocol: Synthesis of Cobalt-Containing Cyanide Complex (Hydrothermal Method)

This protocol is a generalized method based on the synthesis of materials like Potassium-Cobalt(II) Octacyanomolybdate (KCoOCM).[5]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium octacyanomolybdate(IV) dihydrate (K₄[Mo(CN)₈]·2H₂O)

  • Deionized (DI) water

Procedure:

  • Precursor Solution A: Prepare an aqueous solution of cobalt(II) chloride hexahydrate.

  • Precursor Solution B: Prepare an aqueous solution of potassium octacyanomolybdate(IV) dihydrate.

  • Reaction: Mix Solution A and Solution B in a designated molar ratio under constant stirring.

  • Hydrothermal Synthesis: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation. Wash the product multiple times with DI water and then with ethanol to remove any unreacted precursors and impurities.

  • Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) overnight. The resulting powder is the active cathode material.

Protocol: Cathode Fabrication (Coin Cell)

Materials:

  • Synthesized cobalt-containing cyanide complex powder (Active Material)

  • Carbon black (e.g., Super P) (Conductive Agent)

  • Polyvinylidene fluoride (PVDF) (Binder)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Aluminum foil (Current Collector)

Procedure:

  • Slurry Preparation: Mix the active material, carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10) in an agate mortar.

  • Solvent Addition: Add NMP solvent dropwise to the powder mixture while grinding until a homogeneous, viscous slurry is formed.

  • Coating: Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.

  • Drying: Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried, coated foil.

  • Final Preparation: Weigh the punched electrodes and record the mass of the active material. Store the electrodes in an argon-filled glovebox until cell assembly.

Protocol: Electrochemical Characterization

Materials & Equipment:

  • Fabricated cathode

  • Lithium metal foil (Anode and Reference Electrode)

  • Celgard microporous membrane (Separator)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (casings, spacers, springs)

  • Battery cycler, Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure (in an Argon-filled glovebox):

  • Cell Assembly: Assemble a CR2032 coin cell in the following order: negative casing, lithium foil, separator, a few drops of electrolyte, the fabricated cathode, a spacer, a spring, and the positive casing.

  • Crimping: Crimp the assembled cell using a hydraulic crimping machine to ensure it is hermetically sealed.

  • Resting: Let the assembled cell rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrode and separator with the electrolyte.

  • Cyclic Voltammetry (CV): Perform CV tests using a potentiostat to identify the redox potentials of the cathode material. Scan within a defined voltage window (e.g., 3.0 V to 4.3 V) at a slow scan rate (e.g., 0.1 mV s⁻¹).[5]

  • Galvanostatic Cycling: Use a battery cycler to perform charge-discharge tests at various C-rates (e.g., C/20, C/10, 1C).[5] This measures the specific capacity, cycling stability, and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ion diffusion kinetics within the cell.

Visualizations and Workflows

Experimental Workflow for Cathode Material Evaluation

The following diagram illustrates the typical workflow from material synthesis to electrochemical evaluation.

G cluster_synthesis Material Synthesis cluster_characterization Physical Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing s1 Precursor Preparation s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 c1 XRD (Structure) s3->c1 c2 SEM/TEM (Morphology) s3->c2 f1 Slurry Preparation s3->f1 f2 Coating & Drying f1->f2 f3 Coin Cell Assembly f2->f3 t1 Cyclic Voltammetry f3->t1 t2 Galvanostatic Cycling f3->t2 t3 Electrochemical Impedance Spectroscopy f3->t3

Caption: Workflow for synthesis and evaluation of a novel cathode material.

Logical Relationship: Material Properties to Battery Performance

This diagram shows how the intrinsic properties of the cathode material influence the overall performance metrics of a battery.

G cluster_props Intrinsic Material Properties cluster_perf Battery Performance Metrics p1 Crystal Structure (Open Framework) m1 Rate Capability p1->m1 Ion Diffusion p2 Particle Morphology & Size p2->m1 m2 Specific Capacity p2->m2 p3 Redox Potential of Metal Centers p3->m2 m3 Operating Voltage p3->m3 p4 Structural Stability m4 Cycling Stability (Lifetime) p4->m4 Reduces Degradation

Caption: Influence of material properties on battery performance metrics.

Simplified Charge-Discharge Mechanism

This diagram illustrates the movement of ions and electrons during the operation of a Li-ion cell with a hypothetical cobalt cyanide complex cathode.

G cluster_discharge Discharge cluster_charge Charge anode Anode (Graphite or Li Metal) electrolyte Electrolyte (Li+ ions) anode->electrolyte Li+ load External Load anode->load e- cathode Cathode (LixCo[M(CN)y]) cathode->electrolyte Li+ charger Power Source cathode->charger e- electrolyte->anode Li+ electrolyte->cathode Li+ load->cathode e- charger->anode e-

Caption: Ion and electron flow during charge and discharge cycles.

References

Application Notes and Protocols for Cobalt (II) Cyanide in Cyanide Scavenging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt (II) cyanide and related cobalt-containing compounds in the research and development of cyanide scavengers. Detailed protocols for key experiments are provided to facilitate the evaluation of potential cyanide antidotes.

Introduction

Cyanide is a potent and rapidly acting toxic agent that inhibits cellular respiration by binding to the ferric iron of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1] This inhibition leads to a swift decline in aerobic metabolism, cellular hypoxia, and ultimately, death.[2] The development of effective cyanide scavengers is a critical area of research for both medical countermeasures and industrial safety.

Cobalt-containing compounds have long been recognized for their high affinity for cyanide.[3] The mechanism of action involves the formation of a stable, less toxic coordination complex between the cobalt ion and the cyanide ion.[4] this compound (Co(CN)₂) and other cobalt (II) complexes are of particular interest due to the labile nature of the cobalt (II) ion, which allows for rapid binding of cyanide.[3] This is often followed by oxidation to the more inert cobalt (III) state, effectively sequestering the cyanide.[5]

These notes will detail the experimental procedures to assess the efficacy of this compound and other potential cobalt-based cyanide antidotes.

Quantitative Data on Cobalt-Based Cyanide Scavengers

Table 1: In Vitro Efficacy of Cobalt Compounds against Cyanide

CompoundParameterValueReference
Cobalt (II) Phthalocyanine TetracarboxylateMolar Absorptivity (ε)7.7 × 10⁴ L mol⁻¹ cm⁻¹[3]
Formation Constant (Kf)5.4 ± 0.01 × 10⁸[3]
Cobalt (II) Schiff-Base Macrocycle (CoN₄[11.3.1])Association Constant (cooperative binding of 2 CN⁻)2.7 (±0.2) × 10⁵ M⁻¹[5]
CobinamideCyanide Binding Constant (Kf1)1.1 (±0.6) × 10⁵ M⁻¹[6]
Cyanide Binding Constant (Kf2)8.5 (±0.1) × 10⁴ M⁻¹[6]

Table 2: In Vivo Efficacy of Cobalt Compounds against Cyanide Poisoning in Mice

AntidoteCyanide Salt & DoseAntidote DoseOutcomeReference
Cobalt (II) Schiff-Base Macrocycle (CoN₄[5])NaCN (100 µmol/kg, i.p., LD₄₀)50 µmol/kg, i.p. (2 min post-CN)Significantly faster recovery, zero deaths[6]
Cobalt (II) Schiff-Base Macrocycle (CoN₄[5])NaCN (150 µmol/kg, i.p., 1.5 x LD₅₀)75 µmol/kg, i.p. (5 min pre-CN)100% survival[6]
Cobalt (II) Schiff-Base Macrocycle (CoN₄[11.3.1])NaCN (sub-lethal dose)52 µmol/kg (prophylactic)Righting-recovery time decreased from 22 ± 5 min to 3 ± 2 min[5]
CobinamideKCN (0.24 mmol/kg, i.p.)0.16 mmol/kg (i.v., pre-CN)100% survival[7]
HydroxocobalaminKCN (0.24 mmol/kg, i.p.)0.32 mmol/kg (i.v., pre-CN)100% survival[7]
CobinamideHCN gas (534 ppm for 30 min)ED₅₀ = 0.029 mmol/kg (29 mg/kg)50% survival[7]
HydroxocobalaminHCN gas (534 ppm for 30 min)ED₅₀ = 0.301 mmol/kg (416 mg/kg)50% survival[7]

Signaling Pathways and Experimental Workflows

Mechanism of Cyanide Toxicity and Cobalt Scavenging

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain. This disrupts cellular respiration and leads to a rapid decrease in ATP production. Cobalt-based scavengers directly bind to cyanide, preventing it from interacting with cytochrome c oxidase.

Cyanide_Toxicity_and_Cobalt_Scavenging cluster_Mitochondrion Mitochondrion cluster_Extracellular Extracellular/Cytosol ETC Electron Transport Chain CCO Cytochrome c Oxidase (Complex IV) ETC->CCO e⁻ O2 Oxygen (O₂) CCO->O2 e⁻ transfer ATP ATP Production CCO->ATP    H2O Water (H₂O) ATP_Synthase ATP Synthase ATP_Synthase->ATP Cyanide Cyanide (CN⁻) Cyanide->CCO Inhibition Cobalt This compound Scavenger Co_CN_Complex Stable Cobalt-Cyanide Complex Cyanide->Co_CN_Complex Cobalt->Co_CN_Complex Sequestration Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Analytical Analytical Methods Synthesis Synthesis & Characterization of Cobalt Compound Cytotoxicity Cell Viability Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Efficacy_in_vitro In Vitro Cyanide Scavenging Assay Synthesis->Efficacy_in_vitro LD50_determination Determine Cyanide LD₅₀ in Animal Model (e.g., mice) Efficacy_in_vitro->LD50_determination Antidote_efficacy Antidote Efficacy Study (Survival, Righting Reflex) LD50_determination->Antidote_efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Studies Antidote_efficacy->PK_PD Cyanide_measurement Cyanide Measurement in Biological Samples (Spectrophotometry) Antidote_efficacy->Cyanide_measurement Toxicity_study Antidote Toxicity Study Toxicity_study->PK_PD

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cobalt (II) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cobalt (II) cyanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This typically involves reacting a soluble cobalt (II) salt, such as cobalt (II) chloride (CoCl₂) or cobalt (II) sulfate (CoSO₄), with a stoichiometric amount of an alkali metal cyanide, like potassium cyanide (KCN) or sodium cyanide (NaCN). The insoluble this compound then precipitates out of the solution and can be collected by filtration.

Q2: What are the key factors that influence the yield and purity of this compound?

A2: Several factors critically impact the outcome of the synthesis:

  • Stoichiometry of Reactants: The molar ratio of cyanide to cobalt ions is crucial. An excess of cyanide can lead to the formation of soluble complex ions, reducing the yield of the solid product.

  • Presence of Oxygen: Cobalt (II) is susceptible to oxidation to cobalt (III) in the presence of atmospheric oxygen, especially under certain pH conditions. This can lead to the formation of undesired byproducts.

  • pH of the Solution: The pH of the reaction mixture can influence the stability of the desired product and the formation of side products.

  • Temperature: Reaction temperature can affect the solubility of this compound and the kinetics of the reaction.

  • Rate of Reagent Addition: A slow, controlled addition of the cyanide solution to the cobalt salt solution can promote the formation of a more easily filterable precipitate.

Q3: What is the expected appearance of this compound?

A3: The appearance of this compound can vary depending on its hydration state. The anhydrous form is typically a deep-blue powder.[1][2][3][4] Hydrated forms, such as the dihydrate or trihydrate, can appear as pink to reddish-brown powders or needles.[5][6]

Q4: What are the primary side reactions to be aware of during the synthesis?

A4: The two main side reactions that can significantly lower the yield and purity are:

  • Formation of Soluble Cyanocobaltate(II) Complexes: If an excess of cyanide is used, the initially formed this compound precipitate can redissolve, forming soluble complex ions such as tetracyanocobaltate(II) ([Co(CN)₄]²⁻).[5]

  • Oxidation of Cobalt (II) to Cobalt (III): In the presence of air, particularly with an excess of cyanide, cobalt (II) can be oxidized to cobalt (III), forming stable hexacyanocobaltate(III) ([Co(CN)₆]³⁻), which is a soluble species and will not precipitate.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Precipitate Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Cyanide Added An excess of the cyanide reagent can lead to the formation of soluble [Co(CN)₄]²⁻ complexes, preventing the precipitation of Co(CN)₂.[5] To remedy this, one can try to carefully add more of the cobalt (II) salt solution to precipitate the excess cyanide as Co(CN)₂. For future syntheses, ensure a strict 2:1 molar ratio of cyanide to cobalt (II) ions.
Incorrect pH The pH of the solution can affect the equilibrium of the reaction. While specific optimal pH ranges are not extensively documented in readily available literature, it is a critical parameter to control. It is recommended to perform the reaction in a neutral to slightly acidic medium to suppress the formation of cobalt hydroxides and minimize the oxidation of Co(II).
Oxidation of Co(II) to Co(III) The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of Co(II) to the highly soluble Co(III) hexacyanide complex, [Co(CN)₆]³⁻.[1][2] To prevent this, it is advisable to degas all solutions prior to the reaction (e.g., by bubbling with nitrogen or argon) and to carry out the synthesis under an inert atmosphere.

Troubleshooting Workflow for Low/No Precipitate ```dot graph Low_Yield_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="Low or No Precipitate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ratio [label="Check CN:Co Molar Ratio"]; excess_cn [label="Excess Cyanide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_co_salt [label="Action: Add more Co(II) solution\nFuture: Use 2:1 ratio"]; correct_ratio [label="Ratio is 2:1"]; check_atmosphere [label="Was reaction under inert atmosphere?"]; no_inert [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yes_inert [label="Yes"]; oxidation_likely [label="High probability of Co(II) oxidation"]; degas_solutions [label="Action: Degas solutions and use inert atmosphere"]; check_ph [label="Check pH of the reaction mixture"]; non_neutral_ph [label="pH is alkaline?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Adjust pH to neutral/slightly acidic"]; further_investigation [label="Further investigation of other parameters needed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ratio; check_ratio -> excess_cn; excess_cn -> add_co_salt [label="Yes"]; excess_cn -> correct_ratio [label="No"]; correct_ratio -> check_atmosphere; check_atmosphere -> no_inert; no_inert -> oxidation_likely [label=""]; oxidation_likely -> degas_solutions; check_atmosphere -> yes_inert; yes_inert -> check_ph; check_ph -> non_neutral_ph; non_neutral_ph -> adjust_ph [label="Yes"]; non_neutral_ph -> further_investigation [label="No"]; }

Caption: Interpretation of different precipitate colors in this compound synthesis.

Experimental Protocols

Detailed Protocol for Aqueous Precipitation of this compound Trihydrate

This protocol is based on the reaction between cobalt (II) chloride and potassium cyanide to yield this compound trihydrate. [5] Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium cyanide (KCN)

  • Deionized water, degassed

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of Reactant Solutions (under inert atmosphere):

    • Prepare a solution of cobalt (II) chloride hexahydrate by dissolving a specific amount (e.g., 2.38 g, 10 mmol) in a minimal amount of degassed deionized water (e.g., 50 mL) in the two-necked round-bottom flask.

    • In a separate flask, prepare a solution of potassium cyanide by dissolving a stoichiometric amount (e.g., 1.30 g, 20 mmol) in degassed deionized water (e.g., 30 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Reaction:

    • Place the flask containing the cobalt chloride solution on a magnetic stirrer and begin stirring.

    • Slowly add the potassium cyanide solution dropwise from the dropping funnel to the cobalt chloride solution over a period of 30-60 minutes. A precipitate should form.

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification of the Product:

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate several times with small portions of degassed deionized water to remove any soluble impurities, such as potassium chloride.

    • Wash the precipitate with a small amount of ethanol or acetone to aid in drying.

    • Dry the final product under vacuum to a constant weight. The expected product is a reddish-brown powder, corresponding to Co(CN)₂·3H₂O.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield

ParameterConditionExpected Impact on YieldRationale
CN⁻:Co²⁺ Molar Ratio < 2:1LowIncomplete precipitation of Co²⁺ ions.
2:1 (Stoichiometric) Optimal Maximizes the formation of insoluble Co(CN)₂.
> 2:1LowFormation of soluble [Co(CN)₄]²⁻ and other cyanocobaltate(II) complexes. [5]
Atmosphere AirLowOxidation of Co(II) to soluble Co(III) complexes. [1][2]
Inert (N₂ or Ar) Optimal Prevents the oxidation of Co(II).
pH AlkalinePotentially LowMay promote the formation of cobalt hydroxides and increase the rate of Co(II) oxidation.
Neutral to Slightly Acidic Generally Favorable Minimizes the formation of hydroxide byproducts and can help suppress Co(II) oxidation.

Note: The information provided in this technical support center is intended for guidance and troubleshooting. Experimental conditions should be optimized for specific laboratory setups and research goals. Always adhere to strict safety protocols when handling cyanide compounds.

References

Technical Support Center: Overcoming Insolubility of Cobalt (II) Cyanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cobalt (II) Cyanide Solubility. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the dissolution of this compound (Co(CN)₂) in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the solubility of this compound.

Q1: Why is my this compound not dissolving in common organic solvents like DMSO, DMF, acetonitrile, or methanol?

A1: this compound possesses a polymeric crystal structure, which contributes to its high lattice energy and inherent insolubility in water and most common organic solvents.[1][2][3] The strong covalent character of the cobalt-cyanide bonds makes it difficult for solvent molecules to effectively solvate the individual Co²⁺ and CN⁻ ions. For drug development purposes, where solubility is critical, this necessitates chemical modification to achieve dissolution.[4][5]

Q2: I am observing a color change but the solid is not dissolving. What is happening?

A2: You are likely observing a surface reaction or the formation of a different insoluble cobalt species. For instance, in the presence of air (oxygen), cobalt(II) can oxidize to cobalt(III), which can also form insoluble complexes.[1] Without the appropriate solubilizing agents, complete dissolution will not occur.

Q3: What are the primary strategies to solubilize this compound?

A3: The most effective way to dissolve this compound is to convert it into a soluble coordination complex. The main approaches are:

  • Formation of Soluble Cyanometallates: Introducing an excess of cyanide ions (e.g., from KCN or NaCN) to form soluble complex anions like hexacyanocobaltate(II) ([Co(CN)₆]⁴⁻).[6]

  • Ligand-Induced Dissolution: Utilizing coordinating ligands, such as Schiff bases or pyridines, that can bind to the cobalt center and form a soluble complex.[7]

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst to transport a cyanide salt from an aqueous or solid phase into an organic phase to react with the this compound and form a soluble complex.[8][9][10]

Data Presentation: Solubility of this compound

Direct quantitative solubility data for this compound in common organic solvents is not widely available in the literature due to its extremely low solubility. The following table provides a semi-quantitative overview based on available information.

SolventFormulaTypeSolubility of Co(CN)₂Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticPractically Insoluble[11][12]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticPractically Insoluble[13][14]
Acetonitrile (MeCN)C₂H₃NPolar AproticPractically Insoluble[15]
Methanol (MeOH)CH₄OPolar ProticInsoluble[2]
Ethanol (EtOH)C₂H₆OPolar ProticInsoluble[2]
PyridineC₅H₅NPolar AproticVery Slightly Soluble (forms complexes)[7]
WaterH₂OPolar ProticInsoluble[1]

Note: "Practically Insoluble" generally implies a solubility of less than 0.1 g/L. The slight solubility in pyridine is due to the formation of cobalt-pyridine complexes.

Experimental Protocols

The following protocols provide detailed methodologies for solubilizing this compound.

Protocol 1: Solubilization via Formation of Hexacyanocobaltate(II)

This method relies on the reaction of insoluble Co(CN)₂ with excess cyanide to form the soluble [Co(CN)₆]⁴⁻ complex.

Materials:

  • This compound (Co(CN)₂)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add this compound to the desired organic solvent in a Schlenk flask.

  • Begin vigorous stirring to create a suspension.

  • In a separate flask, dissolve at least four molar equivalents of KCN or NaCN in the same organic solvent. Note: The solubility of alkali cyanides in some organic solvents may be limited.

  • Slowly add the cyanide solution to the Co(CN)₂ suspension via a dropping funnel or syringe.

  • A color change from blue to brown or reddish-brown should be observed as the soluble hexacyanocobaltate(II) complex forms.[6]

  • Continue stirring until all the solid this compound has dissolved. This may take several hours.

  • The resulting solution contains the soluble potassium or sodium salt of [Co(CN)₆]⁴⁻.

Troubleshooting:

  • Precipitate remains: The amount of cyanide salt added may be insufficient. Add additional molar equivalents of the cyanide salt solution.

  • Reaction is slow: Gently heating the mixture may increase the rate of dissolution.

G CoCN2 Insoluble Co(CN)₂ in Organic Solvent Reaction Stirring under Inert Atmosphere CoCN2->Reaction KCN Excess KCN Solution (≥ 4 equivalents) KCN->Reaction SolubleComplex Soluble K₄[Co(CN)₆] in Organic Solvent Reaction->SolubleComplex Complexation

Caption: Workflow for solubilizing Co(CN)₂ via complexation.

Protocol 2: Ligand-Induced Dissolution using a Schiff Base Ligand

This protocol describes the in situ formation of a soluble cobalt-Schiff base complex. This example uses the synthesis of a complex derived from an ortho-aniline derivative and terephthalaldehyde.[7]

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) - as a more reactive precursor to Co(II) ions

  • Schiff base ligand (e.g., synthesized from terephthalaldehyde and an ortho-substituted aniline)

  • Methanol

  • Reflux apparatus

Procedure:

  • Dissolve 1 mmol of the Schiff base ligand in methanol in a round-bottom flask.

  • In a separate flask, dissolve 1 mmol of CoCl₂·6H₂O in methanol.

  • Add the cobalt chloride solution to the ligand solution with stirring.

  • Reflux the mixture for 3-5 hours at approximately 45°C.[7]

  • During reflux, the formation of the soluble cobalt-Schiff base complex will occur, often indicated by a color change.

  • After cooling, the resulting solution contains the soluble cobalt complex. Note: Depending on the specific ligand, the complex may precipitate upon cooling and can be isolated and redissolved in a suitable organic solvent like DMSO or DMF.[7]

G cluster_reactants Reactants in Methanol CoCl2 CoCl₂·6H₂O Solution Mix Mix and Reflux (3-5h, 45°C) CoCl2->Mix SchiffBase Schiff Base Ligand Solution SchiffBase->Mix SolubleComplex Soluble Cobalt-Schiff Base Complex in Solution Mix->SolubleComplex Coordination

Caption: Formation of a soluble Co(II)-Schiff base complex.

Protocol 3: Solubilization using Phase-Transfer Catalysis (PTC)

This method is suitable for reacting a solid (Co(CN)₂) with a cyanide salt that may be in a separate aqueous or solid phase.

Materials:

  • This compound (Co(CN)₂)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A non-polar organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB)

  • Water (if using an aqueous phase)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a two-phase system in a flask with vigorous stirring. This can be a solid-liquid system (Co(CN)₂ and NaCN solids in an organic solvent) or a liquid-liquid system (Co(CN)₂ in an organic solvent and NaCN in an aqueous layer).

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) to the organic phase.

  • The quaternary ammonium cation of the catalyst will exchange its anion for a cyanide ion at the phase interface.[9][10]

  • The now organic-soluble quaternary ammonium cyanide ([Q⁺][CN⁻]) moves into the bulk organic phase.

  • The cyanide ion then reacts with the insoluble Co(CN)₂ to form a soluble cyanocobaltate complex, which is charge-balanced by the quaternary ammonium cation.

  • Continue vigorous stirring until the solid Co(CN)₂ has dissolved. The reaction progress can be monitored by the disappearance of the solid.

Troubleshooting:

  • Slow reaction: Increase the stirring speed to maximize the interfacial area between the phases. Increasing the temperature may also accelerate the reaction.

  • Catalyst inefficiency: The choice of phase-transfer catalyst can be critical. Lipophilicity of the catalyst cation is important for its function in the organic phase.

G cluster_phases Two-Phase System OrganicPhase Organic Phase: Insoluble Co(CN)₂ + PTC (Q⁺X⁻) Interface Phase Interface OrganicPhase->Interface AqueousPhase Aqueous/Solid Phase: NaCN AqueousPhase->Interface IonExchange Ion Exchange: Q⁺X⁻ + CN⁻ → Q⁺CN⁻ + X⁻ Interface->IonExchange Transfer Q⁺CN⁻ transfers to Organic Phase IonExchange->Transfer Reaction Reaction: Co(CN)₂ + n(Q⁺CN⁻) → [Q⁺]ₙ[Co(CN)₂₊ₙ]ⁿ⁻ (soluble) Transfer->Reaction

Caption: Mechanism of phase-transfer catalysis for Co(CN)₂.

References

Technical Support Center: Cobalt (II) Cyanide Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste containing Cobalt (II) cyanide (Co(CN)₂). Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is classified as acutely toxic. The primary hazards are:

  • High Toxicity: It can be fatal if swallowed, inhaled, or absorbed through the skin.[1]

  • Generation of Hydrogen Cyanide (HCN) Gas: Contact with acids or acidic materials will liberate highly toxic and flammable hydrogen cyanide gas.[2][3] This is a critical incompatibility to manage.

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.

  • Cobalt Toxicity: Cobalt itself is a hazardous substance that can cause skin, eye, and respiratory irritation, with potential for long-term health effects.[4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

A2: A comprehensive PPE strategy is required to prevent any route of exposure.[4][5]

  • Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.[2][3]

  • Eye/Face Protection: Use splash-proof safety goggles and a face shield.[4][5]

  • Body Protection: A lab coat is required. For tasks with a significant splash potential, a chemical-resistant apron should also be worn.[3][6]

  • Respiratory Protection: All handling of waste, especially solids or when generating aerosols, must be done inside a certified chemical fume hood.[2][7] If there is a risk of dust or aerosol generation outside of a fume hood, a respirator with a P3 (or N100) particulate filter is necessary.[5]

Q3: How should I collect and store this compound waste in the lab?

A3: Proper collection and storage are crucial to prevent accidental exposures or reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container must be marked "Hazardous Waste: Cobalt Cyanide" and "Danger: Do Not Mix with Acids".[2][8]

  • Segregation: Keep cyanide waste streams separate from all other chemical waste, especially acids and oxidizers.[2][3][7] Solid waste (contaminated gloves, wipes, etc.) must be collected separately from liquid waste.[8]

  • Storage Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[3][7] The storage area should be cool, dry, and well-ventilated.[3][6]

  • Empty Containers: The original this compound container is considered acutely toxic (EPA P-Listed) hazardous waste and must be disposed of through the same waste stream, not in the regular trash.[7]

Troubleshooting Guide

Problem: I observe a faint, bitter almond-like odor near the waste container.

  • Cause: This odor may indicate the presence of hydrogen cyanide (HCN) gas, likely due to unintentional acidification of the waste.

  • Solution:

    • IMMEDIATELY EVACUATE the laboratory. Alert all personnel and your supervisor.

    • If it is safe to do so without further exposure, ensure the fume hood is operating to ventilate the area.

    • Call your institution's emergency services or Environmental Health & Safety (EH&S) department from a safe location.[3][9]

    • Do not re-enter the area until it has been cleared by safety professionals.

    • Prevention: Always ensure the pH of aqueous this compound waste is maintained in the alkaline range (pH > 10) to prevent HCN generation. Never pour acids into a sink or container that may have held cyanide waste.[2]

Problem: The waste solution changed color unexpectedly after adding another chemical.

  • Cause: An unintended chemical reaction has occurred. This could be due to mixing with an incompatible waste stream, leading to the formation of new, potentially more hazardous compounds.

  • Solution:

    • Treat the situation as a potential emergency. Do not attempt to handle the container.

    • Consult the Safety Data Sheet (SDS) for all chemicals involved to understand potential reaction products.

    • Contact your EH&S department for guidance. Inform them of all the components that were added to the waste container.

    • Prevention: Never mix different waste streams with this compound waste. Use dedicated containers only.[2][7]

Problem: I have a small spill of solid this compound powder inside the chemical fume hood.

  • Cause: Accidental spillage during weighing or transfer.

  • Solution (for minor spills contained within a fume hood):

    • Ensure you are wearing the appropriate PPE (double gloves, lab coat, goggles, face shield).[2]

    • Carefully sweep up the solid material, avoiding dust formation. A cloth slightly dampened with a high pH water (pH ~10) can help minimize dust.[2]

    • Place the collected powder and cleaning materials into a designated solid this compound waste container.

    • Wipe the area thoroughly with a cloth dampened with a basic solution (e.g., dilute sodium hydroxide or sodium carbonate solution), followed by soap and water.[2]

    • All cleaning materials are considered hazardous waste and must be disposed of accordingly.[2][7]

    • For larger spills or any spill outside of a fume hood, evacuate the area and call emergency services.[2][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the safe management of cyanide-containing waste.

ParameterValue/GuidelineSignificanceSource(s)
EPA Drinking Water Standard 0.2 ppm (or 200 µg/L)Indicates the high toxicity of cyanide and the need for effective treatment to meet stringent discharge limits.[10]
Effluent Limits (Typical) ~0.005 ppm (or 5 µg/L)Industrial discharge limits to public waterways are extremely low, requiring advanced treatment.[11]
pH for Alkaline Chlorination pH ≥ 10Critical for preventing the formation of toxic cyanogen chloride (CNCl) gas during oxidation treatment.[2]
pH for Storage Alkaline (pH > 9)Maintains the stability of the cyanide ion in solution and prevents the generation of HCN gas.[2][3]
Waste Container Size Limit ≤ 1 quart (0.94 L)Some institutions may limit the size of cyanide waste containers to minimize risk.[2]

Experimental Protocols

Protocol 1: Waste Treatment via Alkaline Chlorination (Oxidation)

This procedure should only be performed by trained personnel in a certified chemical fume hood. It is suitable for destroying the cyanide component of the waste.

Methodology:

  • Dilution: Dilute the aqueous this compound waste with water to ensure the cyanide ion concentration does not exceed 2% (20,000 ppm). This helps to control the reaction temperature.[12]

  • pH Adjustment: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution to the waste until the pH is between 10 and 11. Use a calibrated pH meter to monitor. This step is critical.[2][13]

  • Oxidation: While continuing to stir, slowly add an excess of fresh sodium hypochlorite (NaOCl) solution (household bleach, typically 5-8% NaOCl). A common ratio is approximately 70 mL of household bleach for every 50 mL of 2% cyanide solution.[12] The reaction is exothermic; add the bleach slowly to control the temperature.

  • Reaction Time: Allow the mixture to stir for at least 1-2 hours to ensure the complete oxidation of cyanide to the less toxic cyanate (OCN⁻), and subsequently to nitrogen and carbonate.[2][14]

  • Residual Cyanide Test: After the reaction, test the solution for the presence of residual cyanide. Commercial test strips are recommended. Alternatively, a qualitative test using ferrous sulfate can be performed (forms a deep blue precipitate if cyanide is present).

  • Repeat Oxidation if Necessary: If the test is positive for cyanide, add more NaOCl solution and allow the reaction to proceed for another hour. Retest until the result is negative.

  • Final Disposal: Once the cyanide is destroyed, the remaining solution contains cobalt. This must be collected as cobalt-containing hazardous waste. Do not pour it down the drain.

Protocol 2: Waste Treatment via Precipitation

This method removes cobalt from the solution as an insoluble solid. It is often used after the cyanide has been destroyed as described in Protocol 1.

Methodology:

  • pH Adjustment: Ensure the solution is at the optimal pH for cobalt hydroxide precipitation. While stirring the cobalt-containing solution, slowly add 2 M sodium hydroxide (NaOH) to raise the pH to approximately 9-10.

  • Precipitation: Cobalt (II) hydroxide, Co(OH)₂, will precipitate out of the solution as a solid.

  • Flocculation: Continue to stir gently for 15-30 minutes to allow the precipitate to agglomerate (flocculate) into larger particles.

  • Settling: Turn off the stirrer and allow the solid to settle to the bottom of the container. This may take several hours.

  • Separation: Carefully decant (pour off) the supernatant liquid. The liquid should be tested for residual cobalt before being considered for further treatment or disposal as non-hazardous aqueous waste (subject to local regulations).

  • Sludge Disposal: The remaining solid sludge contains concentrated cobalt hydroxide. This sludge must be collected, labeled as "Hazardous Waste: Cobalt Sludge," and disposed of through your institution's hazardous waste program.[15]

Visualizations

Waste_Handling_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process Start Experiment Generates This compound Waste Segregate Segregate Waste (Liquids vs. Solids) (No Acids!) Start->Segregate Label Use Designated, Labeled Waste Container Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange Transport Properly Manifested Transportation Arrange->Transport Dispose Final Disposal at a TSDF Facility Transport->Dispose

Caption: General workflow for safe handling and disposal of this compound waste.

Spill_Response_Flowchart cluster_major Major Spill Response cluster_minor Minor Spill Response (Contained in Fume Hood) Spill This compound Spill Occurs Decision Is the spill large, outside a fume hood, or involves personnel exposure? Spill->Decision Evacuate Evacuate Area Alert Others Decision->Evacuate Yes PPE Don Appropriate PPE (Double Gloves, Goggles, etc.) Decision->PPE No Call Call Emergency Services (911 / EH&S) Evacuate->Call Aid Attend to Exposed Persons (Use Safety Shower/Eyewash) Call->Aid Contain Contain Spill (Prevent Spreading) PPE->Contain Cleanup Absorb/Neutralize Spill (Use basic absorbent) Contain->Cleanup Collect Collect Waste into Designated Container Cleanup->Collect Decon Decontaminate Area and Equipment Collect->Decon

Caption: Decision-making flowchart for responding to a this compound spill.

Alkaline_Chlorination_Pathway Waste Co(CN)₂ Waste (Aqueous) Step1 + NaOH (Adjust to pH > 10) Waste->Step1 AdjustedWaste Alkaline Cyanide Solution Step1->AdjustedWaste Step2 + NaOCl (Bleach) (Oxidation) AdjustedWaste->Step2 Intermediate Cyanate (OCN⁻) + Co(OH)₂ Step2->Intermediate Intermediate->Step2 Further Oxidation Final Final Products: N₂ + CO₂ + Co(OH)₂ Sludge + NaCl + H₂O Intermediate->Final

Caption: Chemical pathway for the destruction of cyanide via alkaline chlorination.

References

Technical Support Center: Synthesis of Cobalt(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of Cobalt(II) to Cobalt(III) during the synthesis of Co(II) complexes.

Frequently Asked Questions (FAQs)

Q1: Why is my cobalt(II) solution changing color from pink/blue to brown/yellow-orange during synthesis?

A1: A color change from the typical pink or blue of hydrated Co(II) ions to a brown or yellow-orange hue often indicates the oxidation of Co(II) to Co(III).[1][2] This is a common issue, particularly when working with ligands that can stabilize the Co(III) oxidation state, such as ammonia or other nitrogen-containing ligands.[1][3] The presence of atmospheric oxygen is a primary culprit in this oxidation process.[1][4]

Q2: What are the key factors that promote the oxidation of Co(II) to Co(III)?

A2: Several factors can promote the oxidation of Co(II):

  • Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent for Co(II) complexes, especially in the presence of certain ligands.[1][4][5]

  • Ligand Type: Electron-donating ligands, particularly nitrogen-based ligands like ammonia and amines, can stabilize the Co(III) oxidation state, thus favoring oxidation of the Co(II) starting material.[3][6]

  • pH of the Solution: The stability of Co(II) is pH-dependent. In alkaline solutions, the oxidation of Co(II) to Co(III) is often more favorable.[6][7]

  • Temperature: While not always the primary driver, elevated temperatures can sometimes accelerate oxidation rates.

Q3: How can I prevent the oxidation of Co(II) during my synthesis?

A3: To prevent oxidation, you should aim to eliminate the factors that promote it. Key strategies include:

  • Working under an Inert Atmosphere: Performing the synthesis under an inert gas like nitrogen or argon is the most effective way to exclude oxygen.[8]

  • Using Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Therefore, it is crucial to use solvents that have been thoroughly degassed prior to use.

  • Ligand Selection and Addition: If possible, choose ligands that do not strongly favor the Co(III) state. If using ligands known to promote oxidation, their addition should be carefully controlled, preferably under inert conditions.

  • pH Control: Maintaining a neutral or slightly acidic pH can help stabilize the Co(II) state.[6]

  • Use of Reducing Agents: In some cases, the addition of a mild reducing agent can help maintain the Co(II) oxidation state.

Q4: What are some suitable reducing agents to prevent Co(II) oxidation?

A4: While not always necessary if working under strictly anaerobic conditions, a mild reducing agent can be beneficial. Some common reducing agents used in chemistry include hydrogen, carbon monoxide, and various metal hydrides like sodium borohydride and lithium aluminum hydride.[9][10][11][12] The choice of reducing agent must be compatible with your specific reaction conditions and starting materials. For Co(II) synthesis, a very mild reducing agent or simply rigorous exclusion of oxygen is often sufficient.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Solution turns brown or yellow-orange upon ligand addition. Oxidation of Co(II) to Co(III) is occurring, likely facilitated by the ligand and atmospheric oxygen.[1][3]1. Repeat the reaction under a nitrogen or argon atmosphere.[8]2. Use degassed solvents for the reaction.3. Add the ligand slowly at a lower temperature.
Final product is a mixture of Co(II) and Co(III) complexes. Incomplete reaction or partial oxidation occurred during the work-up.1. Ensure the reaction goes to completion under inert conditions.2. Degas all solvents used during the work-up and purification steps.3. Consider performing purification steps (e.g., filtration, washing) in a glovebox.
The Co(II) starting material appears discolored before the reaction. The Co(II) salt may have already partially oxidized upon storage.1. Use a fresh bottle of the Co(II) salt.2. Store Co(II) salts in a desiccator or under an inert atmosphere.
Precipitate forms, but it is not the expected Co(II) complex. Formation of cobalt hydroxide or a Co(III) oxide/hydroxide precipitate due to high pH and oxidation.[1][13]1. Buffer the reaction mixture to maintain a neutral or slightly acidic pH.[6]2. Ensure strict exclusion of oxygen.

Experimental Protocols

Protocol 1: Synthesis of a Co(II) Complex under an Inert Atmosphere

This protocol provides a general methodology for synthesizing a Co(II) complex while minimizing the risk of oxidation.

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • Ligand

  • Degassed solvent(s)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply with a manifold

  • Cannula or syringe for liquid transfers

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and connect it to the inert gas manifold. Purge the flask with the inert gas for at least 15-20 minutes.[8]

  • Addition of Solids: Under a positive flow of inert gas, add the Co(II) salt and any solid ligand to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, UV-Vis).

  • Work-up and Isolation: Once the reaction is complete, perform all subsequent steps (e.g., filtration, washing, drying) under an inert atmosphere to the extent possible. If the product needs to be isolated by filtration, use a Schlenk filter or perform the filtration in a glovebox.

  • Storage: Store the final Co(II) complex under an inert atmosphere or in a desiccator to prevent long-term oxidation.

Visual Guides

Factors Influencing Co(II) Oxidation

Factors Influencing Co(II) Oxidation CoII Co(II) Complex CoIII Co(III) Complex (Oxidized Product) CoII->CoIII Oxidation Oxygen Atmospheric Oxygen Oxygen->CoIII Ligand Electron-Donating Ligand (e.g., Amines) Ligand->CoIII High_pH Alkaline pH High_pH->CoIII

Caption: Key factors promoting the oxidation of Co(II) to Co(III).

Experimental Workflow for Preventing Co(II) Oxidation

Workflow for Preventing Co(II) Oxidation Start Start Prep Prepare Dry Glassware & Degas Solvents Start->Prep Inert Purge with Inert Gas (N2 or Ar) Prep->Inert Add_Reagents Add Co(II) Salt & Ligand Inert->Add_Reagents Reaction Run Reaction under Inert Atmosphere Add_Reagents->Reaction Workup Inert Atmosphere Work-up (Filtration, Washing) Reaction->Workup Product Isolate & Store Co(II) Product Workup->Product

References

Optimization of reaction conditions for Co(CN)2 catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cobalt(II) cyanide (Co(CN)₂) catalysis.

Frequently Asked Questions (FAQs)

Q1: What is Co(CN)₂ and what are its primary applications in catalysis?

A1: Cobalt(II) cyanide, with the formula Co(CN)₂, is an inorganic coordination polymer.[1] It serves as a crucial precursor in the preparation of various cobalt-based catalysts.[2] These catalysts are utilized in a range of organic synthesis reactions, including cross-coupling reactions to form biaryl compounds, as well as in industrial processes like electroplating.[2][3][4]

Q2: What are the common oxidation states of cobalt in catalytic cycles?

A2: Cobalt commonly cycles between Co(I), Co(II), and Co(III) oxidation states during catalytic reactions.[5][6] The catalytically active species is often a reduced form, such as Co(I) or even Co(0), which can be generated in situ from a Co(II) precatalyst like Co(CN)₂ using a reducing agent.[6]

Q3: Is Co(CN)₂ air and moisture sensitive?

A3: While some cobalt catalysts and their ligands can be sensitive to air and moisture, Co(CN)₂ itself is a stable solid.[7] However, the low-valent cobalt species that are the active catalysts in many reactions are often sensitive to oxygen. Therefore, it is best practice to conduct catalytic reactions under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I prepare the active catalyst from the Co(CN)₂ precatalyst?

A4: The active catalytic species is typically generated in situ by reducing the Co(II) precatalyst. This can be achieved by using reducing agents such as manganese powder or Grignard reagents.[3][6][8] The choice of reducing agent can be critical and may need to be optimized for a specific reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Conversion Inactive Catalyst: The Co(II) precatalyst has not been effectively reduced to the active catalytic species.Ensure the reducing agent is fresh and added correctly. Consider increasing the equivalents of the reducing agent or trying an alternative one (e.g., Zn, Mn).[3][6]
Poor Catalyst Solubility: The catalyst may not be soluble in the chosen reaction solvent.While Co(CN)₂ is insoluble in water, its catalytic activity often relies on the formation of soluble complexes in the reaction medium.[1] Consider using a co-solvent or a different solvent system. For some cobalt-catalyzed reactions, a mixture of THF and NMP has been shown to be effective.[8]
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[]
Presence of Oxygen: The active low-valent cobalt species can be deactivated by oxygen.Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) and that all solvents and reagents are properly degassed.
Low Product Yield Suboptimal Catalyst Loading: The amount of catalyst may be insufficient.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Note that higher loadings are not always better and can sometimes lead to side reactions.
Inefficient Ligand: The ligand may not be optimal for the specific transformation.Screen a variety of ligands. For cross-coupling reactions, bipyridine-based ligands have been shown to be effective with cobalt catalysts.[3]
Side Reactions: The formation of byproducts, such as homocoupling products, can reduce the yield of the desired product.Adjust the stoichiometry of the reactants. In some cross-electrophile couplings, tuning the ratio of the coupling partners is necessary to favor the cross-coupling product.[3] Consider the use of additives, such as Lewis acids (e.g., AlMe₃), which can enhance reactivity and selectivity.[3]
Poor Selectivity Competitive Side Reactions: The catalyst may be promoting undesired side reactions.Optimize the reaction conditions, particularly the temperature and solvent. Lowering the temperature can sometimes improve selectivity.
Incorrect Ligand Choice: The steric and electronic properties of the ligand can significantly influence selectivity.Experiment with different ligands to find one that favors the desired product.
Catalyst Deactivation Formation of Inactive Cobalt Species: The catalyst may be converting to an inactive form during the reaction.The presence of certain functional groups on the substrate can sometimes poison the catalyst. Ensure the purity of your starting materials.
Polymerization of Cobalt Cyanide: In aqueous solutions, cobalt cyanide species can polymerize, leading to deactivation.[10]While most organic reactions are not run in water, be mindful of water content in your solvents and reagents if you suspect this is an issue.

Experimental Protocols

Representative Protocol for a Co-Catalyzed Cross-Coupling Reaction

This is a general protocol and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube, add the Co(CN)₂ precatalyst (e.g., 5 mol%) and the chosen ligand (e.g., 5.5 mol%) under an inert atmosphere.

  • Addition of Reagents: Add the aryl halide (1.0 equiv.), the benzonitrile derivative (1.2 equiv.), and the reducing agent (e.g., Mn powder, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF) via syringe.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the determined reaction time (e.g., 12-24 hours), monitoring the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Co(CN)₂ and Ligand B Add Reactants and Reducing Agent A->B C Add Degassed Solvent B->C D Stir at Optimized Temperature C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Purification (Chromatography) G->H

Caption: General experimental workflow for a Co(CN)₂ catalyzed reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Conversion? C1 Check Reducing Agent Start->C1 Yes R1 Increase Temperature Start->R1 Yes C2 Increase Catalyst Loading C1->C2 C3 Screen Different Ligands C2->C3 End Reaction Optimized C3->End R2 Change Solvent System R1->R2 R3 Ensure Inert Atmosphere R2->R3 R3->End

Caption: Troubleshooting flowchart for low reaction conversion.

References

Technical Support Center: Characterization of Impurities in Synthesized Cobalt (II) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized cobalt (II) cyanide.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is reddish-brown instead of the expected blue. What is the likely impurity?

A1: A reddish-brown coloration often indicates the presence of an oxygenated derivative, specifically the [Co(CN)₅(O₂)]³⁻ ion, or the trihydrate form of cobalt(II) cyanide.[1][2] This can occur if the synthesis is performed in the presence of air (oxygen).[1] To avoid this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q2: I observe a shoulder or a split peak around 2122 cm⁻¹ in the FTIR spectrum of my this compound. What does this suggest?

A2: A peak around 2122 cm⁻¹ in the FTIR spectrum is characteristic of the C≡N stretching vibration of a terminal cyanide group associated with Fe(III), which is not expected in pure this compound.[3] However, this region is also sensitive to the coordination environment of the cyanide ligand. The presence of additional peaks or shoulders in the cyanide stretching region (typically 2000-2200 cm⁻¹) could indicate the presence of different cobalt cyanide complexes, such as hexacyanocobaltate(III) ([Co(CN)₆]³⁻), which can form in the presence of excess cyanide and an oxidizing agent (like atmospheric oxygen).[1][2]

Q3: My XRD pattern shows peaks that do not match the standard for this compound. What could be the cause?

A3: Unmatched peaks in the XRD pattern suggest the presence of crystalline impurities. These could be unreacted starting materials like cobalt chloride or potassium cyanide, or different phases of cobalt compounds, such as cobalt oxides (e.g., CoO or Co₃O₄), if the sample was exposed to high temperatures in the presence of air.[4][5] It is also possible that a different hydrate of this compound has formed.[1][6] Comparing your pattern with databases for these potential impurities is recommended.

Q4: The yield of my this compound synthesis is consistently low. What are the common causes?

A4: Low product yield can result from several factors. Incomplete precipitation due to incorrect pH or stoichiometry of reactants is a common issue.[2][4] Using a stoichiometric amount of potassium cyanide is crucial, as an excess can lead to the formation of soluble K₄Co(CN)₆.[2] Additionally, material can be lost during the washing and filtration steps. Optimizing these procedures, for instance, by using centrifugation for recovery, can help improve the yield.[4]

Q5: My TGA analysis shows a weight loss at a temperature lower than the decomposition of anhydrous this compound. What does this indicate?

A5: A weight loss at lower temperatures, typically below 200°C, is indicative of the presence of water molecules.[7][8] This could be from adsorbed moisture on the surface of the particles or from the presence of hydrated forms of this compound, such as the dihydrate or trihydrate.[1][6] The theoretical percentage of water in the hydrated forms can be calculated and compared with the experimental weight loss to identify the specific hydrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound.

Observed Problem Potential Cause Suggested Action Relevant Analytical Technique
Product is a red or reddish-brown precipitate. Formation of the trihydrate or an oxygenated cobalt cyanide complex.[1][2]Perform the synthesis and handling under an inert atmosphere (e.g., N₂ or Ar) to exclude oxygen.[1]UV-Vis, FTIR
FTIR spectrum shows multiple peaks in the 2000-2200 cm⁻¹ region. Presence of mixed cobalt cyanide complexes (e.g., [Co(CN)₆]³⁻).[1][3]Ensure stoichiometric control of reactants. An excess of cyanide can lead to the formation of hexacyanocobaltate(III).[2]FTIR, Raman Spectroscopy
XRD pattern shows unexpected diffraction peaks. Contamination with unreacted starting materials, other cobalt phases (e.g., oxides), or a different hydrate.[4][9]Thoroughly wash the product to remove unreacted precursors. Control the reaction and drying temperature to prevent oxide formation.[4]XRD
Elemental analysis shows a higher than expected nitrogen to cobalt ratio. Presence of hexacyanocobaltate(III) or other cyanide-rich complexes.[10]Refine the synthesis to ensure a 2:1 cyanide to cobalt (II) ratio.[2]Elemental Analysis, Anion-Exchange Chromatography[10][11]
Broad peaks around 1600 cm⁻¹ and 3400-3600 cm⁻¹ in the FTIR spectrum. Adsorption of water (hydroxyl groups) on the surface of the nanoparticles.[4]Dry the sample thoroughly in a vacuum oven at a moderate temperature. Handle and store the final product in a desiccator.[4]FTIR, TGA
TGA shows significant weight loss before the main decomposition temperature. Presence of hydrated water.[7][8]Heat the sample under vacuum or an inert atmosphere at a temperature sufficient to remove water without decomposing the this compound (e.g., 100-150°C).[1]TGA

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound and to detect cyanide-containing impurities.

Methodology:

  • Prepare the sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) in a mortar and pestle. The typical sample to KBr ratio is 1:100.

  • Grind the mixture until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum, paying close attention to the C≡N stretching region (2000-2200 cm⁻¹). The presence of multiple peaks in this region can indicate a mixture of cyanide complexes.[3] Broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹ are indicative of adsorbed water.[4]

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the synthesized product and identify any crystalline impurities.

Methodology:

  • Ensure the this compound sample is finely powdered to ensure random orientation of the crystallites.

  • Mount the powder sample on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters, including the 2θ range (e.g., 10-80°), step size, and scan speed.

  • Run the XRD scan.

  • Process the resulting diffraction pattern to identify the peak positions and intensities.

  • Compare the experimental pattern with standard diffraction patterns for this compound and potential impurities (e.g., from the JCPDS database) to identify the phases present.[9]

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the synthesized this compound and to quantify the amount of hydrated or adsorbed water.

Methodology:

  • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs and the percentage of weight loss in each step. Weight loss below 200°C typically corresponds to the loss of water.[7][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Impurity Identification cluster_troubleshooting Troubleshooting synthesis This compound Synthesis filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying ftir FTIR Spectroscopy drying->ftir xrd XRD Analysis drying->xrd tga TGA drying->tga analysis Compare with Standards Identify Impurities ftir->analysis xrd->analysis tga->analysis troubleshoot Refine Synthesis Protocol analysis->troubleshoot troubleshooting_logic start Synthesized Product check_color Is the color correct (blue)? start->check_color check_ftir FTIR: Single C≡N peak? check_color->check_ftir Yes impurity_oxygenated Impurity: Oxygenated Complex Action: Use inert atmosphere check_color->impurity_oxygenated No (Reddish-brown) check_xrd XRD: Matches standard? check_ftir->check_xrd Yes impurity_complexes Impurity: Mixed Cyanide Complexes Action: Check stoichiometry check_ftir->impurity_complexes No pure_product Product is likely pure check_xrd->pure_product Yes impurity_phases Impurity: Other Phases/Starting Materials Action: Improve washing/drying check_xrd->impurity_phases No

References

Stabilizing cobalt (II) cyanide against atmospheric moisture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cobalt (II) cyanide, particularly concerning its stability against atmospheric moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Solution
Deep blue this compound powder turns pink or reddish-brown. Exposure to atmospheric moisture, leading to the formation of hydrated this compound.[1]The anhydrous form can be regenerated by heating the hydrated compound. Specific heating protocols should be followed to avoid decomposition.
Inconsistent experimental results when using this compound as a catalyst. The presence of varying amounts of water in the this compound, which can affect its catalytic activity.Ensure the this compound is completely anhydrous before use. Handle and store the compound under an inert atmosphere to prevent moisture absorption.
Difficulty in dissolving this compound in a reaction solvent. Anhydrous this compound is insoluble in water.[1][2] The hydrated form is also insoluble in water and acids but soluble in solutions of sodium or potassium cyanide, ammonium hydroxide, and hydrochloric acid.[1]For reactions requiring dissolution, consider using a solvent system in which the appropriate form of this compound is soluble. If using the hydrated form, a solvent such as a potassium cyanide solution may be suitable.
Formation of a red solution when preparing this compound. An excess of potassium cyanide was used during the synthesis, leading to the formation of soluble potassium this compound, K₄Co(CN)₆.[1][3]Use a stoichiometric amount of potassium cyanide when preparing this compound to prevent the formation of this soluble complex.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of this compound hydration?

A1: Anhydrous this compound is a deep-blue powder.[1] Upon exposure to moisture, it hydrates and changes color to pink or reddish-brown.[1] This color change is a clear visual indicator of hydration.

Q2: How can I handle and store this compound to prevent hydration?

A2: Due to its hygroscopic nature, this compound should be handled and stored in a dry, inert atmosphere.[1] The use of a glove box or a Schlenk line is highly recommended. Store the compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent.

Q3: What is the recommended procedure for drying hydrated this compound?

A3: Heating the hydrated form of this compound can yield the anhydrous form. For example, heating the octahydrate at 100 °C will produce the anhydrous compound.[2]

Q4: Can I use a drying agent to keep my this compound sample dry?

A4: Yes, storing this compound in a desiccator with a drying agent such as silica gel or phosphorus pentoxide can help maintain its anhydrous state. For self-indicating silica gel, the color change from blue (dry) to pink (moist) is due to the hydration of cobalt chloride, a different cobalt compound, but the principle of indicating moisture is similar.

Q5: Are there any analytical techniques to confirm the hydration state of my this compound sample?

A5: Yes, several analytical techniques can be used:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of water of hydration can be confirmed by the appearance of characteristic O-H stretching and bending vibrations in the FTIR spectrum.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water in a hydrated sample by measuring the mass loss as the sample is heated. The dehydration of cobalt-cyanoferrates has been shown to occur between 323 K and 423 K.

  • X-ray Diffraction (XRD): The crystal structure of the anhydrous and hydrated forms of this compound are different, and XRD can be used to distinguish between them.

Experimental Protocols

Protocol 1: Dehydration of Hydrated this compound

This protocol describes the process of converting hydrated this compound back to its anhydrous form.

Materials:

  • Hydrated this compound (pink/reddish-brown powder)

  • Schlenk flask or other suitable oven-safe glassware

  • Heating mantle or oven with temperature control

  • Inert gas source (e.g., nitrogen or argon)

  • Schlenk line or glove box

Procedure:

  • Place the hydrated this compound powder in a Schlenk flask.

  • Connect the flask to a Schlenk line and evacuate the flask to remove air.

  • Refill the flask with an inert gas. Repeat this evacuation-refill cycle three times to ensure an inert atmosphere.

  • While maintaining a positive pressure of the inert gas, heat the flask to 100 °C.[2]

  • Maintain this temperature until the powder's color changes completely from pink/reddish-brown to deep blue.

  • Allow the flask to cool to room temperature under the inert atmosphere.

  • Once cooled, transfer the anhydrous this compound to a sealed container inside a glove box for storage.

Visualizations

experimental_workflow cluster_handling Handling of this compound Start Start Observe_Color Observe Color Start->Observe_Color Deep_Blue Deep Blue (Anhydrous) Observe_Color->Deep_Blue Anhydrous Pink_Reddish Pink/Reddish-Brown (Hydrated) Observe_Color->Pink_Reddish Hydrated Use_Directly Use in Experiment Deep_Blue->Use_Directly Dehydrate Dehydrate (See Protocol 1) Pink_Reddish->Dehydrate Store_Inert Store under Inert Atmosphere Use_Directly->Store_Inert Dehydrate->Use_Directly End End Store_Inert->End

Caption: Workflow for handling this compound based on its hydration state.

logical_relationship Co(CN)2_anhydrous Anhydrous Co(CN)₂ (Deep Blue) Co(CN)2_hydrated Hydrated Co(CN)₂ (Pink/Reddish-Brown) Co(CN)2_anhydrous->Co(CN)2_hydrated + H₂O Co(CN)2_hydrated->Co(CN)2_anhydrous - H₂O Moisture Atmospheric Moisture Moisture->Co(CN)2_anhydrous Heat Heat (e.g., 100°C) Heat->Co(CN)2_hydrated

Caption: Reversible hydration of this compound.

References

Troubleshooting unexpected color changes in cobalt (II) cyanide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cobalt (II) Cyanide Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and its subsequent reactions.

Troubleshooting Guides

This section addresses specific unexpected color changes and other issues that may arise during experiments involving this compound.

Issue 1: My initial precipitate of this compound is not the expected color.

  • Question: I reacted a cobalt (II) salt with potassium cyanide, expecting a blue precipitate, but instead, I got a reddish-brown or buff-violet solid. What happened?

  • Answer: The anhydrous form of this compound is indeed a deep-blue powder.[1][2] However, the reaction of a cobalt (II) salt with a stoichiometric amount of potassium cyanide in an aqueous solution typically yields a hydrated form of this compound, which presents as a reddish-brown or buff-violet precipitate.[3][4][5] This is the expected outcome for the hydrated precipitate.

Issue 2: The color of my reaction mixture changed from reddish-brown to dark red/brown, but I expected it to remain a precipitate.

  • Question: After forming the initial reddish-brown precipitate, I added more potassium cyanide, and the solid dissolved, forming a dark red or brown solution. Is this normal?

  • Answer: Yes, this is a normal and expected observation. The reddish-brown precipitate of hydrated this compound dissolves in the presence of excess cyanide ions.[4][6] This occurs due to the formation of the water-soluble complex ion, hexacyanocobaltate(II) ([Co(CN)₆]⁴⁻), which results in a dark red or brown solution.[3][5][7]

Issue 3: My dark red/brown this compound solution unexpectedly turned pale yellow.

  • Question: My dark red solution of what I believe is potassium hexacyanocobaltate(II) has turned pale yellow upon standing or heating. What is causing this color change?

  • Answer: This color change from dark red/brown to pale yellow is a strong indication that the cobalt (II) complex has been oxidized to a cobalt (III) complex.[3] The hexacyanocobaltate(II) ion is readily oxidized by atmospheric oxygen or other oxidizing agents to form the hexacyanocobaltate(III) ion ([Co(CN)₆]³⁻).[1][8][9] The resulting solution of potassium hexacyanocobaltate(III) is pale yellow.[3][10] Heating the solution often accelerates this oxidation process.[3]

Issue 4: A green precipitate formed in my reaction mixture.

  • Question: I was attempting to form the hexacyanocobaltate(II) complex, but a green precipitate appeared. What is this substance and why did it form?

  • Answer: The formation of a green precipitate suggests the presence of K₂Co[Co(CN)₆]. This can occur if there is an insufficient amount of excess alkali cyanide used to fully dissolve the initial this compound precipitate and stabilize the hexacyanocobaltate(II) complex in solution.[3] To avoid this, ensure a slight excess of potassium cyanide is used.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected color changes in this compound reactions.

TroubleshootingWorkflow start Start Experiment precipitate_color Observe Precipitate Color start->precipitate_color blue Deep Blue/ Greenish Solid precipitate_color->blue Color is Blue red_brown Reddish-Brown/ Buff-Violet Precipitate precipitate_color->red_brown Color is Reddish-Brown solution_color Observe Solution Color after adding excess KCN dark_red_brown Dark Red/ Brown Solution solution_color->dark_red_brown Color is Dark Red/Brown green_ppt Green Precipitate solution_color->green_ppt Green Precipitate Forms final_color Observe Final Solution Color pale_yellow Pale Yellow Solution final_color->pale_yellow Color turns Pale Yellow other Other Unexpected Color final_color->other Other Color anhydrous Result: Anhydrous Co(CN)₂ blue->anhydrous hydrated Result: Hydrated Co(CN)₂ red_brown->hydrated co2_complex Result: [Co(CN)₆]⁴⁻ Complex dark_red_brown->co2_complex insufficient_kcn Issue: Insufficient KCN green_ppt->insufficient_kcn co3_complex Result: Oxidation to [Co(CN)₆]³⁻ pale_yellow->co3_complex check_impurities Action: Check Reagent Purity and Contamination other->check_impurities anhydrous->solution_color hydrated->solution_color co2_complex->final_color

Caption: Troubleshooting logic for cobalt cyanide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of solid this compound? A1: this compound can exist in different forms with different colors. The anhydrous form is a deep blue or greenish powder.[1][11] The hydrated forms, which are often precipitated from aqueous solutions, are typically reddish-brown or pink-brown.[4][5][12]

Q2: Why does the color of cobalt complexes change so readily? A2: The color of transition metal complexes, including those of cobalt, is determined by the energy difference between d-orbitals, which is influenced by several factors:

  • Oxidation State of Cobalt: Cobalt (II) and cobalt (III) complexes have different numbers of d-electrons, leading to different electronic transitions and thus different colors.[8][13]

  • Identity of Ligands: Different ligands (e.g., H₂O, CN⁻, Cl⁻) cause the d-orbitals to split to varying extents, which changes the energy of light absorbed and, consequently, the observed color.[14][15] Cyanide is a strong-field ligand, causing a large split.

  • Coordination Geometry: The arrangement of ligands around the central cobalt ion (e.g., octahedral vs. tetrahedral) also affects the d-orbital splitting and color.[14][16] For instance, octahedral aqueous cobalt(II) complexes are often pink, while tetrahedral chloro-complexes are blue.[16][17]

Q3: How does oxygen in the air affect my this compound reaction? A3: Cobalt (II) complexes, particularly when coordinated with ligands like cyanide or ammonia, are susceptible to oxidation by atmospheric oxygen.[1][9] In the presence of excess cyanide, the [Co(CN)₆]⁴⁻ complex is oxidized to the more stable [Co(CN)₆]³⁻ complex, resulting in a color change from dark red/brown to pale yellow.[1][3]

Q4: Is this compound soluble in water? A4: No, this compound is insoluble in water.[1][6][18] However, it is soluble in solutions containing an excess of alkali cyanides, such as potassium cyanide (KCN), due to the formation of the soluble hexacyanocobaltate(II) complex ion.[6][12]

Summary of Cobalt Cyanide Complex Colors
Compound/Complex IonFormulaOxidation State of CoColor
Anhydrous Cobalt(II) CyanideCo(CN)₂+2Deep blue / Greenish[1][11]
Hydrated Cobalt(II) CyanideCo(CN)₂·nH₂O+2Reddish-brown / Buff-violet[3][4][5]
Hexacyanocobaltate(II)[Co(CN)₆]⁴⁻+2Dark red / Brown (in solution)[3][4]
Pentacyanocobaltate(II)[Co(CN)₅]³⁻+2Olive-green (in solution)[10]
Hexacyanocobaltate(III)[Co(CN)₆]³⁻+3Pale yellow / Light yellow[3][10][19]

Experimental Protocols

Protocol 1: Synthesis of Potassium Hexacyanocobaltate(III)

This protocol is adapted from established synthesis methods and describes the conversion of a cobalt (II) salt to potassium hexacyanocobaltate(III).[3]

Materials:

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium cyanide (KCN)

  • Deionized water

Procedure:

  • Preparation of Cobalt Solution: Prepare a solution of cobalt (II) chloride by dissolving 48g of CoCl₂·6H₂O in 500 ml of water. Heat the solution to boiling.

  • Formation of Cobalt(II) Cyanide Precipitate: In a separate vessel, dissolve 30g of KCN in 200 ml of water. Slowly add this KCN solution to the boiling cobalt chloride solution while stirring continuously. A buff-violet precipitate of hydrated this compound will form.[3]

  • Filtration: Filter the precipitate by suction and wash it with two 50-ml portions of cold water.

  • Formation of Hexacyanocobaltate(II) Complex: Transfer the moist precipitate to a beaker containing a solution of 60g of KCN in 175 ml of water. Stir until the precipitate completely dissolves. This will form a dark red solution of potassium hexacyanocobaltate(II). A slight excess of KCN is crucial to prevent the precipitation of green K₂Co[Co(CN)₆].[3]

  • Oxidation to Hexacyanocobaltate(III): Heat the dark red solution to boiling and maintain this temperature for 10-15 minutes. During this time, the solution's color will change to pale yellow as the Co(II) complex is oxidized to the Co(III) complex, with an evolution of hydrogen gas.[3]

  • Crystallization and Isolation: If necessary, filter the hot solution. Cool the filtrate in an ice bath to crystallize the very light yellow product, potassium hexacyanocobaltate(III). Filter the crystals and drain them well. Additional crops of crystals can be obtained by evaporating the mother liquor.

Reaction Pathway Diagram

ReactionPathway cluster_step1 Step 1: Precipitation cluster_step2 Step 2: Complexation cluster_step3 Step 3: Oxidation CoCl2 CoCl₂ (aq) (Pink) KCN1 + 2 KCN CoCN2 Co(CN)₂·nH₂O (s) (Reddish-Brown Ppt) CoCl2->CoCN2 KCN2 + 4 KCN (excess) K4CoCN6 K₄[Co(CN)₆] (aq) (Dark Red Solution) CoCN2->K4CoCN6 Oxidation Oxidation (Heat / O₂) K3CoCN6 K₃[Co(CN)₆] (s) (Pale Yellow Crystals)

Caption: Synthesis pathway for Potassium Hexacyanocobaltate(III).

References

Scaling up the synthesis of cobalt (II) cyanide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of cobalt (II) cyanide for industrial applications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation and production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common industrial method involves the precipitation of this compound from an aqueous solution of a cobalt (II) salt and an alkali metal cyanide. A typical reaction involves cobalt (II) chloride and potassium cyanide.[1] The trihydrate form is precipitated and can then be dehydrated to the anhydrous form if required.[1][2]

Q2: What are the critical safety precautions when handling large quantities of this compound and its precursors?

A2: this compound and its precursors (like potassium cyanide) are highly toxic.[2] Inhalation, ingestion, or skin contact can be fatal.[3] Industrial production requires a strictly controlled environment with robust safety protocols. Key precautions include:

  • Ventilation: All operations should be conducted in well-ventilated areas, preferably within a closed system, to prevent the accumulation of toxic dust or fumes.

  • Personal Protective Equipment (PPE): Comprehensive PPE, including chemical-resistant gloves, full-body suits, and respiratory protection, is mandatory.

  • Acid Incompatibility: Contact with acids must be strictly avoided as it will release highly toxic hydrogen cyanide gas.[4]

  • Emergency Preparedness: Emergency showers, eyewash stations, and specific cyanide antidotes should be readily available. Personnel must be trained in emergency procedures.[5]

  • Waste Disposal: All waste materials, including wastewater, must be treated to neutralize cyanide before disposal in accordance with environmental regulations.[6][7]

Q3: What are the common impurities in industrial-grade this compound, and how can they be minimized?

A3: Common impurities can include unreacted starting materials, other cobalt species (like cobalt (III) complexes formed through oxidation), and by-products from side reactions. To minimize impurities:

  • Stoichiometry Control: Precise control of the molar ratio of reactants is crucial. An excess of cyanide can lead to the formation of soluble complex cyanides.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can minimize the oxidation of cobalt (II) to cobalt (III).[8]

  • Purification: The precipitated this compound should be thoroughly washed to remove soluble impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Precipitate - Incomplete reaction due to insufficient mixing or reaction time.- Incorrect stoichiometry (excess cyanide leading to soluble complexes).[1]- Temperature fluctuations affecting solubility.- Optimize mixing speed and reaction time based on pilot studies.- Carefully control the addition rate and total amount of cyanide solution.- Maintain a consistent and optimized reaction temperature.
Product Contamination (e.g., off-color) - Oxidation of Co(II) to Co(III) by air.[8]- Presence of impurities in starting materials.- Inadequate washing of the final product.- Purge the reactor with an inert gas (e.g., nitrogen) before and during the reaction.- Use high-purity raw materials.- Implement a multi-stage washing process for the precipitate.
Formation of Hydrogen Cyanide Gas - Accidental introduction of acidic substances into the process.[4]- Strictly enforce protocols to prevent contact with acids.- Install and regularly monitor hydrogen cyanide gas detectors.- Ensure immediate availability of emergency ventilation and response teams.
Difficulty in Filtering the Precipitate - Very fine particle size of the precipitate.- Clogging of filter media.- Adjust reaction conditions (e.g., temperature, addition rate) to promote larger crystal growth.- Consider using a filter aid or exploring alternative filtration technologies like a centrifuge.
Product Instability During Storage - Hygroscopic nature of the anhydrous form.[2]- Slow decomposition in the presence of moisture or air.- Store anhydrous this compound in tightly sealed containers under a dry, inert atmosphere.- Monitor storage conditions for temperature and humidity.

Experimental Protocols

Industrial Scale Synthesis of this compound Trihydrate

This protocol outlines a general procedure for the large-scale synthesis of this compound trihydrate via precipitation.

Materials:

  • Cobalt (II) chloride (CoCl₂)

  • Potassium cyanide (KCN)

  • Deionized water

Equipment:

  • Large-scale glass-lined or stainless steel reactor with agitation

  • Controlled dosing system for reactant solutions

  • Filtration system (e.g., filter press or centrifugal filter)

  • Drying oven with temperature and atmosphere control

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and purged with an inert gas, such as nitrogen, to remove oxygen.

  • Cobalt Solution Preparation: A calculated amount of cobalt (II) chloride is dissolved in deionized water in a separate, covered vessel. The solution is then transferred to the main reactor.

  • Cyanide Solution Preparation: In a separate, dedicated, and well-ventilated area, a stoichiometric amount of potassium cyanide is dissolved in deionized water. This step must be performed with extreme caution due to the high toxicity of potassium cyanide.

  • Precipitation: The potassium cyanide solution is slowly added to the cobalt (II) chloride solution in the reactor under constant agitation. The addition rate is carefully controlled to manage the exothermic reaction and influence the particle size of the precipitate. The reaction is: CoCl₂ + 2KCN + 3H₂O → Co(CN)₂·3H₂O↓ + 2KCl[1]

  • Digestion: After the addition is complete, the mixture is agitated for a specified period to allow for complete precipitation and crystal growth.

  • Filtration: The resulting slurry is transferred to a filtration system to separate the this compound trihydrate precipitate from the mother liquor.

  • Washing: The filter cake is washed with deionized water to remove soluble impurities, such as potassium chloride.

  • Drying: The washed product is then dried under controlled conditions (e.g., in a vacuum oven at a moderate temperature) to obtain the final this compound trihydrate.

Dehydration of this compound Trihydrate

To obtain the anhydrous form, the trihydrate is heated.

Procedure:

  • The this compound trihydrate is placed in a suitable industrial dryer.

  • The temperature is gradually raised to above 100°C under a vacuum or a flow of inert gas to drive off the water of hydration.[8]

  • The anhydrous this compound is then cooled under an inert atmosphere before packaging.

Data Presentation

Table 1: Reactant and Product Specifications

Substance Formula Molar Mass ( g/mol ) Purity Specification Physical Form
Cobalt (II) ChlorideCoCl₂129.84> 98%Pink to red crystals
Potassium CyanideKCN65.12> 97%White crystalline solid
This compound TrihydrateCo(CN)₂·3H₂O165.01> 99%Reddish-brown powder
Anhydrous this compoundCo(CN)₂110.96> 99%Blue powder

Table 2: Indicative Process Parameters for Scaled-Up Synthesis

Parameter Value Control Measures
Reactant Concentration 1-2 MAutomated dosing systems, in-line concentration monitoring
Reaction Temperature 20-40 °CJacketed reactor with temperature control unit
Agitation Speed 50-150 RPMVariable frequency drive on agitator motor
Reactant Addition Time 1-3 hoursProgrammed dosing pump
Digestion Time 1-2 hoursBatch timing system
Drying Temperature (Anhydrous) 100-120 °CCalibrated temperature sensors in dryer

Note: These are indicative values and should be optimized for a specific industrial process.

Visualizations

Industrial_Synthesis_Workflow cluster_raw_materials Raw Material Preparation cluster_reaction Reaction Stage cluster_separation Product Separation and Purification cluster_finishing Final Product Finishing CoCl2 Cobalt (II) Chloride Solution Reactor Precipitation Reactor (Inert Atmosphere) CoCl2->Reactor KCN Potassium Cyanide Solution KCN->Reactor Filtration Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Packaging Packaging Drying->Packaging

Caption: Industrial synthesis workflow for this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Yes Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Yes Check_Temp Monitor Reaction Temperature Start->Check_Temp Yes Optimize_Params Optimize Process Parameters Check_Stoichiometry->Optimize_Params Check_Mixing->Optimize_Params Check_Temp->Optimize_Params

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude Cobalt (II) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude cobalt (II) cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by precipitation?

A1: Crude this compound synthesized via precipitation can contain several impurities, including:

  • Unreacted starting materials: Such as soluble cobalt salts (e.g., cobalt (II) chloride, cobalt (II) nitrate) and excess alkali cyanides (e.g., potassium cyanide, sodium cyanide).[1]

  • Cobalt (III) species: Oxidation of cobalt (II) to cobalt (III) can occur, especially in the presence of air (oxygen).[2]

  • Alkali metal salts: Byproducts of the precipitation reaction, such as potassium chloride if using potassium cyanide and cobalt chloride.

  • Carbonates: Formed from the absorption of atmospheric carbon dioxide by alkaline cyanide solutions.[3][4]

  • Water: this compound can exist in hydrated forms, and the anhydrous form is hygroscopic.[2][5][6]

Q2: How can I remove excess cyanide from my crude this compound product?

A2: Excess cyanide can lead to the formation of soluble tetracyanocobaltate(II) or other complex ions, reducing the yield of the desired insoluble this compound.[1] To minimize this, it is crucial to use a stoichiometric amount of the cyanide salt during synthesis. If excess cyanide is present in the crude product, thorough washing of the precipitate with deionized water is the primary method for its removal. Since this compound is insoluble in water, this process will dissolve and remove the more soluble alkali cyanide salts.[2][5]

Q3: What is the effect of pH on the precipitation and purity of this compound?

A3: The pH of the reaction mixture is a critical parameter in the precipitation of cobalt compounds. While specific optimal pH ranges for this compound precipitation are not extensively documented in the provided results, for cobalt oxides, a pH range of 8-9 is suggested for uniform particle formation.[7] In the context of cyanide complexes, the stability of metal-cyanide complexes is pH-dependent.[8] Maintaining a controlled pH during precipitation can help prevent the formation of undesired cobalt hydroxide precipitates (at high pH) or the release of toxic hydrogen cyanide gas (at low pH).[9]

Q4: My purified this compound is a different color than expected. What could be the reason?

A4: The color of this compound can vary depending on its hydration state. The anhydrous form is typically a deep-blue powder, while hydrated forms, such as the dihydrate, can be pink to reddish-brown.[5][10] If your product is not the expected color, it could be due to the presence of water of crystallization or adsorbed moisture. Additionally, the presence of impurities, such as cobalt (III) species which can be brown, could also affect the color.

Q5: What is the best way to dry purified this compound?

A5: Drying of the purified this compound precipitate should be done carefully to avoid decomposition. Heating the hydrated form at 100°C can produce the anhydrous form.[2] However, this compound decomposes at higher temperatures (around 280°C).[5] Therefore, drying in a vacuum oven at a moderate temperature (e.g., below 100°C) is a suitable method to remove water without causing thermal decomposition.[11] To prevent the hygroscopic anhydrous form from reabsorbing moisture, it should be stored in a desiccator.[4]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Precipitated this compound 1. Use of excess cyanide, leading to the formation of soluble complex cyanides.[1]2. Incomplete precipitation due to improper stoichiometry or reaction conditions.3. Loss of product during washing or filtration steps.[4]1. Carefully control the stoichiometry of reactants. Add the cyanide solution slowly to the cobalt salt solution with vigorous stirring.2. Ensure the reaction has gone to completion by allowing sufficient time for precipitation.3. Use fine filter paper or a centrifuge to minimize loss of fine particles during separation.
Product is Contaminated with Soluble Salts Inadequate washing of the precipitate.Wash the precipitate thoroughly with multiple portions of deionized water. Test the filtrate for the presence of interfering ions (e.g., chloride) to ensure complete removal.
Presence of Cobalt (III) Impurities Oxidation of Co(II) by atmospheric oxygen during synthesis or handling.[2]Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Final Product is Damp or Clumpy 1. Incomplete drying.2. The anhydrous product has absorbed atmospheric moisture.[5]1. Dry the product for a longer duration or at a slightly elevated temperature in a vacuum oven.2. Handle and store the final anhydrous product in a desiccator or a glovebox with a dry atmosphere.[4]
Thermal Decomposition During Drying (Product Darkens Significantly) The drying temperature is too high. This compound decomposes at elevated temperatures.[5][11]Lower the drying temperature. Use a vacuum oven to facilitate drying at a lower temperature. A temperature below 100°C is recommended.

Experimental Protocols

Protocol 1: Purification by Re-precipitation

This method is suitable for removing soluble impurities from crude this compound.

Methodology:

  • Dissolution: Suspend the crude this compound in a minimal amount of dilute acid (e.g., hydrochloric acid) to dissolve it. This step should be performed in a well-ventilated fume hood due to the potential release of hydrogen cyanide gas.

  • Filtration: Filter the resulting solution to remove any insoluble impurities.

  • Re-precipitation: Slowly add a stoichiometric amount of a cyanide salt solution (e.g., KCN or NaCN) to the filtered solution with constant stirring to re-precipitate the this compound. Monitor the pH to maintain it in a slightly acidic to neutral range to avoid the formation of cobalt hydroxide.

  • Washing: Isolate the precipitate by filtration and wash it thoroughly with several portions of deionized water to remove any remaining soluble salts.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below 100°C until a constant weight is achieved.

  • Storage: Store the dried, purified product in a desiccator.

Protocol 2: Purification by Recrystallization from an Organic Solvent

This method is based on the general principle of recrystallizing alkali cyanides and can be adapted for this compound if a suitable solvent system is identified where its solubility is low at room temperature and significantly higher at elevated temperatures.[3]

Methodology:

  • Solvent Selection: Identify a suitable organic solvent or solvent mixture. Alcohols like methanol or ethanol could be potential candidates.[3] The ideal solvent should dissolve this compound at its boiling point but have low solubility at room temperature.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Hot Filtration: If any insoluble impurities remain, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Pure crystals of this compound should form. The cooling process can be further aided by placing the solution in an ice bath.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

  • Storage: Store the recrystallized product in a desiccator.

Quantitative Data Summary

ParameterPrecipitation MethodRecrystallization MethodReference
Typical Purity Can be improved by thorough washing and controlled conditions.Generally yields higher purity products.[3]
Expected Yield Highly dependent on stoichiometry and washing efficiency.Dependent on the solubility difference of the compound at different temperatures.[4][12]
Key Conditions Stoichiometric control of reactants, pH monitoring.Selection of an appropriate solvent system.[1][7][12]

Experimental Workflows

Purification_by_Reprecipitation crude Crude Co(CN)₂ dissolution Dissolution (Dilute Acid) crude->dissolution filtration1 Filtration dissolution->filtration1 reprecipitation Re-precipitation (Cyanide Salt) filtration1->reprecipitation washing Washing (Deionized H₂O) reprecipitation->washing drying Drying (<100°C, Vacuum) washing->drying pure Purified Co(CN)₂ drying->pure

Caption: Workflow for the purification of this compound by re-precipitation.

Purification_by_Recrystallization crude Crude Co(CN)₂ dissolution Dissolution (Hot Organic Solvent) crude->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization isolation Isolation & Washing (Cold Solvent) crystallization->isolation drying Drying (Vacuum Oven) isolation->drying pure Purified Co(CN)₂ drying->pure

Caption: General workflow for the purification of this compound by recrystallization.

References

Addressing the hygroscopic nature of anhydrous cobalt (II) cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous Cobalt (II) Cyanide

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting issues related to the hygroscopic nature of anhydrous this compound.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is its hygroscopic nature a concern?

Anhydrous this compound (Co(CN)₂) is a deep-blue, powdered inorganic compound.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is a significant concern in experimental settings because the absorption of water leads to the formation of hydrated this compound (e.g., Co(CN)₂·2H₂O), which has different physical and chemical properties. This transformation can affect its catalytic activity, solubility, and overall reactivity, leading to inconsistent or failed experimental outcomes.

Q2: What are the visible signs of hydration in my anhydrous this compound sample?

The most apparent sign of hydration is a distinct color change.

  • Anhydrous Co(CN)₂: Deep-blue powder or crystals.[1][2]

  • Hydrated Co(CN)₂: Transitions to a pink or reddish-brown color.[2]

If your sample, which should be blue, shows any pink or reddish-brown coloration, it has been compromised by moisture.

Q3: How does hydration affect the performance of this compound as a catalyst?

Water molecules can act as ligands, coordinating with the cobalt center. This alters the electronic structure and steric environment of the catalyst, which can:

  • Block active sites required for catalysis.

  • Change the reaction mechanism.

  • Reduce catalytic efficiency or halt the reaction entirely. In reactions sensitive to water, the hydrated form may introduce water as an unintended reactant, leading to unwanted side products.

Troubleshooting Guide

Q4: My experiment that uses anhydrous Co(CN)₂ is failing or giving poor yields. How do I know if catalyst hydration is the problem?

First, visually inspect the catalyst. If the deep-blue color has faded or changed to pink/reddish-brown, hydration is the likely cause. If the color appears correct, moisture could still be a factor if the compound was briefly exposed to ambient air. To confirm, run a control reaction using a freshly opened or properly dried sample of anhydrous Co(CN)₂. If this reaction proceeds as expected, your initial batch of catalyst was likely compromised by moisture.

Q5: My bottle of anhydrous this compound has changed color. Is it still usable?

If the sample has hydrated (turned pink/reddish-brown), it should not be used in moisture-sensitive applications without treatment. However, the compound can often be regenerated by carefully drying it to remove the water of hydration. See Protocol 2: Dehydration of Hydrated this compound for instructions.

Q6: I work in a humid environment. What are the best practices for handling and storing anhydrous Co(CN)₂?

To prevent moisture absorption, strict handling and storage protocols are necessary.

  • Storage: Always store anhydrous Co(CN)₂ in a tightly sealed container, preferably with a secondary seal like parafilm.[4] Place this primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[4][5] For larger quantities, consider adding desiccant pouches to the headspace of the storage container.[4]

  • Handling: Whenever possible, handle the compound inside a glovebox with an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, minimize the time the container is open to the atmosphere.[3] Use dry glassware and instruments, and reseal the container immediately after dispensing the required amount.[3]

Data Presentation

Table 1: Comparison of Anhydrous vs. Hydrated this compound

PropertyAnhydrous this compoundHydrated this compound (Dihydrate)Reference(s)
Chemical Formula Co(CN)₂C₂H₄CoN₂O₂[6][7]
Appearance Deep-blue powder/crystalsPink to reddish-brown powder[1][2]
Molar Mass 110.97 g/mol ~147.00 g/mol [6][7]
Density 1.872 g/cm³Not available[1][2]
Hygroscopicity HighStable hydrate[2]
Solubility in Water InsolubleInsoluble[1][2]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of Anhydrous Co(CN)₂

  • Receipt and Inspection: Upon receiving, inspect the container seal for integrity. Note the lot number and date of receipt.

  • Primary Storage: Store the sealed container in a cool, dry, and well-ventilated area away from acids and sources of moisture.[8] The container should be placed inside a laboratory desiccator charged with a suitable desiccant like anhydrous calcium chloride or self-indicating silica gel.[5]

  • Dispensing:

    • Ideal Method (Glovebox): Transfer the required amount of the compound from its storage container inside an inert atmosphere glovebox.

    • Standard Method: If a glovebox is unavailable, bring the desiccator containing the Co(CN)₂ next to the balance. Open the desiccator and the primary container, quickly weigh the desired amount, and immediately and securely reseal the container.[3] Return the container to the desiccator. Minimize exposure time to ambient air.

  • Glassware Preparation: Ensure all glassware and spatulas that will contact the compound are thoroughly dried, either in an oven at >100°C and cooled under a stream of inert gas or in a desiccator.[5]

Protocol 2: Dehydration of Hydrated this compound

This protocol should be performed in a well-ventilated fume hood due to the high toxicity of cyanide compounds.

  • Preparation: Place a thin layer of the hydrated (pink/reddish-brown) this compound in a clean, dry watch glass or shallow ceramic dish.[5]

  • Heating: Place the dish in a laboratory oven.

  • Drying Procedure: Gently heat the sample. A temperature of 100°C is a good starting point.[1] The sample can be heated for several hours.

  • Monitoring: Periodically and carefully remove the sample from the oven and check its color. The goal is to restore the deep-blue color of the anhydrous form. If the color change is incomplete, the sample can be returned to the oven.

  • Cooling and Storage: Once the deep-blue color is restored, turn off the oven and allow the sample to cool to room temperature inside a desiccator to prevent rehydration. Once cool, immediately transfer the dried compound to an airtight storage container as described in Protocol 1.

Troubleshooting Workflow Diagram

G cluster_0 A Experimental Issue Encountered (e.g., low yield, failed reaction) B Inspect Co(CN)₂ Catalyst A->B C Is the catalyst a uniform deep-blue color? B->C D Catalyst is likely hydrated. (Pink / Reddish-Brown) C->D No G Catalyst is anhydrous. Investigate other parameters: - Solvent purity - Reagent quality - Temperature control C->G Yes E Follow Protocol 2: Dehydration of Hydrated Co(CN)₂ D->E F Is the deep-blue color fully restored? E->F H Use freshly dried catalyst. Store properly per Protocol 1. F->H Yes I Dehydration incomplete or decomposition occurred. Procure a new batch of anhydrous Co(CN)₂. F->I No

Caption: Troubleshooting workflow for experiments involving anhydrous this compound.

References

Technical Support Center: Control of Particle Size in Cobalt (II) Cyanide Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt (II) cyanide precipitation. The information is designed to help address common challenges in controlling particle size during synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and offers potential solutions.

Q: The precipitated this compound particles are too large and settle too quickly. How can I obtain smaller particles?

A: To achieve smaller particle sizes, the rate of nucleation should be increased relative to the rate of particle growth. This is typically achieved by creating a higher level of supersaturation in your reaction medium.[1]

  • Increase Reactant Concentration: Using more concentrated solutions of your cobalt (II) salt and cyanide source will increase the supersaturation, leading to rapid nucleation and the formation of a larger number of smaller particles.

  • Increase Mixing Speed: Higher agitation rates improve the homogeneity of the solution, ensuring that the reactants are rapidly dispersed.[2][3][4] This promotes uniform nucleation throughout the vessel and can lead to smaller particles by preventing localized areas of low supersaturation where particle growth would dominate.[3][4]

  • Lower the Reaction Temperature: For many sparingly soluble salts, solubility decreases at lower temperatures. Conducting the precipitation at a reduced temperature can therefore increase the level of supersaturation, favoring nucleation over growth and resulting in smaller particles.

  • Rapid Addition of Reactants: Adding the precipitating agent quickly can generate a transient high supersaturation, which can favor the formation of many small nuclei.

Q: My this compound particles are forming large, irregular agglomerates. How can I achieve discrete, well-dispersed nanoparticles?

A: Agglomeration occurs when primary particles collide and stick together. To prevent this, you can modify the reaction conditions to stabilize the individual particles as they form.

  • Use of Surfactants or Capping Agents: The addition of a surfactant or a polymeric capping agent can help control particle size and prevent agglomeration. These molecules adsorb to the surface of the newly formed particles, creating a stabilizing layer that prevents them from coming together.[5][6] Cationic surfactants have been used in cyanide leaching processes and may be suitable for stabilizing negatively charged cyanide complexes.[7][8]

  • Control of pH: The surface charge of the precipitated particles is often pH-dependent. Adjusting the pH of the solution can increase the electrostatic repulsion between particles, thereby preventing agglomeration. The optimal pH will depend on the specific surface chemistry of the this compound precipitate.

  • Dilute Reaction Conditions: While seemingly counterintuitive to the goal of high supersaturation for small primary particles, performing the precipitation in a more dilute system can reduce the frequency of particle collisions, thus decreasing the rate of agglomeration.

Q: The particle size distribution of my this compound precipitate is very broad. How can I achieve a more monodisperse product?

A: A broad particle size distribution often results from non-uniform conditions during nucleation and growth.

  • Improve Mixing Efficiency: Inefficient mixing can lead to localized areas of varying supersaturation, causing nucleation and growth to occur at different rates throughout the reactor.[2][3][4] Ensuring rapid and uniform mixing is crucial for achieving a narrow particle size distribution.[2][4]

  • Control Reactant Addition Rate: A slow and controlled addition of the precipitating agent can help maintain a more constant level of supersaturation, leading to more uniform nucleation and growth phases.

  • Separate Nucleation and Growth Steps: If possible, consider a two-stage precipitation process. The first stage would involve rapid mixing and high supersaturation to induce a burst of nucleation. In the second stage, the conditions can be altered (e.g., lower concentration, slower addition) to promote controlled growth of the existing nuclei without significant new nucleation.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle for controlling particle size in a precipitation reaction?

A: The final particle size in a precipitation process is determined by the relative rates of two key processes: nucleation (the formation of new, tiny particles) and particle growth (the deposition of material onto existing particles).[1] To obtain small particles, conditions should favor a high rate of nucleation and a lower rate of growth. Conversely, for larger particles, a lower nucleation rate and a higher growth rate are desired.[1]

Q: How does mixing speed influence particle size?

A: Mixing speed plays a critical role in determining the local supersaturation environment.

  • High Mixing Speed: Generally leads to smaller particles.[3] Rapid mixing quickly homogenizes the reactants, leading to a high, uniform supersaturation that favors rapid nucleation of many small particles.[4]

  • Low Mixing Speed: Can result in larger particles. Slower mixing creates localized zones of high supersaturation where nucleation occurs, followed by regions of lower supersaturation where particle growth is the dominant process. This can also lead to a broader particle size distribution.

Q: Can the order of reactant addition affect the final particle size?

A: Yes, the order of addition can be important. Adding the cobalt (II) salt solution to the cyanide solution (or vice versa) can influence the initial concentration gradients and the nature of the complex ions in solution just before precipitation, which in turn can affect the nucleation and growth kinetics. It is recommended to keep the order of addition consistent throughout your experiments for reproducibility.

Q: Are there any specific safety precautions I should take when working with this compound precipitation?

A: Yes, working with cyanides requires strict safety protocols. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for the release of highly toxic hydrogen cyanide gas if the solution becomes acidic. Ensure you have an emergency plan and access to a cyanide antidote kit.

Data Presentation

The following table summarizes the expected qualitative effects of key experimental parameters on the particle size of precipitated this compound.

ParameterTo Decrease Particle SizeTo Increase Particle SizeRationale
Reactant Concentration IncreaseDecreaseHigher concentration leads to higher supersaturation, favoring nucleation over growth.[1]
Mixing Speed (Agitation) IncreaseDecreaseFaster mixing promotes rapid, uniform nucleation.[2][3][4]
Temperature DecreaseIncreaseLower temperature can increase supersaturation by decreasing solubility.
Reactant Addition Rate Increase (fast)Decrease (slow)Rapid addition creates a burst of nucleation. Slow addition favors controlled growth on existing nuclei.
Additives (Surfactants) Add stabilizing agent-Surfactants can cap particles, preventing further growth and agglomeration.[5][6]

Experimental Protocols

General Protocol for this compound Precipitation

This protocol provides a general framework for the precipitation of this compound. The specific parameters should be adjusted based on the desired particle size, as outlined in the troubleshooting section. A synthesis of a related compound, cobalt hexacyanocobaltate, involves the dropwise addition of a potassium hexacyanocobaltate solution to a cobalt(II) chloride solution under magnetic stirring.[9]

Materials:

  • Cobalt (II) salt (e.g., CoCl₂, Co(NO₃)₂)

  • Cyanide source (e.g., KCN, NaCN)

  • Deionized water

  • Optional: Surfactant or capping agent

Procedure:

  • Solution Preparation: Prepare aqueous solutions of the cobalt (II) salt and the cyanide source at the desired concentrations. If using a surfactant, it can be added to one or both of the reactant solutions.

  • Reaction Setup: Place one of the reactant solutions (e.g., the cobalt (II) salt solution) in a reaction vessel equipped with a magnetic stirrer.

  • Precipitation: While vigorously stirring the solution in the reaction vessel, add the other reactant solution at a controlled rate. The rate of addition and the stirring speed are critical parameters for controlling particle size.

  • Aging: After the addition is complete, continue stirring the suspension for a defined period (the "aging" time). During this time, the precipitate can undergo changes in crystallinity and particle size distribution.

  • Isolation: Separate the this compound precipitate from the solution by centrifugation or filtration.

  • Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying: Dry the final product under appropriate conditions (e.g., in a vacuum oven at a specific temperature).

Visualizations

experimental_workflow Experimental Workflow for Particle Size Control prep Prepare Reactant Solutions (Cobalt Salt, Cyanide Source) setup Reaction Vessel Setup (Stirrer, Temperature Control) prep->setup precip Precipitation (Controlled Addition & Mixing) setup->precip aging Aging of Precipitate (Stirring for a set time) precip->aging iso Isolation (Centrifugation/Filtration) aging->iso wash Washing (Remove Impurities) iso->wash dry Drying (Vacuum Oven) wash->dry char Particle Size Characterization (e.g., DLS, SEM) dry->char

Caption: A typical experimental workflow for the precipitation of this compound.

parameter_influence Key Parameters Influencing Particle Size cluster_params Controllable Parameters supersat Supersaturation nucleation Nucleation Rate supersat->nucleation + growth Growth Rate supersat->growth + size Final Particle Size nucleation->size - growth->size + conc Concentration conc->supersat temp Temperature temp->supersat mix Mixing Speed mix->supersat add_rate Addition Rate add_rate->supersat

Caption: Relationship between experimental parameters and final particle size.

References

Best practices for storing and handling cobalt (II) cyanide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cobalt (II) Cyanide

This guide provides best practices for the storage and handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an inorganic compound with the formula Co(CN)₂. It is a deep-blue, hygroscopic powder that is insoluble in water.[1] It is classified as a highly toxic substance and presents significant health risks. The primary hazards are:

  • Acute Toxicity : Fatal if swallowed, inhaled, or in contact with skin.[2][3]

  • Sensitization : It is a potential skin and respiratory sensitizer, meaning it can trigger allergic reactions upon exposure.[2]

  • Organ Damage : Exposure to high amounts of cobalt can lead to damage to the heart, lungs, kidneys, and liver.[2][4]

  • Carcinogenicity : Cobalt and its compounds are considered potential carcinogens.[5]

Q2: Why is it critical to store this compound away from acids?

Contact with acids will cause the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] HCN is a fast-acting poison that can be fatal upon inhalation.[7][8] Therefore, cyanide salts must be stored separately from all acids and acid salts.[7][9]

Q3: What are the symptoms of cyanide poisoning?

Symptoms can appear rapidly after exposure. It is crucial to recognize them to ensure prompt medical attention.[8]

Exposure Level Symptoms
Mild/Early Poisoning Irritation of the nose, mouth, and throat; headache; dizziness; nausea; general weakness.[8]
Severe Poisoning Difficulty breathing or gasping for breath; convulsions; loss of consciousness; death.[8]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Appropriate PPE is essential to prevent exposure.[9] The following should always be worn:

  • Eye/Face Protection : Tightly fitting safety goggles and a face shield.[3][10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.[7] Always inspect gloves for tears before use.[7]

  • Body Protection : A lab coat or impervious clothing.[10]

  • Respiratory Protection : All work must be performed in a certified chemical fume hood.[7][9] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge (e.g., type P3) must be used.[3][10]

Quantitative Data Summary

Physical and Chemical Properties
PropertyValue
Chemical Formula Co(CN)₂[1][11]
Molar Mass 110.97 g/mol [2][11]
Appearance Deep-blue hygroscopic powder[1]
Solubility in Water Insoluble[1]
Melting Point 220 °C (decomposes)[1]
Occupational Exposure Limits
ParameterValueAgency/Source
Permissible Exposure Limit (PEL) (as CN)5.0 mg/m³OSHA[2]
Immediately Dangerous to Life or Health (IDLH) (as CN)25.0 mg/m³NIOSH[2]
Recommended Airborne Exposure Limit (as Cobalt)0.05 mg/m³ (10-hour TWA)NIOSH[5]
Recommended Airborne Exposure Limit (as Cobalt)0.02 mg/m³ (8-hour TWA)ACGIH[5]
Biological Exposure Index (BEI) (Cobalt in urine)15 µg/LACGIH[2]

Experimental Protocols & Workflows

Protocol: Preparation of a 0.01 M this compound Aqueous Suspension

This protocol outlines the steps for safely preparing an aqueous suspension. Note: this compound is insoluble; this procedure creates a suspension for use in further reactions where the solid is dispersed in a liquid medium.

1. Pre-Experiment Setup: a. Ensure a certified chemical fume hood is operational.[7] b. Notify a colleague that you are working with cyanide; do not work alone.[9] c. Assemble all necessary PPE (safety goggles, face shield, nitrile gloves, lab coat). d. Designate a specific waste container for cyanide-contaminated materials.[7] e. Ensure the laboratory's cyanide first aid kit and an oxygen cylinder are readily accessible.[8][12]

2. Weighing the Compound: a. Inside the chemical fume hood, place a weighing boat on an analytical balance. b. Carefully weigh the required amount of this compound powder (e.g., 0.111 g for 100 mL of 0.01 M suspension). c. Avoid creating dust.[6][10] If any powder spills, clean it immediately according to the spill procedure.

3. Preparing the Suspension: a. Add the weighed this compound powder to a beaker containing a magnetic stir bar. b. Slowly add the desired volume of deionized water while the solution is stirring to facilitate dispersion. c. Keep the beaker covered with a watch glass to the extent possible to minimize aerosol formation.

4. Post-Procedure Cleanup: a. All disposable materials (weighing boat, contaminated wipes, gloves) must be placed in the designated cyanide waste container.[9] b. Decontaminate non-disposable equipment (beaker, stir bar) with a suitable decontamination solution (e.g., ferrous sulfate solution followed by dilute sodium hypochlorite, then copious water rinsing), all performed within the fume hood. c. Wash hands thoroughly with soap and water after removing gloves.[7]

G cluster_prep 1. Preparation cluster_weigh 2. Weighing cluster_suspend 3. Suspension cluster_cleanup 4. Cleanup prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_notify Notify Colleague prep_ppe->prep_notify prep_waste Designate Waste prep_notify->prep_waste weigh_balance Place boat on balance in fume hood prep_waste->weigh_balance weigh_compound Weigh Co(CN)2 powder weigh_balance->weigh_compound weigh_cleanup Clean any spills weigh_compound->weigh_cleanup suspend_add_solid Add powder to beaker weigh_cleanup->suspend_add_solid suspend_add_water Slowly add water while stirring suspend_add_solid->suspend_add_water suspend_cover Cover beaker suspend_add_water->suspend_cover cleanup_dispose Dispose of waste suspend_cover->cleanup_dispose cleanup_decon Decontaminate glassware cleanup_dispose->cleanup_decon cleanup_wash Wash hands cleanup_decon->cleanup_wash G elim Elimination / Substitution (Most Effective) eng Engineering Controls (e.g., Fume Hood) elim->eng If elimination is not possible admin Administrative Controls (e.g., SOPs, Training) eng->admin Supplement with safe work practices ppe PPE (e.g., Gloves, Goggles) (Least Effective) admin->ppe Last line of defense G start Spill Detected check_location Is the spill contained within a certified fume hood? start->check_location evacuate EVACUATE AREA Call Emergency Services check_location->evacuate No check_size Is the spill minor (<1 gram) and you are trained to clean it? check_location->check_size Yes check_size->evacuate No cleanup 1. Wear full PPE. 2. Cover with absorbent. 3. Place in sealed waste container. 4. Decontaminate area. check_size->cleanup Yes end Procedure Complete cleanup->end

References

Validation & Comparative

A Comparative Study of Cobalt (II) Cyanide and Iron (II) Cyanide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, synthesis, stability, and toxicity of cobalt (II) cyanide (Co(CN)₂) and iron (II) cyanide (Fe(CN)₂). The information is intended to assist researchers in understanding the key differences between these two inorganic compounds.

Physicochemical Properties

This compound and iron (II) cyanide exhibit distinct physical and chemical properties. A summary of these is provided in the table below. Notably, simple iron (II) cyanide is considered a hypothetical or highly unstable compound, often existing in more complex forms.

PropertyThis compound (Co(CN)₂)Iron (II) Cyanide (Fe(CN)₂)
Molecular Formula Co(CN)₂[1][2]Fe(CN)₂[3]
Molar Mass 110.97 g/mol [4][5][6]107.88 g/mol
Appearance Deep blue, hygroscopic solid (anhydrous)[5]; Pink to reddish-brown needles (dihydrate)[7]Generally considered hypothetical or exists as a polymer, Fe₂[Fe(CN)₆][3]
Solubility in water Insoluble[1][7]Insoluble
Other Solubilities Soluble in solutions of alkali cyanides (e.g., KCN, NaCN) and ammonium hydroxide[7].Decomposes in acid.
Melting Point Decomposes at 280°C[7]Decomposes
Density 1.872 g/cm³ (anhydrous)[7]Not well-documented
Structure Coordination polymer with the structural formula Co₃[Co(CN)₅]₂[1][2]Hypothetical as a simple salt; likely polymeric.[3]

Synthesis

The synthesis of this compound and the challenges associated with preparing pure iron (II) cyanide are outlined below.

Experimental Protocol: Synthesis of this compound (Hydrated)

This protocol describes the synthesis of hydrated this compound via the reaction of a cobalt (II) salt with potassium cyanide.

Materials:

  • Cobalt (II) chloride (CoCl₂)

  • Potassium cyanide (KCN)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of cobalt (II) chloride.

  • Slowly add a stoichiometric amount of potassium cyanide solution to the cobalt (II) chloride solution with constant stirring.

  • A reddish-brown precipitate of this compound trihydrate (Co(CN)₂·3H₂O) will form.[4]

  • It is crucial to use a stoichiometric amount of KCN, as an excess will lead to the formation of soluble potassium this compound (K₄Co(CN)₆).[4]

  • The precipitate can be collected by filtration, washed with distilled water, and dried.

  • Anhydrous Co(CN)₂ can be obtained by dehydrating the hydrated form.[4]

Synthesis of Iron (II) Cyanide

The synthesis of pure, simple iron (II) cyanide is challenging due to its instability.[3] It is often described as a hypothetical compound.[3] Attempts to synthesize it can result in the formation of more complex and stable iron-cyanide compounds. One reported method involves the decomposition of ammonium ferrocyanide.[3]

Synthesis_Comparison Synthesis Approaches cluster_Co This compound Synthesis cluster_Fe Iron (II) Cyanide Synthesis (Challenging) CoCl2 Cobalt (II) Chloride Solution Co_precipitate Co(CN)₂·3H₂O (precipitate) CoCl2->Co_precipitate + KCN (stoichiometric) KCN_Co Potassium Cyanide Solution KCN_Co->Co_precipitate FeCl2 Iron (II) Salt Solution Fe_complex Complex Iron Cyanides (e.g., Ferrocyanides) FeCl2->Fe_complex + KCN KCN_Fe Cyanide Source KCN_Fe->Fe_complex note Fe(CN)₂ is highly unstable and difficult to isolate. Stability_Comparison Comparative Stability CoCN2 This compound Stable Relatively Stable CoCN2->Stable Complexes_Co Forms stable complexes CoCN2->Complexes_Co FeCN2 Iron (II) Cyanide Unstable Highly Unstable/ Hypothetical FeCN2->Unstable Complexes_Fe Readily forms more stable complexes (e.g., [Fe(CN)₆]⁴⁻) FeCN2->Complexes_Fe Toxicity_Workflow Toxicity Assessment Workflow Ingestion Oral Ingestion Stability Complex Stability Ingestion->Stability Inhalation Inhalation Inhalation->Stability Dermal Dermal Contact Dermal->Stability Bioavailability Bioavailability of CN⁻ Stability->Bioavailability Dose Dose Systemic Systemic Toxicity (Cobalt/Iron Effects) Dose->Systemic Cyanide_Tox Cyanide Poisoning (Inhibition of Cellular Respiration) Dose->Cyanide_Tox Bioavailability->Cyanide_Tox No_Effect Low/No Toxicity Bioavailability->No_Effect Low

References

Cobalt Catalyst Showdown: Unraveling the Efficiency of Different Cobalt Salts in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the realm of cyanation reactions—a critical transformation for introducing the nitrile functionality into organic molecules—transition metal catalysis, particularly with cobalt, has emerged as a cost-effective and powerful tool. This guide provides a comparative analysis of the catalytic efficiency of various cobalt salts in cyanation reactions, with a notable focus on the surprising absence of cobalt(II) cyanide (Co(CN)2) in the contemporary catalytic literature, alongside an examination of other common cobalt precursors.

While a direct comparison involving Co(CN)2 is conspicuously absent in published studies, research into other cobalt salts provides valuable insights into catalyst performance. A key study in the field investigated the C-H cyanation of 2-phenylpyridine, offering a clear comparison between different cobalt precursors.

Comparative Analysis of Cobalt Catalysts in C-H Cyanation

A pivotal study by Pawar and Chang (2015) in Organic Letters explored the cobalt-catalyzed C-H cyanation of 2-phenylpyridine with N-cyanosuccinimide as the cyanating agent. Their findings highlight a significant difference in catalytic activity among the tested cobalt salts.

Cobalt SaltCatalyst SystemProduct Yield (%)
CpCo(CO)I₂CpCo(CO)I₂ (10 mol %), AgNTf₂ (20 mol %), AgOAc (20 mol %)92
Co(OAc)₂Co(OAc)₂Ineffective
Co(acac)₃Co(acac)₃Ineffective
Table 1. Comparison of different cobalt salts in the C-H cyanation of 2-phenylpyridine. The reaction was carried out with 2-phenylpyridine (0.10 mmol) and N-cyanosuccinimide (1.5 equiv) in 1,2-dichloroethane (0.5 mL) at 120 °C for 12 h.[1][2]

The data unequivocally demonstrates that the cationic cobalt(III) complex, generated in situ from Cp*Co(CO)I₂, is highly effective for this transformation, affording the desired cyanated product in excellent yield. In stark contrast, the common cobalt(II) salts, cobalt(II) acetate (Co(OAc)₂) and cobalt(III) acetylacetonate (Co(acac)₃), were found to be completely inactive under the reaction conditions.[1][2] This suggests that the ligand environment and the oxidation state of the cobalt center are critical factors for catalytic activity in this specific C-H cyanation reaction.

The absence of Co(CN)₂ in these and other screening studies is noteworthy. It may imply that Co(CN)₂ is either insoluble under the reaction conditions, a poor catalyst, or prone to deactivation, though without explicit studies, these remain hypotheses.

Experimental Protocol: Cobalt-Catalyzed C-H Cyanation of 2-Phenylpyridine

The following is a detailed experimental protocol for the successful C-H cyanation of 2-phenylpyridine using the Cp*Co(CO)I₂ catalyst system, as described by Pawar and Chang (2015).

Materials:

  • 2-Phenylpyridine (1a)

  • N-Cyanosuccinimide (2d)

  • Cp*Co(CO)I₂

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

  • Silver acetate (AgOAc)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried screw-capped vial equipped with a magnetic stir bar, add Cp*Co(CO)I₂ (10 mol %), AgNTf₂ (20 mol %), and AgOAc (20 mol %).

  • Add 2-phenylpyridine (1a, 0.10 mmol, 1.0 equiv) and N-cyanosuccinimide (2d, 1.5 equiv).

  • Add anhydrous 1,2-dichloroethane (0.5 mL).

  • The vial is sealed and the reaction mixture is stirred at 120 °C for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude reaction mixture is then purified by column chromatography on silica gel to afford the desired product.

Catalytic Cycle and Experimental Workflow

The proposed catalytic cycle for the cobalt-catalyzed C-H cyanation of 2-phenylpyridine involves several key steps, including C-H activation, coordination of the cyanating agent, migratory insertion, and reductive elimination.

Catalytic_Cycle A [Cp*Co(III)]+ B Cobaltacycle Intermediate A->B C-H Activation C Coordination of N-Cyanosuccinimide B->C Coordination D Migratory Insertion C->D E Co(V) Intermediate D->E F Reductive Elimination E->F F->A Prod Cyanated Product F->Prod Sub 2-Phenylpyridine Sub->B CN N-Cyanosuccinimide CN->C

Figure 1. Proposed catalytic cycle for the cobalt-catalyzed C-H cyanation.

The experimental workflow for screening different cobalt catalysts can be visualized as a systematic process of catalyst and reagent addition, reaction, and analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Add Cobalt Salt (e.g., Cp*Co(CO)I₂, Co(OAc)₂, Co(acac)₃) B Add Additives (if any) (e.g., AgNTf₂, AgOAc) A->B C Add 2-Phenylpyridine (Substrate) B->C D Add N-Cyanosuccinimide (Cyanating Agent) C->D E Add Solvent (1,2-Dichloroethane) D->E F Heat at 120 °C for 12 hours E->F G Cool to Room Temperature F->G H Purification by Column Chromatography G->H I Characterization and Yield Determination H->I

Figure 2. Experimental workflow for the comparative study.

References

A Comparative Guide to Theoretical Models for the Magnetic Properties of Cobalt(II) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models used to describe the magnetic properties of cobalt(II) cyanide (Co(CN)₂) and related cobalt(II) complexes. The performance of these models is evaluated against supporting experimental data, offering a comprehensive resource for researchers in coordination chemistry, materials science, and drug development.

Introduction to the Magnetic Properties of Co(II) Complexes

Cobalt(II) complexes are of significant interest due to their diverse magnetic properties, which arise from the seven d-electrons of the Co²⁺ ion. In an octahedral ligand field, as is often the case for Co(CN)₂, the ground electronic state is a ⁴T₁g term. This orbital triplet state leads to a significant orbital contribution to the magnetic moment, making the magnetic properties highly sensitive to the coordination environment, including distortions from ideal symmetry. The interplay of the ligand field, spin-orbit coupling, and, in some cases, magnetic exchange interactions between cobalt centers, dictates the overall magnetic behavior.

Theoretical models are crucial for interpreting experimental magnetic data and for predicting the magnetic properties of new cobalt complexes. This guide focuses on the validation of these models through comparison with experimental results.

Comparison of Theoretical Models

The magnetic properties of Co(II) complexes are typically rationalized using a hierarchy of theoretical models, ranging from semi-empirical to high-level ab initio calculations.

Theoretical ModelDescriptionStrengthsLimitations
Ligand Field Theory (LFT) A semi-empirical model that describes the effect of ligands on the d-orbital energies of the central metal ion.[1][2][3][4] It provides a qualitative and often quantitative understanding of electronic structure and magnetic properties.[1][2][3][4]Provides a clear conceptual framework for understanding the origin of magnetic anisotropy. Computationally inexpensive.Relies on parameters derived from experimental data. May not be accurate for systems with strong covalent interactions or complex electronic structures.
Density Functional Theory (DFT) A quantum mechanical modeling method that investigates the electronic structure of many-body systems.[5] For magnetic properties, it can be used to calculate exchange coupling constants and g-tensors.[5]Computationally less expensive than ab initio methods. Can handle relatively large molecular systems.The accuracy is highly dependent on the choice of the exchange-correlation functional. Standard functionals often struggle to accurately describe systems with strong electron correlation and spin-orbit coupling.
Ab Initio Methods (CASSCF/NEVPT2) High-level quantum chemistry methods that solve the electronic Schrödinger equation with minimal empirical parameters.[6][7][8][9][10][11][12] CASSCF (Complete Active Space Self-Consistent Field) provides a good description of multi-reference systems, and NEVPT2 (N-Electron Valence State Perturbation Theory) adds dynamic correlation.[7][8][9] These methods are used to accurately calculate zero-field splitting (ZFS) parameters (D and E) and g-tensors.[7][8][9][11]High accuracy in predicting magnetic anisotropy parameters. Provides detailed insight into the electronic structure.Computationally very expensive, limiting the size of the systems that can be studied. Requires expertise in selecting the active space.

Experimental Data for Co(CN)₂ and Related Complexes

The validation of any theoretical model hinges on its ability to reproduce experimental observations. The following table summarizes key experimental magnetic data for Co(CN)₂ and provides a comparison with a related dicyanamide complex for which more recent theoretical validation studies are available.

CompoundExperimental Magnetic Moment (μ_eff) [B.M.]Experimental Molar Magnetic Susceptibility (χ_M) [cm³/mol]Theoretical Model Validation
Co(CN)₂ 3.12 (dehydrated)+3825 x 10⁻⁶ (at room temperature)Older literature suggests a high-spin configuration, but detailed modern theoretical validation is scarce.
[Co(phen)(dca)₂] Not explicitly stated, but consistent with high-spin Co(II)Not explicitly statedStructural and magnetic properties have been studied, with variations attributed to structural differences arising from different synthetic methods.
[Co(L1)₄(Cl)₂] (L1 = thiourea)χMT = 2.98 cm³ K mol⁻¹ at 300 K[7]Ab initio (CASSCF/NEVPT2) calculations show good agreement with experimental data, predicting a large negative D value (-63 cm⁻¹) indicative of easy-axis anisotropy.[7]
[FL₂Co]X₂ (FL = bidentate diamido ligand)χMT = 3.00 - 3.34 cm³ K mol⁻¹ at 210 K[11]Ab initio ligand field theory and CASSCF/NEVPT2 calculations correlate the experimentally observed large variations in ZFS parameters (D from -69 to -143 cm⁻¹) with the dihedral angle of the chelate planes.[11]

Experimental Protocols

Accurate experimental data is the bedrock of model validation. The primary technique for characterizing the magnetic properties of materials like Co(CN)₂ is SQUID (Superconducting Quantum Interference Device) magnetometry.

Protocol for Magnetic Susceptibility Measurement using SQUID Magnetometry

This protocol outlines the general steps for measuring the magnetic susceptibility of a powdered sample of a coordination compound like Co(CN)₂ using a Quantum Design MPMS SQUID magnetometer.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is pure and, in the case of Co(CN)₂, properly dehydrated, as magnetic properties can be sensitive to the presence of solvates.

  • Mass Measurement: Accurately weigh 1-20 mg of the finely ground powder sample using a microbalance. The exact mass will depend on the expected strength of the magnetic signal.

  • Sample Holder: The most common sample holder for a powder is a clear plastic straw. Cut a small section of the straw (typically 2-3 cm).

  • Encapsulation:

    • Place the weighed powder into a small gelatin capsule or a custom-made container that fits snugly inside the straw. This prevents contamination of the magnetometer.

    • Alternatively, the powder can be packed into the straw and held in place with quartz wool plugs at both ends.

  • Mounting: Securely mount the straw containing the sample onto the sample rod of the magnetometer. Ensure it is centered to pass through the detection coils correctly.

2. Measurement Procedure:

  • Loading the Sample: Insert the sample rod into the magnetometer's airlock, purge the airlock with helium gas, and then lower the sample into the measurement chamber.

  • Temperature and Field Control: The SQUID magnetometer allows for precise control of temperature (typically from 1.8 K to 400 K) and applied magnetic field (up to several Tesla).

  • Data Collection:

    • Temperature Dependence of Magnetic Susceptibility (χ vs. T):

      • Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied field (Zero-Field-Cooled, ZFC) or in a small applied field (Field-Cooled, FC).

      • Apply a small, constant DC magnetic field (e.g., 1000 Oe).

      • Measure the magnetic moment as the temperature is slowly increased.

      • The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment (M), the applied magnetic field (H), and the molar mass of the sample.

    • Field Dependence of Magnetization (M vs. H):

      • Set a constant temperature (e.g., 2 K).

      • Measure the magnetic moment as the applied magnetic field is swept through a range (e.g., -5 T to +5 T). This measurement helps to identify magnetic saturation and hysteresis.

3. Data Analysis:

  • Diamagnetic Correction: The measured susceptibility must be corrected for the diamagnetic contribution of the sample holder and the core electrons of the atoms in the compound. This is typically done by subtracting the known diamagnetic susceptibilities of the constituent atoms and the holder.

  • Data Interpretation: The corrected magnetic susceptibility data is then plotted (e.g., χ_M*T vs. T) and fitted using the appropriate theoretical model to extract parameters such as the effective magnetic moment, Weiss constant (θ), and zero-field splitting parameters.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models of the magnetic properties of a compound like Co(CN)₂.

ValidationWorkflow Workflow for Validation of Theoretical Models of Magnetic Properties cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis and Characterization of Co(CN)₂ mag_meas Magnetic Property Measurement (e.g., SQUID Magnetometry) synthesis->mag_meas exp_data Experimental Data (χ vs. T, M vs. H) mag_meas->exp_data comparison Comparison and Validation exp_data->comparison model_select Selection of Theoretical Model (e.g., LFT, DFT, ab initio) computation Computational Calculation model_select->computation theor_pred Theoretical Predictions (μ_eff, D, E, g-values) computation->theor_pred theor_pred->comparison refinement Model Refinement comparison->refinement Discrepancy? conclusion Validated Model comparison->conclusion Good Agreement refinement->model_select Yes

Caption: Workflow for validating theoretical models with experimental data.

This guide demonstrates that while older experimental data for Co(CN)₂ exists, a thorough validation using modern theoretical techniques is an area ripe for further investigation. The methodologies and comparative data from related Co(II) complexes provide a solid framework for such future studies.

References

Comparing the cyanide scavenging efficacy of cobalt (II) cyanide with other cobalt complexes.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of cobalt-based cyanide antidotes, with a focus on experimental data and mechanisms of action.

The high affinity of cobalt for cyanide has led to the development of various cobalt-containing compounds as potent antidotes for cyanide poisoning. These complexes function by direct sequestration of cyanide, forming stable, less toxic cobalt-cyanide complexes that can be excreted. This guide provides a comparative overview of the cyanide scavenging efficacy of several key cobalt complexes, supported by experimental data from in vivo and in vitro studies.

Mechanism of Action: A Redox-Dependent Scavenging Process

A common mechanistic feature among many cobalt-based cyanide antidotes is a "redox-switching" mechanism. In vivo, administered Co(III) complexes are often reduced to their Co(II) state by physiological reductants like ascorbate. The Co(II) form is substitution-labile and rapidly binds cyanide ions. This binding is followed by oxidation of the cobalt center to the Co(III) state, forming a stable, substitution-inert dicyano Co(III) complex that is then eliminated from the body.[1][2]

Cyanide Scavenging Mechanism cluster_0 In Vivo Environment Co(III)_complex Administered Co(III) Complex Co(II)_complex Reduced Co(II) Complex (Substitution-Labile) Co(III)_complex->Co(II)_complex Reduction (e.g., Ascorbate) Co(III)_dicyano Stable Co(III) Dicyano Complex (Substitution-Inert) Co(II)_complex->Co(III)_dicyano 2 CN⁻ Binding & Oxidation Excretion Excretion Co(III)_dicyano->Excretion Cyanide Cyanide (CN⁻) Cyanide->Co(II)_complex

Caption: Redox-switching mechanism of cobalt-based cyanide scavengers.

Comparative In Vivo Efficacy of Cobalt Complexes

Animal models, primarily in mice, have been instrumental in evaluating the antidotal efficacy of various cobalt complexes. Key parameters measured include the reduction in "knockdown" or unconsciousness time and overall survival following a lethal or sublethal dose of cyanide.

Cobalt ComplexAnimal ModelCyanide DoseAntidote DoseKey FindingsReference
Dicobalt Edetate (Kelocyanor™) Human Case ReportsVariableStandard Human DoseEffective in treating systemic cyanide poisoning, with survival in patients with lethal blood cyanide concentrations.[3] Adverse effects are possible, especially if administered without confirmed cyanide poisoning.[3][4][3][4]
Hydroxocobalamin MiceLD₄₀ (100 µmol/kg i.p.)75 µmol/kg i.p.Significantly faster recovery from knockdown compared to controls.[5] Considered to have a favorable safety profile.[6][5][6]
Cobinamide MiceIntraperitoneal & InhalationMolar basis comparisonFound to be 3 and 11 times more potent than hydroxocobalamin in intraperitoneal and inhalation models, respectively.[7] Binds two cyanide ions with a high association constant.[7][7]
CoN₄[11.3.1] (Schiff Base) MiceLD₄₀ (5.0 mg/kg i.p.)52 µmolSignificantly decreased recovery time from knockdown (3 ± 3 min) compared to controls (22 ± 5 min).[1][8] Performance was comparable to cobinamide in head-to-head comparisons.[1][1][8]
CoN₄[2] (Schiff Base) MiceLD₄₀ (100 µmol/kg i.p.)50 µmol/kg i.p.Significantly faster recovery from knockdown and zero deaths when given 2 minutes after the toxicant.[2][5] Showed improved antidotal capability over hydroxocobalamin.[2][5][2][5]

In Vitro Cyanide Binding Affinity

The intrinsic cyanide scavenging ability of a cobalt complex is determined by its affinity for cyanide ions. This is often quantified by the association constant (Kₐ).

Cobalt ComplexCyanide Binding StoichiometryAssociation Constant (Kₐ)NotesReference
CoN₄[11.3.1] (Schiff Base) 2 CN⁻ per Co2.7 (±0.2) x 10⁵ M⁻²Binds two cyanide molecules cooperatively.[1][8][1][8]
CoN₄[2] (Schiff Base) 2 CN⁻ per CoNot specified in provided textsThe Co(II) form binds two cyanide anions.[2][5][2][5]
Cobinamide 2 CN⁻ per Co10²² M⁻² (overall)First CN⁻ Kₐ = 10¹⁴ M⁻¹; Second CN⁻ Kₐ = 10⁸ M⁻¹.[7][7]
Cobalamin (Vitamin B₁₂) 1 CN⁻ per Co10¹² M⁻¹Binds one cyanide ion.[7][7]

Experimental Protocols

A standardized sublethal mouse model is commonly employed to assess the efficacy of cyanide antidotes.[1][9][10]

Sublethal Cyanide Intoxication Mouse Model
  • Animals: Adult male Swiss-Webster mice are typically used.[9][10]

  • Toxicant Administration: A sublethal dose of sodium cyanide (NaCN), often an LD₄₀ (the dose that is lethal to 40% of the population), is administered intraperitoneally (i.p.).[2][5]

  • Antidote Administration: The cobalt complex being tested is administered, usually i.p., either prophylactically (before the cyanide dose) or therapeutically (after the cyanide dose).[1][9][10]

  • Efficacy Measurement: The primary endpoint is the "righting-recovery time," which is the time taken for the mouse to recover from the knockdown (unconsciousness) induced by cyanide.[1][9][10]

  • Neuromuscular Assessment: The RotaRod test can be used to assess any post-intoxication neuromuscular sequelae.[1][9][10]

Experimental Workflow Start Start: Acclimatized Mice Antidote_Admin Administer Cobalt Complex (Prophylactic or Therapeutic) Start->Antidote_Admin Cyanide_Admin Administer Sublethal NaCN (e.g., LD₄₀ i.p.) Antidote_Admin->Cyanide_Admin Observe_Knockdown Observe for Knockdown (Unconsciousness) Cyanide_Admin->Observe_Knockdown Measure_Recovery Measure Righting-Recovery Time Observe_Knockdown->Measure_Recovery RotaRod_Test Perform RotaRod Test for Neuromuscular Function Measure_Recovery->RotaRod_Test End End: Data Analysis RotaRod_Test->End

Caption: Workflow for in vivo evaluation of cyanide antidotes.

Conclusion

The available evidence indicates that several cobalt complexes are highly effective cyanide scavengers. While dicobalt edetate is a clinically used antidote, newer Schiff base complexes like CoN₄[11.3.1] and CoN₄[2] show significant promise, with efficacy comparable or superior to established treatments like hydroxocobalamin in preclinical models.[2][5] Cobinamide also demonstrates very high potency.[7] The relative effectiveness of these compounds is influenced by their cyanide binding stoichiometries, the stability of the resulting cobalt-cyano adducts, and the kinetics of cyanide binding to the Co(II) form.[9][10] Future research should focus on the clinical translation of these promising newer cobalt complexes, with careful consideration of their safety profiles.

References

Benchmarking the performance of Co(CN)2-based sensors against other cyanide detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of cyanide is of paramount importance across various scientific disciplines, from environmental monitoring to clinical toxicology and pharmaceutical research. While traditional methods for cyanide analysis have been well-established, there is a continuous drive to develop more sensitive, selective, and field-deployable sensor technologies. This guide provides a comprehensive benchmark of emerging cobalt-based cyanide sensors against established colorimetric, fluorometric, and electrochemical methods.

Performance Benchmarks

The selection of a suitable cyanide detection method hinges on a thorough evaluation of its performance characteristics. The following table summarizes key quantitative data for cobalt-based sensors and other prevalent techniques, offering a clear comparison for informed decision-making.

Detection MethodAnalyteLimit of Detection (LOD)Linear RangeResponse TimeKey AdvantagesKey Disadvantages
Cobalt-Based Fluorescent Sensors Cyanide (CN⁻)0.59 µM[1]0 - 10 µM[2]< 3 minutes[3]High sensitivity, high selectivity, potential for "turn-on" responsePotential for interference from other coordinating anions, synthesis of complex ligands may be required
Colorimetric (Pyridine-Barbituric Acid) Cyanide (CN⁻)~5 µg/L (~0.19 µM)[4]5 - 500 µg/L[4]~10 minutesWell-established standard method, good sensitivityRequires toxic reagents (pyridine), susceptible to interferences from thiocyanate, sulfide, and oxidizing agents[5][6]
Fluorometric (Non-cobalt based) Cyanide (CN⁻)68.00 nM[7]8.00–38.00 µM[7]Typically rapid (< 5 minutes)[8]Very high sensitivity, potential for ratiometric and "turn-on" detectionCan be susceptible to pH changes and interference from other nucleophiles
Electrochemical (Ion-Selective Electrode) Cyanide (CN⁻)1 µg/L (~0.04 µM)[9]1 - 1000 µg/L[9]RapidHigh sensitivity, wide linear range, suitable for continuous monitoringElectrode fouling can be an issue, interference from sulfide and halides[9]
Commercially Available Test Kits (Visual) Free Cyanide (CN⁻)0.10 ppm (~3.8 µM)[10]0.0 - 0.40 ppm[10]~2 minutesSimple to use, field-portableSemi-quantitative, may have matrix interference[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are methodologies for the key detection techniques discussed.

Cobalt-Based Fluorescent Sensor Protocol (General)

This protocol describes a general procedure for the use of a cobalt(II)-based fluorescent probe for cyanide detection.

1. Sensor Preparation:

  • Synthesize the desired cobalt(II) complex with a fluorescent ligand (e.g., a salen or porphyrin derivative) according to established literature procedures.

  • Prepare a stock solution of the cobalt complex in a suitable solvent (e.g., DMSO or acetonitrile).

2. Sample Preparation:

  • Collect the aqueous sample to be analyzed.

  • Adjust the pH of the sample to the optimal range for the specific sensor, typically neutral or slightly basic.

3. Detection Procedure:

  • To a cuvette containing a buffered aqueous solution, add an aliquot of the cobalt complex stock solution to achieve the desired final concentration.

  • Record the initial fluorescence spectrum of the solution.

  • Add a known volume of the prepared sample to the cuvette.

  • After a short incubation period (typically a few minutes), record the final fluorescence spectrum.

  • The change in fluorescence intensity (often a "turn-on" response) is proportional to the cyanide concentration.

4. Quantification:

  • Generate a calibration curve by measuring the fluorescence response to a series of standard cyanide solutions of known concentrations.

  • Determine the cyanide concentration in the unknown sample by interpolating its fluorescence response on the calibration curve.

Colorimetric Method: Pyridine-Barbituric Acid

This is a widely used standard method for the determination of cyanide.[5][12][13][14][15]

1. Reagent Preparation:

  • Chloramine-T solution: Dissolve 1.0 g of chloramine-T in 100 mL of deionized water. Prepare fresh daily.

  • Pyridine-barbituric acid reagent: Place 15 g of barbituric acid in a 250-mL volumetric flask. Add a small amount of water to wet the acid. Add 75 mL of pyridine and mix. Then, add 15 mL of concentrated hydrochloric acid, mix, and allow to cool. Dilute to the mark with deionized water.

  • Acetate buffer (pH 4.5): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

2. Sample Preparation and Distillation (for total cyanide):

  • Acidify the sample to liberate HCN gas, which is then distilled and collected in a sodium hydroxide scrubbing solution. This step is crucial for complexed cyanides and to remove certain interferences.

3. Color Development:

  • Take a known volume of the scrubbing solution or the direct sample (for free cyanide).

  • Add 1 mL of acetate buffer and 2 mL of chloramine-T solution. Mix and let stand for exactly 2 minutes.

  • Add 5 mL of pyridine-barbituric acid reagent, mix thoroughly, and let stand for 8 minutes for color development.

4. Measurement:

  • Measure the absorbance of the solution at 578 nm using a spectrophotometer.

  • Prepare a calibration curve using standard cyanide solutions treated with the same procedure.

Electrochemical Detection: Ion-Selective Electrode

This method utilizes a silver/sulfide ion-selective electrode (ISE) to potentiometrically determine cyanide concentration.

1. Apparatus:

  • Ion-selective electrode for cyanide (typically a silver/sulfide electrode).

  • Reference electrode (e.g., Ag/AgCl).

  • Potentiometer or ion meter.

2. Sample Preparation:

  • Collect the sample and add a sodium hydroxide solution to raise the pH to above 11. This converts HCN to CN⁻ and stabilizes the sample.

  • Add an ionic strength adjustment buffer (ISAB) to ensure a constant ionic background.

3. Measurement:

  • Immerse the cyanide ISE and the reference electrode into the prepared sample.

  • Stir the solution gently and allow the potential reading to stabilize.

  • Record the millivolt reading.

4. Quantification:

  • Prepare a series of cyanide standards and measure their potentials to create a calibration curve (log concentration vs. mV).

  • Determine the cyanide concentration of the sample from the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and procedural steps can aid in understanding and optimizing each detection method.

Signaling_Pathway_Cobalt_Sensor cluster_sensor Cobalt(II)-Fluorophore Complex (Sensor) Co_complex Co(II) Complex (Fluorescence Quenched) Fluorophore Fluorophore Co_complex->Fluorophore PET/Energy Transfer Co_Cyanide_Complex [Co(CN)n] Complex (Stable) Co_complex->Co_Cyanide_Complex Forms Stable Complex Released_Fluorophore Free Fluorophore (Fluorescent) Co_complex->Released_Fluorophore Releases Fluorophore Cyanide Cyanide (CN⁻) Cyanide->Co_complex Binding Fluorescence Signal Fluorescence Signal Released_Fluorophore->Fluorescence Signal Emits Light Experimental_Workflow_Colorimetric start Start: Sample Collection distillation Optional: Distillation (for Total Cyanide) start->distillation reagent_add Add Chloramine-T (2 mins) start->reagent_add For Free Cyanide distillation->reagent_add color_dev Add Pyridine-Barbituric Acid (8 mins) reagent_add->color_dev measurement Spectrophotometric Measurement (578 nm) color_dev->measurement end End: Concentration Determination measurement->end

References

Structural comparison of different polymorphs of cobalt (II) cyanide

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Overview of Cobalt (II) Cyanide Forms

A comprehensive review of scientific literature reveals no distinct polymorphs of this compound (Co(CN)₂). While the term "polymorph" refers to different crystalline structures of the same chemical compound, research to date has primarily characterized this compound as a single structural entity, existing in anhydrous and various hydrated forms. This guide, therefore, provides a structural comparison of these known forms rather than distinct polymorphs.

This compound is an inorganic coordination polymer with the empirical formula Co(CN)₂. Its structure is more accurately represented by the formula Co₃[Co(CN)₅]₂, indicating the presence of both cobalt cations (Co²⁺) and pentacyanocobaltate(II) anions ([Co(CN)₅]³⁻) within a complex polymeric network.[1] The primary distinction in the solid state arises from the presence or absence of water molecules in the crystal lattice, leading to anhydrous and hydrated forms.

Comparison of Anhydrous and Hydrated this compound
PropertyAnhydrous this compoundHydrated this compound
Chemical Formula Co(CN)₂Co(CN)₂·nH₂O (n=2, 3, 8 have been reported)
Appearance Deep-blue, hygroscopic powder[1]Pink to reddish-brown powder or needles
Crystal Structure Coordination polymer with the structural unit Co₃[Co(CN)₅]₂[1]The fundamental coordination network is likely retained, with water molecules incorporated into the crystal lattice. Detailed crystal structures of the hydrated forms are not extensively described in the available literature.
Synthesis Dehydration of hydrated this compound, for instance by heating the octahydrate at 100 °C.[1] It can also be prepared by reacting cobalt(II) bromide with potassium cyanide in liquid ammonia, followed by heating.[1]Precipitation from an aqueous solution of a cobalt (II) salt and an alkali metal cyanide. For example, the trihydrate can be precipitated from a solution of cobalt(II) chloride and potassium cyanide.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of distinct polymorphs of Co(CN)₂ cannot be provided as no such polymorphs have been identified in the reviewed literature. However, general procedures for the preparation of anhydrous and hydrated this compound are described.

Synthesis of Hydrated this compound (General Procedure)

A stoichiometric amount of an aqueous solution of an alkali metal cyanide (e.g., potassium cyanide) is added to an aqueous solution of a cobalt (II) salt (e.g., cobalt(II) chloride). A precipitate of hydrated this compound will form.[2] The precipitate can be filtered, washed with water, and dried. The exact degree of hydration may depend on the specific reaction conditions.

Synthesis of Anhydrous this compound

Anhydrous this compound can be obtained by the dehydration of a hydrated form. For example, the octahydrate can be heated at 100°C to yield the anhydrous compound.[1]

Characterization Methods

Standard solid-state characterization techniques would be employed to study the structure of this compound forms:

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique would be essential to determine the precise crystal structure, including unit cell parameters, space group, and atomic positions. This would be the definitive method to identify and distinguish true polymorphs.

  • Powder X-ray Diffraction (PXRD): Used to analyze the crystallinity and phase purity of a bulk sample. The diffraction pattern is a fingerprint of the crystal structure.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the bonding environment of the cyanide ligands and the presence of water molecules in the hydrated forms.

  • Thermogravimetric Analysis (TGA): This method can be used to determine the water content in hydrated forms by measuring the mass loss upon heating.

Logical Workflow for Polymorph Identification and Comparison

The following diagram illustrates the logical workflow that would be necessary to identify and compare polymorphs of a compound like this compound, should they be discovered in the future.

G Workflow for Polymorph Identification and Comparison cluster_synthesis Synthesis cluster_structure Detailed Structural Analysis cluster_comparison Comparative Analysis Synthesis Systematic Crystallization Screening (Varying solvents, temperatures, pressures, etc.) PXRD Powder X-ray Diffraction (PXRD) (Identify different crystal phases) Synthesis->PXRD Thermal Thermal Analysis (DSC, TGA) (Identify phase transitions and solvates) Synthesis->Thermal Spectroscopy Spectroscopy (IR, Raman) (Probe for structural differences) Synthesis->Spectroscopy SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) (Determine crystal structure of each form) PXRD->SC_XRD Thermal->SC_XRD Spectroscopy->SC_XRD Data_Table Tabulate Crystallographic Data (Unit cell, space group, density, etc.) SC_XRD->Data_Table Structural_Comparison Compare Structural Features (Coordination environments, packing, hydrogen bonding) Data_Table->Structural_Comparison Property_Correlation Correlate Structure with Properties (Spectroscopic, thermal, etc.) Structural_Comparison->Property_Correlation

Caption: Logical workflow for the discovery and comparative analysis of polymorphs.

References

A Comparative Analysis of the Thermal Stability of Various Metal Cyanides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal decomposition characteristics of metal cyanides, supported by experimental data.

The thermal stability of metal cyanides is a critical consideration in various scientific and industrial applications, including chemical synthesis, materials science, and pharmaceuticals. Understanding the decomposition temperatures and pathways of these compounds is essential for ensuring safe handling, predicting reaction outcomes, and designing novel materials. This guide provides a comparative analysis of the thermal stability of a range of metal cyanides, summarizing key quantitative data and outlining typical experimental protocols.

Comparative Thermal Decomposition Data

The thermal stability of metal cyanides varies significantly depending on the metal cation. The onset of decomposition is a key parameter determined using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. The following table summarizes the onset decomposition temperatures for several common metal cyanides under different atmospheric conditions.

Metal CyanideFormulaOnset Decomposition Temperature (°C)Atmosphere
Sodium CyanideNaCN587.4[1][2]Air
879.2[2]Argon
Potassium CyanideKCN> 634.5 (Melting Point)[3]Inert
Silver CyanideAgCN335 (Decomposes at melting point)[4]Not Specified
Copper(I) CyanideCuCN~400[5]Not Specified
Gold(I) CyanideAuCNDecomposes upon heating[6]Not Specified
Zinc CyanideZn(CN)₂~800[7]Nitrogen
Nickel(II) CyanideNi(CN)₂> 400 (Decomposition of related complex)[8]Air

Note: Decomposition temperatures can be influenced by factors such as heating rate, sample purity, and particle size. The data presented here are indicative and should be used as a comparative guide.

Trends in Thermal Stability

Based on the available data, a general trend in the thermal stability of metal cyanides can be observed. Alkali metal cyanides, such as sodium and potassium cyanide, exhibit high thermal stability, with decomposition occurring at elevated temperatures. In contrast, cyanides of transition metals like silver and copper tend to decompose at lower temperatures. For instance, sodium cyanide begins to decompose at 587.4 °C in air, while silver cyanide decomposes at its melting point of 335 °C[1][2][4]. The decomposition of copper(I) cyanide complexes to form CuCN can occur at even lower temperatures, in the range of 140-240 °C, with the subsequent decomposition of CuCN starting around 400 °C[5]. Zinc cyanide also demonstrates high thermal stability, with decomposition reported to begin around 800 °C in a nitrogen atmosphere[7]. While specific onset data for gold(I) cyanide and nickel(II) cyanide are less readily available, related compounds suggest that their thermal stability is also a key consideration in their application.

Experimental Protocols

The thermal stability of metal cyanides is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

General Protocol for TGA-DSC Analysis:

A standard experimental setup for the thermal analysis of metal cyanides involves the following steps:

  • Sample Preparation: A small, accurately weighed sample of the metal cyanide (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA-DSC instrument is calibrated for temperature and mass.

  • Atmosphere Control: The furnace is purged with a specific gas, such as nitrogen or argon for an inert atmosphere, or air for an oxidizing environment, at a controlled flow rate (typically 20-100 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (commonly 10 °C/min).

  • Data Acquisition: The instrument records the sample's mass and the differential heat flow as a function of temperature.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, percentage mass loss, and enthalpy changes associated with thermal events.

Logical Workflow for Comparative Thermal Stability Analysis

The process of comparing the thermal stability of different metal cyanides can be visualized as a systematic workflow, from sample selection to data interpretation and reporting.

G cluster_0 Preparation and Setup cluster_1 Thermal Analysis cluster_2 Data Processing and Analysis cluster_3 Comparison and Reporting A Select Metal Cyanides for Analysis B Prepare and Weigh Samples A->B C Calibrate TGA-DSC Instrument B->C D Run TGA-DSC under Inert Atmosphere (N2/Ar) C->D E Run TGA-DSC under Oxidizing Atmosphere (Air) C->E F Analyze TGA Curves for Onset Decomposition Temperature and Mass Loss D->F G Analyze DSC Curves for Thermal Events (Endo/Exothermic Peaks) D->G E->F E->G H Identify Decomposition Products (e.g., via TGA-MS) F->H G->H I Compile Data into a Comparative Table H->I J Analyze Trends in Thermal Stability I->J K Generate Comparison Guide J->K

Workflow for comparative thermal stability analysis of metal cyanides.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of metal cyanides can proceed through various pathways, leading to the formation of different products depending on the metal and the surrounding atmosphere. For instance, in an inert atmosphere, some metal cyanides may decompose to the elemental metal and cyanogen gas. In the presence of oxygen, metal oxides and nitrogen oxides can be formed. The decomposition of complex cyanides can be a multi-step process involving the formation of intermediate species. A deeper understanding of these pathways often requires coupling the thermal analysis equipment with a mass spectrometer (TGA-MS) to identify the gaseous products evolved during decomposition.

References

Validating DFT Calculations for the Electronic Structure of Cobalt (II) Cyanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate computational modeling of transition metal complexes is paramount. This guide provides an objective comparison of Density Functional Theory (DFT) methods for validating the electronic structure of a model cobalt (II) cyanide complex, supported by experimental data.

The accurate prediction of the electronic structure and properties of transition metal complexes is a significant challenge in computational chemistry. Density Functional Theory (T) offers a powerful and cost-effective approach, but the choice of functional and basis set can profoundly influence the results. This guide presents a validation of different DFT methods against experimental data for a well-characterized this compound complex, [Co(phen)2(CN)2]·EtOH·2H2O, offering a framework for selecting appropriate computational strategies for similar systems.

Experimental Benchmark Data

The validation of computational methods relies on high-quality experimental data. For this guide, we utilize crystallographic and spectroscopic data for the complex bis(1,10-phenanthroline)dicyanidocobalt(II) ethanol solvate dihydrate. The key experimental parameters used for comparison are summarized in Table 1.

Table 1: Experimental Geometry and Vibrational Frequency for [Co(phen)2(CN)2]·EtOH·2H2O

ParameterExperimental Value
Bond Lengths (Å)
Co-C1.917(5), 1.929(5)
C≡N1.142(6), 1.145(5)
Bond Angles (º)
Co-C-NNot explicitly reported, but expected to be ~180°
C-Co-CNot explicitly reported
Infrared Spectroscopy (cm⁻¹)
ν(C≡N)2066, 2079[1]

Comparison of DFT Functionals and Basis Sets

To assess the performance of various DFT methods, we have compiled theoretical data from a selection of commonly used functionals and basis sets. The chosen methods represent a range of functional types, from hybrid functionals to modern, dispersion-corrected functionals. The results of these calculations for key geometric and vibrational parameters are presented in Table 2.

Table 2: Comparison of Calculated and Experimental Parameters for the [Co(CN)2] Fragment

DFT MethodBasis SetCo-C (Å)C≡N (Å)ν(C≡N) (cm⁻¹)
B3LYP6-311G(d,p)ValueValueValue
M06L-D4def2-TZVPValueValueValue
PBEdef2-SVPValueValueValue
Experimental 1.923 (avg.) 1.144 (avg.) 2073 (avg.)

Note: The values in this table are illustrative and would be populated with the results of actual DFT calculations.

Workflow for DFT Calculation Validation

The process of validating DFT calculations against experimental data can be systematically approached. The following diagram illustrates a typical workflow.

DFT_Validation_Workflow DFT Calculation Validation Workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Analysis and Validation Exp_Data Acquire Experimental Data (Crystallography, Spectroscopy) Compare Compare Experimental and Theoretical Data Exp_Data->Compare Select_Methods Select DFT Functionals and Basis Sets Perform_Calc Perform DFT Calculations (Geometry Optimization, Frequency) Select_Methods->Perform_Calc Extract_Data Extract Theoretical Data (Bond Lengths, Angles, Frequencies) Perform_Calc->Extract_Data Extract_Data->Compare Assess Assess Accuracy of DFT Methods Compare->Assess Conclusion Draw Conclusions and Select Best Method Assess->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of Cobalt(II) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Cobalt(II) cyanide (Co(CN)₂). In the context of research and drug development, rigorous characterization of inorganic compounds is critical for ensuring purity, stability, and batch-to-batch consistency. Cross-validation of analytical techniques, wherein multiple methods are used to corroborate findings, provides a high degree of confidence in the material's identity and quality. This document outlines a framework for the cross-validation of key analytical techniques and presents supporting experimental data based on the analysis of Co(CN)₂ and analogous metal cyanide complexes.

Overview of Analytical Methodologies

The characterization of Cobalt(II) cyanide typically involves a suite of analytical techniques to probe its structural, compositional, and thermal properties. The primary methods discussed in this guide are:

  • X-ray Diffraction (XRD): For the identification of crystalline phases and determination of crystal structure.

  • Vibrational Spectroscopy (FTIR & Raman): To identify functional groups and confirm the presence of the cyanide ligand and its coordination to the cobalt center.

  • UV-Vis Spectroscopy: For quantitative analysis of cobalt content in solution.

  • Thermal Analysis (TGA/DSC): To assess thermal stability and decomposition pathways.

  • Elemental Analysis (EA): For the precise determination of the elemental composition (C, N, Co).

A logical workflow for the cross-validation of a newly synthesized or procured batch of Co(CN)₂ is presented below. This workflow ensures that the material's identity, purity, and key properties are confirmed through orthogonal methods.

cross_validation_workflow cluster_start Sample Preparation cluster_primary Primary Identification & Structural Analysis cluster_compositional Compositional Analysis cluster_property Property Analysis cluster_validation Cross-Validation & Final Assessment Start Co(CN)₂ Sample XRD X-ray Diffraction (XRD) Start->XRD Solid Sample FTIR FTIR Spectroscopy Start->FTIR Solid Sample (pellet/ATR) Raman Raman Spectroscopy Start->Raman Solid Sample EA Elemental Analysis (EA) Start->EA Solid Sample UVVis UV-Vis Spectroscopy (after dissolution) Start->UVVis Dissolution in appropriate ligand solution (e.g., KSCN) TGA_DSC Thermal Analysis (TGA/DSC) Start->TGA_DSC Solid Sample Data_Compare Data Comparison & Cross-Validation XRD->Data_Compare FTIR->Data_Compare Raman->Data_Compare EA->Data_Compare UVVis->Data_Compare TGA_DSC->Data_Compare Final_Report Characterization Report Data_Compare->Final_Report Consistent Results

Cross-validation workflow for Co(CN)₂ characterization.

Comparative Performance Data

The following table summarizes typical performance characteristics for the analytical techniques used in the characterization of Cobalt(II) cyanide and related metal cyanide complexes. It is important to note that performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation and experimental conditions.

Parameter XRD FTIR Spectroscopy Raman Spectroscopy UV-Vis Spectroscopy Thermal Analysis (TGA) Elemental Analysis
Primary Use Phase ID, Crystal StructureFunctional Group IDVibrational ModesQuantitative AnalysisThermal StabilityElemental Composition
Sample Form Solid (powder)Solid, LiquidSolid, LiquidLiquidSolidSolid
Typical Range 5-90° 2θ4000-400 cm⁻¹3500-100 cm⁻¹200-800 nm[1]Ambient to 1000°C[2]% Composition
LOD ~1-5% by weight (phase impurity)~20 ppb (for [Co(CN)₆]³⁻)[3][4]Sub-ppm (technique dependent)[5]~0.01 mg/L (for Co²⁺ complex)[1]Not ApplicableNot Applicable
LOQ ~5% by weight (phase impurity)Not specifiedNot specified~0.05 mg/L (for Co²⁺ complex)[1]Not ApplicableNot Applicable
Precision (%RSD) < 5% (quantitative phase analysis)< 10%[3][4]< 10%< 5%[1]< 2% (mass loss)< 0.4% (absolute error)[6]
Linearity (R²) Not Applicable> 0.99[3][4]Not specified> 0.999[1]Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation.

X-ray Diffraction (XRD) Analysis
  • Objective: To confirm the crystalline phase of Co(CN)₂ and identify any crystalline impurities.

  • Sample Preparation: A small amount of the Co(CN)₂ powder is gently ground using an agate mortar and pestle to ensure a random orientation of crystallites. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer.

  • Typical Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).[7]

    • Voltage and Current: 40 kV and 40 mA.[7]

    • Scan Range (2θ): 10° to 80°.

    • Scan Speed: 2° per minute.

  • Data Analysis: The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity of Co(CN)₂. Rietveld refinement can be used for quantitative phase analysis if impurities are detected.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic C≡N stretching vibration of the cyanide ligand and the Co-C bond, confirming the formation of the coordination complex.

  • Sample Preparation: A small amount of Co(CN)₂ is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Typical Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is analyzed for the presence of a strong absorption band in the region of 2200-2000 cm⁻¹, which is characteristic of the C≡N stretching mode in metal cyanides.[9] For cobalt cyanide complexes, this peak is typically observed around 2129 cm⁻¹.

UV-Vis Spectroscopy
  • Objective: To quantify the cobalt concentration in a sample. This is an indirect method for assessing the purity of Co(CN)₂.

  • Sample Preparation: A known mass of Co(CN)₂ is dissolved in a suitable solvent to form a colored cobalt complex. For instance, Co(II) ions can form a stable, colored complex with thiocyanate (SCN⁻) in an acidic acetone-water medium.[10][11] A series of standard solutions with known Co(II) concentrations are prepared in the same manner.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Typical Parameters:

    • Wavelength Scan: A full wavelength scan (e.g., 350-750 nm) is performed on a standard solution to determine the wavelength of maximum absorbance (λmax). For the [Co(SCN)₄]²⁻ complex, λmax is approximately 620 nm.[10]

    • Measurement Mode: Absorbance is measured at the determined λmax.

  • Data Analysis: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of the Co(CN)₂ sample solution is then determined from its absorbance using the calibration curve, following Beer's Law.[10]

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of Co(CN)₂, including the identification of any hydrated forms.

  • Sample Preparation: A small, accurately weighed amount of the Co(CN)₂ powder (typically 5-10 mg) is placed in an alumina or platinum crucible.[2]

  • Instrumentation: A thermogravimetric analyzer, often coupled with a Differential Scanning Calorimeter (DSC).

  • Typical Parameters:

    • Temperature Range: Ambient to 800°C or higher.[12]

    • Heating Rate: A linear heating rate of 10°C/min is commonly used.[2]

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study decomposition, or in air to study oxidative decomposition.

  • Data Analysis: The TGA curve plots mass loss as a function of temperature. The decomposition temperature is identified as the onset of a significant mass loss event. The stoichiometry of the decomposition can be inferred from the percentage of mass lost at each step. The DSC curve reveals whether decomposition events are endothermic or exothermic.[13]

Elemental Analysis (EA)
  • Objective: To determine the weight percentages of carbon, nitrogen, and cobalt in the compound, and to compare these with the theoretical values for Co(CN)₂.

  • Sample Preparation: A few milligrams of the dry Co(CN)₂ sample are accurately weighed into a tin or silver capsule.

  • Instrumentation: A CHN elemental analyzer for carbon and nitrogen. Cobalt content can be determined by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.

  • Data Analysis: The experimentally determined weight percentages of C, N, and Co are compared to the theoretical values calculated from the molecular formula of Co(CN)₂ (Co: 53.11%, C: 21.65%, N: 25.24%). For a pure compound, the experimental values should agree with the theoretical values to within ±0.4%.[6]

References

A Comparative Toxicity Assessment of Cobalt Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of various cobalt compounds, with a focus on cobalt ions (typically from cobalt chloride and cobalt sulfate) and cobalt nanoparticles (including cobalt oxide and metallic cobalt nanoparticles). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological profiles of these compounds.

Executive Summary

Cobalt and its compounds are integral to various industrial and biomedical applications. However, their potential toxicity is a significant concern. This guide synthesizes experimental data to compare the cytotoxic, genotoxic, and broader systemic effects of different forms of cobalt. In general, the toxicity of cobalt compounds is influenced by their solubility, size, and the specific biological system being evaluated. While soluble cobalt salts readily release cobalt ions (Co²⁺), nanoparticles exhibit complex toxicological profiles influenced by both their particulate nature and ion release.

Data Presentation: Comparative Toxicity

The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the cytotoxicity of different cobalt compounds across multiple cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of Cobalt Compounds
Cobalt CompoundCell LineExposure Time (hours)IC50 Value (µM)Reference
Cobalt Chloride (CoCl₂)U-373 Astrocytoma72333.15 ± 22.88[1]
Cobalt Chloride (CoCl₂)SH-SY5Y Neuroblastoma72100.01 ± 5.91[1]
Cobalt (III) ComplexesA549 (Lung Carcinoma)Not Specified32 (optimized dose)[2]
Cobalt Oxide Nanoparticles (Co₃O₄ NPs)HepG2 (Hepatocellular Carcinoma)Not Specified303.80 (µg/ml)[3]
Cobalt (II) Complex of JugloneHepG2 (Hepatocellular Carcinoma)48Not specified, but cytotoxic[1]
Viramidine-loaded Aptamer NanoparticlesHepG2 (Hepatocellular Carcinoma)Not Specified16.69 ± 1.12[4]
Viramidine-loaded Aptamer NanoparticlesHuh-7 (Hepatocellular Carcinoma)Not Specified11.23 ± 0.23[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific form of the cobalt compound and the cell line used.

Key Signaling Pathways in Cobalt Toxicity

Cobalt-induced toxicity is mediated by several interconnected signaling pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), leading to oxidative stress, activation of inflammatory pathways such as NF-κB, and modulation of the Nrf2 antioxidant response.

Cobalt-Induced Oxidative Stress

Cobalt ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

Cobalt_Oxidative_Stress Cobalt Ions (Co²⁺) Cobalt Ions (Co²⁺) ROS Generation ROS Generation Cobalt Ions (Co²⁺)->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation DNA Damage DNA Damage Cellular Damage->DNA Damage

Caption: Cobalt-induced reactive oxygen species (ROS) generation and subsequent cellular damage.

NF-κB Signaling Pathway

Oxidative stress and other stimuli initiated by cobalt exposure can activate the NF-κB signaling pathway, a key regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators, contributing to cellular injury.

Cobalt_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cobalt Exposure Cobalt Exposure ROS ROS Cobalt Exposure->ROS IKK Activation IKK Activation ROS->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation phosphorylates IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocation IκBα IκBα IκBα->IκBα Degradation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Activation of the NF-κB inflammatory pathway by cobalt exposure.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress from cobalt, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Cobalt_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cobalt-induced ROS Cobalt-induced ROS Keap1-Nrf2 Complex Keap1-Nrf2 Complex Cobalt-induced ROS->Keap1-Nrf2 Complex destabilizes Keap1 Keap1 Keap1->Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2->Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1-Nrf2 Complex->Nrf2 Nrf2 release & translocation ARE ARE Nrf2 ->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

Caption: The Nrf2-mediated antioxidant response pathway activated by cobalt-induced oxidative stress.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below to ensure reproducibility and aid in the design of future studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of metabolic activity and cell viability.[5][6][7][8]

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with Cobalt Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][6]

  • Treatment: Prepare serial dilutions of the cobalt compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[9][10][11][12][13]

Experimental Workflow:

Comet_Assay_Workflow A Expose cells to Cobalt Compound B Embed cells in agarose on slide A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Visualize & Score Comets F->G

Caption: A generalized workflow for the alkaline comet assay.

Detailed Protocol:

  • Cell Preparation: Treat cells with various concentrations of the cobalt compound for a specified duration. Harvest the cells and resuspend them in PBS.

  • Embedding in Agarose: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[12]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[9]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. The fragmented DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using appropriate imaging software. The percentage of DNA in the tail is a common metric for quantification.

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14][15][16][17][18]

Experimental Workflow:

Micronucleus_Assay_Workflow A Treat cells with Cobalt Compound B Add Cytochalasin B (to block cytokinesis) A->B C Incubate (1.5-2 cell cycles) B->C D Harvest and fix cells C->D E Stain cytoplasm and nuclei D->E F Score micronuclei in binucleated cells E->F

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Detailed Protocol:

  • Cell Treatment: Expose cell cultures to a range of concentrations of the cobalt compound for a period equivalent to 1.5-2 cell cycles.[16]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.[15]

  • Harvesting: After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. The presence of a dose-dependent increase in micronucleated cells indicates a genotoxic effect.[16]

References

A Comparative Guide to the Performance of Cobalt(II) Cyanide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst and solvent system is paramount to achieving optimal reaction outcomes. Cobalt(II) cyanide (Co(CN)2), and more specifically the active species it forms in the presence of excess cyanide, the pentacyanocobaltate(II) anion ([Co(CN)5]³⁻), has garnered attention as a versatile catalyst for various chemical transformations, including hydrogenation and oxidation.[1] This guide provides a comprehensive evaluation of the performance of Co(CN)2-derived catalysts in different solvent systems, offering a direct comparison with alternative cobalt-based catalysts and detailed experimental protocols to support further research.

Performance of Pentacyanocobaltate(II) in Catalytic Hydrogenation

The catalytic activity of pentacyanocobaltate(II) is significantly influenced by the solvent system. A key example is the selective hydrogenation of butadiene. Experimental data reveals that both the rate of reaction and the product selectivity are highly dependent on the solvent composition.

Data Presentation: Hydrogenation of Butadiene

The following table summarizes the performance of a pentacyanocobaltate(II) catalyst in the hydrogenation of butadiene across various solvent systems. The data highlights the impact of the solvent on reaction rate and the distribution of butene isomers.

Solvent SystemCatalyst Concentration (mol/L)CN/Co Molar RatioH₂ Absorption Rate (ml/min)Product Distribution (%)
1-Butene
Water0.15.0~12.525
Water0.16.0~10.075
Glycerol-Methanol (1:1 v/v)0.15.2~2.025
Glycerol-Methanol (1:1 v/v)0.16.0~1.565
Ethylene Glycol-Methanol (1:1 v/v)0.16.0Not specified35

Data adapted from studies on the hydrogenation of butadiene catalyzed by pentacyanocobaltate(II).[2] The reaction rates are approximate and intended for comparative purposes.

From the data, it is evident that the hydrogenation rate is significantly higher in water compared to the mixed organic solvent systems.[2] Furthermore, the selectivity towards different butene isomers is dramatically altered by both the solvent and the cyanide-to-cobalt ratio. In aqueous media with a higher CN/Co ratio, 1-butene is the major product, whereas in a glycerol-methanol mixture under similar conditions, a significant amount of cis-2-butene is formed.[2] This demonstrates the critical role of the solvent in modulating the catalyst's selectivity.

Comparison with Alternative Cobalt Catalysts

While Co(CN)2 is effective, other cobalt salts are also widely used as catalysts. The choice of catalyst can depend on the specific reaction, desired outcome, and reaction conditions.

CatalystTypical ApplicationsCommon SolventsKey Advantages/Disadvantages
Co(CN)₂ / [Co(CN)₅]³⁻ Hydrogenation, Redox ReactionsWater, Alcohols, GlycolsHighly selective, activity tunable by CN/Co ratio. Insoluble in many common organic solvents, requiring in situ preparation.
Cobalt(II) chloride (CoCl₂) C-H activation, Oxidation, Cross-couplingAcetonitrile, Dichloromethane, AlcoholsReadily available, soluble in a range of organic solvents. Often requires co-catalysts or ligands.[3][4]
Cobalt(II) acetate (Co(OAc)₂) Oxidation, C-H functionalizationAcetone, Alcohols, WaterEffective for oxidation reactions, often used with peroxides.[5] May require specific ligands for high selectivity.
Cobalt-based Nanoparticles Hydrogenation, Fischer-Tropsch SynthesisVaries with supportHigh activity, potential for heterogeneity and recyclability. Synthesis can be complex.[6]
Cobalt Carbonyls (e.g., Co₂(CO)₈) Pauson-Khand reaction, HydroformylationToluene, DichloromethaneUnique reactivity in C-C bond formation. Air-sensitive and toxic.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of the Pentacyanocobaltate(II) Catalyst Solution

Objective: To prepare a catalytically active solution of pentacyanocobaltate(II) from a cobalt(II) salt and a cyanide source.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) cyanide (Co(CN)₂)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Solvent (deoxygenated water, ethanol, or a specified mixture)

  • Schlenk flask or a three-necked flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the cobalt(II) salt in the chosen deoxygenated solvent to achieve the desired molarity (e.g., 0.1 M).

  • In a separate flask, prepare a solution of the cyanide salt in the same solvent.

  • Slowly add the cyanide solution to the stirred cobalt salt solution. An initial precipitate of Co(CN)₂ may form.[7]

  • Continue adding the cyanide solution until the precipitate redissolves and the desired cyanide-to-cobalt molar ratio is achieved (typically between 5 and 6).[2] The formation of the yellow-green pentacyanocobaltate(II) complex indicates the catalyst is ready for use.[7]

Protocol 2: Catalytic Hydrogenation of Butadiene

Objective: To evaluate the catalytic performance of the prepared pentacyanocobaltate(II) solution for the hydrogenation of butadiene.

Apparatus:

  • A three-necked flask equipped with a magnetic stir bar, a gas inlet adapter with a stopcock connected to a hydrogen balloon, and a septum for substrate injection and sampling.

  • Hydrogen source (balloon or cylinder)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Transfer the prepared pentacyanocobaltate(II) catalyst solution to the reaction flask under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas three times.[8]

  • With vigorous stirring, introduce a known amount of butadiene gas or a cooled liquid sample into the reaction flask via a gas-tight syringe.

  • Monitor the reaction progress by measuring the uptake of hydrogen from the balloon or by taking aliquots of the reaction mixture at regular intervals for GC analysis.

  • To quench the reaction, vent the hydrogen and purge the system with an inert gas.

  • Analyze the product mixture by GC to determine the conversion of butadiene and the selectivity for 1-butene, trans-2-butene, and cis-2-butene.

Mechanistic Considerations and Signaling Pathways

The solvent plays a crucial role in the reaction mechanism by influencing the coordination sphere of the cobalt center and the stability of intermediates.

Hydrogenation Pathway

The hydrogenation of conjugated dienes like butadiene by pentacyanocobaltate(II) is believed to proceed through the formation of a hydrido-cobalt species, [HCo(CN)₅]³⁻.[7] The solvent can affect the equilibrium between different cobalt-cyanide species and the stability of the intermediate organometallic complexes formed during the catalytic cycle.

Hydrogenation_Pathway 2[Co(CN)₅]³⁻ 2[Co(CN)₅]³⁻ 2[HCo(CN)₅]³⁻ 2[HCo(CN)₅]³⁻ 2[Co(CN)₅]³⁻->2[HCo(CN)₅]³⁻ + H₂ H₂ H₂ π-allyl complex π-allyl complex 2[HCo(CN)₅]³⁻->π-allyl complex + Butadiene Butadiene Butadiene π-allyl complex->2[Co(CN)₅]³⁻ Hydrogenolysis Butene isomers Butene isomers π-allyl complex->Butene isomers Product Release

Caption: Proposed pathway for butadiene hydrogenation by pentacyanocobaltate(II).

Experimental Workflow

The evaluation of Co(CN)₂ performance in different solvent systems follows a logical workflow from catalyst preparation to data analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_Co_salt Dissolve Co(II) salt mix Mix solutions (in situ formation) prep_Co_salt->mix prep_CN_salt Dissolve Cyanide salt prep_CN_salt->mix add_catalyst Add catalyst solution mix->add_catalyst setup Set up reaction vessel (inert atmosphere) setup->add_catalyst add_substrate Introduce substrate (e.g., Butadiene) add_catalyst->add_substrate run_reaction Run reaction under H₂ add_substrate->run_reaction monitor Monitor reaction progress (H₂ uptake, GC sampling) run_reaction->monitor analyze Analyze final product mixture (GC, NMR) monitor->analyze data Calculate Conversion & Selectivity analyze->data

Caption: Workflow for evaluating Co(CN)₂ catalytic performance.

References

Head-to-head comparison of cobalt (II) cyanide and zinc cyanide in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes. Metal cyanides, serving as both cyanide sources and catalysts, are pivotal in constructing complex molecules. This guide provides an objective, data-driven comparison between Cobalt(II) Cyanide (Co(CN)₂) and Zinc Cyanide (Zn(CN)₂) in catalytic applications, focusing on their distinct mechanisms and optimal use cases in cyanation reactions.

Overview and Physicochemical Properties

At a fundamental level, the catalytic behaviors of cobalt(II) and zinc(II) ions are dictated by their electronic structures. Zinc(II) is a d¹⁰ metal ion, meaning it has a full d-orbital shell. Consequently, it is redox-inactive and functions exclusively as a Lewis acid, activating substrates by withdrawing electron density.[1] In contrast, Cobalt(II) is a d⁷ ion, allowing it to readily participate in redox cycles (e.g., Co(I)/Co(III) or Co(II)/Co(III)), making it suitable for a different class of catalytic transformations involving oxidative addition and reductive elimination.[2][3]

Their coordination chemistry also differs. Zn(II) strongly prefers a tetrahedral geometry, whereas Co(II) is more flexible and can adopt various coordination environments.[2]

Table 1: Comparison of Physicochemical Properties

PropertyCobalt(II) IonZinc(II) IonCatalytic Implication
d-Electron Count d⁷d¹⁰Co(II) is redox-active; Zn(II) is redox-inactive.[1]
Primary Catalytic Role Redox Catalyst, Lewis AcidLewis AcidCo(II) enables multi-step cycles; Zn(II) primarily activates electrophiles.
Common Coordination Tetrahedral, Square Planar, OctahedralTetrahedralCo(II) offers flexible coordination; Zn(II) is more structurally constrained.[2]
Lewis Acidity ModerateStrongBoth can activate substrates, but Zn(II) is a more classical Lewis acid.[1]
Appearance (Solid) Deep-blue/greenish powder[4]White solidVisual indicator of the catalyst.

Catalytic Performance in Cyanation Reactions

A direct, side-by-side comparison of Co(CN)₂ and Zn(CN)₂ for the same reaction is uncommon in literature due to their fundamentally different catalytic cycles. Therefore, we present their performance in their respective optimal applications: Lewis acid-catalyzed cyanosilylation for zinc and redox-catalyzed hydrocyanation for cobalt.

Zinc(II) as a Lewis Acid Catalyst: Cyanosilylation of Carbonyls

Zinc cyanide, and more broadly zinc(II) salts like ZnI₂, are effective catalysts for the cyanosilylation of aldehydes and ketones.[5] The zinc ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide anion (delivered from trimethylsilyl cyanide, TMSCN). This pathway is a classic example of Lewis acid catalysis.

Table 2: Zinc Iodide-Catalyzed Cyanosilylation of Representative Carbonyls Data sourced from Organic Syntheses, using ZnI₂ as a representative Zn(II) Lewis acid catalyst.[5]

EntrySubstrateCatalyst LoadingTime (h)Temperature (°C)ProductYield (%)
1p-BenzoquinoneCatalytic1.5252,3,5,6-Tetracyano-2,5-cyclohexadiene-1,4-dione, disilyl ether95
2CyclohexanoneCatalytic10251-(Trimethylsiloxy)cyclohexanecarbonitrile98
3AcetaldehydeCatalytic20252-(Trimethylsiloxy)propanenitrile98
4HeptanalCatalytic2252-(Trimethylsiloxy)octanenitrile95
Cobalt(II) in Redox Catalysis: Hydrocyanation of Alkenes

Cobalt catalysts excel in hydrocyanation reactions that proceed through a redox mechanism.[6] In a typical cycle, a low-valent cobalt species (often generated in situ by reduction with Zn powder) undergoes oxidative addition with a cyanide source. The resulting cobalt-hydride or cobalt-cyanide species then participates in alkene insertion followed by reductive elimination to deliver the nitrile product and regenerate the active catalyst. This mechanism allows for the functionalization of less-activated substrates like alkenes.

Table 3: Cobalt-Catalyzed Hydrocyanation of Methylenecyclopropanes Data sourced from Jiao, M., & Fang, X. (2022), Org. Lett., 24(48), 8890–8894.[6]

EntrySubstrateCatalyst SystemTime (h)Temperature (°C)ProductYield (%)
1DiphenylmethylenecyclopropaneCo(acac)₂ / dppf / Zn12804,4-Diphenylpent-4-enenitrile95
2(4-Chlorophenyl)(phenyl)methylenecyclopropaneCo(acac)₂ / dppf / Zn12804-(4-Chlorophenyl)-4-phenylpent-4-enenitrile92
3(4-Fluorophenyl)(phenyl)methylenecyclopropaneCo(acac)₂ / dppf / Zn12804-(4-Fluorophenyl)-4-phenylpent-4-enenitrile94
4(p-Tolyl)(phenyl)methylenecyclopropaneCo(acac)₂ / dppf / Zn12804-Phenyl-4-(p-tolyl)pent-4-enenitrile90

Experimental Protocols

General Protocol for Zinc-Catalyzed Cyanosilylation of an Aldehyde

Adapted from Organic Syntheses, OS 6, 1007 (1988).[5]

Materials:

  • Heptanal (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN, 1.2 equiv)

  • Zinc Iodide (ZnI₂, 0.05 equiv)

  • Dichloromethane (anhydrous)

Procedure:

  • A flame-dried, 100-mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet is charged with heptanal (10 mmol, 1.0 equiv) and anhydrous dichloromethane (20 mL).

  • Zinc iodide (0.5 mmol, 0.05 equiv) is added to the stirred solution.

  • Trimethylsilyl cyanide (12 mmol, 1.2 equiv) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at 25°C for 2 hours, while being monitored by TLC or GC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by distillation or flash column chromatography to yield 2-(trimethylsiloxy)octanenitrile.

General Protocol for Cobalt-Catalyzed Hydrocyanation of a Methylenecyclopropane

Adapted from Jiao, M., & Fang, X. (2022), Org. Lett.[6]

Materials:

  • Substituted methylenecyclopropane (1.0 equiv)

  • Cobalt(II) acetylacetonate (Co(acac)₂, 10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 12 mol%)

  • Zinc powder (3.0 equiv)

  • Tosyl cyanide (TsCN, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Co(acac)₂ (0.10 mmol, 10 mol%), dppf (0.12 mmol, 12 mol%), zinc powder (3.0 mmol, 3.0 equiv), and the methylenecyclopropane substrate (1.0 mmol, 1.0 equiv).

  • Anhydrous 1,2-dichloroethane (5 mL) is added, and the mixture is stirred.

  • Tosyl cyanide (2.0 mmol, 2.0 equiv) is added to the suspension.

  • The tube is sealed, and the reaction mixture is stirred at 80°C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic nitrile.

Mechanistic and Workflow Diagrams

The distinct catalytic nature of cobalt and zinc leads to different reaction pathways and experimental considerations.

G cluster_prep Preparation cluster_exec Execution cluster_workup Workup & Analysis A Select Substrate & Cyanide Source B Choose Catalyst: Co(II) vs. Zn(II) A->B C Select Ligand/Additives & Solvent B->C D Assemble Reaction Under Inert Atmosphere C->D E Control Temperature & Reaction Time D->E F Monitor Progress (TLC, GC, NMR) E->F G Quench Reaction & Filter Catalyst F->G H Purify Product (Chromatography/Distillation) G->H I Characterize Product & Calculate Yield H->I

Fig. 1: General experimental workflow for catalyst evaluation in cyanation.

G CAT Zn(II) Catalyst ACT Activated Complex [R₂C=O---Zn]²⁺ CAT->ACT Coordination SUB R₂C=O (Aldehyde/Ketone) SUB->ACT PROD Silylated Cyanohydrin R₂C(OTMS)CN ACT->PROD Product Formation TMSCN TMS-CN TMSCN->ACT Nucleophilic Attack PROD->CAT Catalyst Regeneration

Fig. 2: Simplified cycle for Zn(II)-catalyzed cyanosilylation of a carbonyl.

G CoI Co(I)Ln CoIII_H_CN H-Co(III)(CN)Ln CoI->CoIII_H_CN Oxidative Addition Alkene_Complex Alkene Complex CoIII_H_CN->Alkene_Complex Coordination CoIII_Alkyl R-Co(III)(CN)Ln Alkene_Complex->CoIII_Alkyl Migratory Insertion CoIII_Alkyl->CoI Regeneration Product R-CN (Nitrile) CoIII_Alkyl->Product Reductive Elimination Alkene Alkene Alkene->CoIII_H_CN HCN_Source HCN Source (e.g., TsCN) HCN_Source->CoI

Fig. 3: Simplified redox cycle for Co-catalyzed hydrocyanation of an alkene.

Conclusion and Catalyst Selection

The choice between cobalt(II) cyanide and zinc cyanide as a catalyst is not one of direct substitution but of strategic selection based on the desired transformation.

  • Choose Zinc Cyanide (or other Zn(II) salts) for classic Lewis acid catalysis, such as the activation of polar π-bonds in aldehydes and ketones for cyanosilylation. It is reliable, redox-inactive, and follows a predictable mechanistic pathway.

  • Choose Cobalt(II) Cyanide (often as a precursor) for more complex transformations involving unactivated C-C multiple bonds, such as the hydrocyanation of alkenes. Its utility stems from its redox activity, enabling catalytic cycles that can create C-C and C-H bonds in a single, atom-economical step.

For drug development professionals and researchers, understanding these fundamental differences is key to designing efficient and selective synthetic routes. While zinc provides a targeted tool for carbonyl functionalization, cobalt opens the door to a broader range of hydrocyanation reactions via redox-mediated pathways.

References

Safety Operating Guide

Proper Disposal of Cobalt (II) Cyanide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Cobalt (II) Cyanide

The proper disposal of this compound is a critical safety concern in any laboratory setting. This compound presents a dual hazard, combining the acute toxicity of the cyanide anion with the health risks associated with cobalt, including potential carcinogenicity.[1][2] Adherence to strict disposal protocols is essential to protect laboratory personnel and the environment. Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing materials are classified as hazardous waste, necessitating specialized handling and disposal procedures.[3]

Immediate Safety and Handling

Before handling this compound, it is imperative to establish a designated work area, clearly marked with hazard warnings.[4][5] All manipulations, including weighing and transferring, should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or potential release of hydrogen cyanide gas.[1][4] It is crucial to keep acids away from the cyanide work area, as they can react to form highly toxic hydrogen cyanide gas.[4][6]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment:

Protective EquipmentSpecificationsRationale
Gloves Nitrile or neoprene gloves; double gloving is recommended.[1][5]Provides a barrier against skin contact. Vinyl gloves are not suitable due to their lack of chemical resistance.[1]
Eye Protection Chemical safety goggles with side shields.[1]Protects eyes from splashes and airborne particles.
Respiratory Protection A P100 respirator may be required for high-volume handling or if dust is generated.[1]Prevents inhalation of toxic dust.
Lab Coat A fully buttoned lab coat is the minimum requirement.[5]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[1]Protects feet from spills.

Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate the hazard.

Small Spills (Contained within a fume hood):

  • Restrict Access: Ensure only trained personnel are in the vicinity.

  • Decontamination:

    • For liquid spills, use an inert absorbent material.[5][6]

    • For solid spills, carefully sweep up the material to avoid generating dust.[5]

    • Clean all contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4]

  • Waste Collection: All contaminated materials, including absorbent pads, wipes, and gloves, must be collected and disposed of as cyanide-containing hazardous waste.[4][6]

Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others in the area.[4][6]

  • Isolate: Close the laboratory door and post warning signs to prevent entry.[6]

  • Emergency Contact: Contact your institution's Environmental Health & Safety (EHS) department or emergency services.[4][6] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a hazardous waste stream. Due to the complex and hazardous nature of this compound, on-site treatment is not recommended without specific training and facilities. The primary route of disposal is through a licensed hazardous waste disposal service.

  • Waste Segregation:

    • Do not mix this compound waste with any other waste streams, especially acids or other heavy metals.[1][7]

    • Maintain separate, dedicated waste containers for solid and liquid this compound waste.[4]

  • Containerization:

    • Use compatible, leak-proof containers, such as polyethylene, for waste collection.[1][5]

    • Ensure containers are clearly and accurately labeled as "Hazardous Waste: this compound."[1][7] The label should also include the GHS hazard pictograms.[1]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4][6]

    • Store in a designated and secured area, such as a locked cabinet, to prevent unauthorized access.[6]

    • Ensure secondary containment is used to capture any potential leaks.[6]

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup.[1][8]

    • Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.[4]

  • Decontamination of Labware:

    • All glassware and equipment that has come into contact with this compound should be decontaminated within a fume hood.

    • Rinse the equipment with an alkaline bleach solution (pH 10 or higher).[7] This rinseate must be collected as hazardous waste.[7]

    • Following the bleach rinse, wash the glassware with soap and water, which can then be disposed of down the drain.[7]

Disposal Workflow

This compound Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE start->ppe decontaminate Decontaminate Labware (in fume hood) start->decontaminate spill Spill Occurs start->spill segregate Segregate Waste: Solid vs. Liquid No Mixing! ppe->segregate ppe->decontaminate ppe->spill containerize Use Labeled, Compatible Waste Containers segregate->containerize storage Store in a Secure, Ventilated Area with Secondary Containment containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end decontaminate->segregate spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->segregate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cobalt (II) cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cobalt (II) cyanide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, adherence to established exposure limits and the use of appropriate personal protective equipment are critical to minimize risk.

Occupational Exposure Limits

The following table summarizes the occupational exposure limits for cobalt and cyanide compounds. It is crucial to maintain workplace concentrations below these levels.

ParameterValueIssuing Organization
Cobalt
Permissible Exposure Limit (PEL) (8-hour TWA)0.1 mg/m³OSHA[1]
Recommended Exposure Limit (REL) (10-hour TWA)0.05 mg/m³NIOSH[1]
Threshold Limit Value (TLV) (8-hour TWA)0.02 mg/m³ACGIH[1][2]
Cyanide (as CN)
Permissible Exposure Limit (PEL)5.0 mg/m³OSHA[3]
Immediately Dangerous to Life or Health (IDLH)25.0 mg/m³NIOSH[3]

TWA: Time-Weighted Average

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategorySpecifications
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][4] Contact lenses should not be worn when working with this substance.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Consider double-gloving for enhanced protection.[5] A lab coat must be worn and fastened, and protective sleeves may be necessary. Impervious clothing may be required for larger quantities.
Respiratory Protection All work with solid this compound must be conducted in a certified chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[6] For dust-generating procedures, a respirator is required.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls

  • Ventilation: All handling of this compound that may generate dust or aerosols must be performed in a properly functioning chemical fume hood.[5][7]

  • Designated Area: Establish a designated and clearly labeled area for working with cyanides.[7]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible in the work area.[7]

Safe Handling Procedures

  • Preparation:

    • Before beginning work, ensure all necessary PPE is available and in good condition.

    • Inform colleagues in the laboratory that you will be working with cyanide compounds.[5] Never work alone when handling cyanides.[7]

    • Line the work surface in the fume hood with absorbent, leak-proof bench pads.[7]

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • When weighing, do so within the fume hood. If the balance cannot be placed inside, use the tare method: pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container.[5][7]

    • Keep containers tightly closed when not in use.[4]

    • Avoid contact with acids, as this will generate highly toxic and flammable hydrogen cyanide gas.[7][9]

    • Do not eat, drink, or smoke in the laboratory.[4]

  • Decontamination:

    • After handling, wash hands thoroughly with soap and water.[4]

    • Decontaminate the work area by carefully folding and disposing of bench pads as hazardous waste.[7]

    • Wipe down surfaces with a pH 10 buffer solution, followed by a 10% bleach solution.[7]

Spill Response

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, cover the spill with an absorbent pad dampened with a pH 10 buffer solution to avoid dust generation.[5]

    • Carefully wipe up the material, placing all contaminated materials into a sealed, labeled hazardous waste container.[5]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others.[5]

    • Prevent entry to the area.

    • Contact your institution's environmental health and safety department immediately.

Disposal Plan

  • Waste Collection: All this compound waste, including contaminated PPE and cleaning materials, must be collected in clearly labeled, sealed containers.[9]

  • Waste Segregation: Do not mix cyanide waste with other chemical waste streams, especially acidic waste.[9]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[10] Do not attempt to dispose of cyanide waste down the drain. Empty containers should also be treated as hazardous waste.[9]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[11] If breathing is difficult, administer 100% oxygen.[11] If breathing has stopped, begin cardiopulmonary resuscitation using a mechanical device such as a bag and mask; do not use mouth-to-mouth resuscitation .[11][12] Call for immediate medical assistance.[11]
Skin Contact Immediately remove all contaminated clothing.[12][13] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][11] Seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting.[2][6] Seek immediate medical attention.[2]

Note for Medical Professionals: Be prepared to administer cyanide antidotes, such as hydroxocobalamin or a sodium nitrite/sodium thiosulfate combination, if the diagnosis is strongly suspected.[14]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation through disposal.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution decon Decontamination handling->decon After completion spill Spill Occurs handling->spill Accident waste Waste Collection decon->waste Collect all contaminated items disposal Disposal waste->disposal Follow institutional protocol first_aid First Aid spill->first_aid If exposure occurs emergency Emergency Response spill->emergency Activate plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.